2,2,6,6-Tetramethylpiperidine
Description
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGAJGJIURJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061113 | |
| Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
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Vapor Pressure |
0.98 [mmHg] | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
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CAS No. |
768-66-1 | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
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| Record name | 2,2,6,6-Tetramethylpiperidine | |
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| Record name | Norpempidine | |
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| Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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| Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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| Record name | 2,2,6,6-tetramethylpiperidine | |
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| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidine
Introduction
This compound (TMP), also known as TMPH, is a sterically hindered secondary amine that serves as a versatile and valuable building block in modern organic chemistry.[1][2] Its unique structural feature, the presence of four methyl groups flanking the amine nitrogen, imparts significant steric hindrance, rendering it a highly selective, non-nucleophilic base.[3][4] This characteristic makes it an indispensable tool in a variety of chemical transformations, particularly in deprotonation reactions where the introduction of a nucleophile would lead to undesired side products.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature with a characteristic fishy, amine-like odor.[4] It is flammable and corrosive.[5] The key physicochemical properties of TMP are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 152 °C |
| Melting Point | -59 °C |
| Density | 0.837 g/mL at 25 °C |
| pKa of Conjugate Acid | ~11.07 at 25 °C |
| Solubility | Miscible with most organic solvents, slightly soluble in water. |
Synthesis of this compound
The most common and industrially significant route for the synthesis of this compound involves a two-step process starting from acetone (B3395972) and ammonia. The first step is the synthesis of 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetonamine (B117949), via a Robinson-Schöpf-type condensation.[6][7] The subsequent step involves the deoxygenation of the ketone functionality of triacetonamine to yield the desired this compound. This is typically achieved through a Wolff-Kishner reduction.[6]
Experimental Protocol: Synthesis of this compound via Wolff-Kishner Reduction of Triacetonamine
This protocol is a representative procedure compiled from multiple sources and may require optimization for specific laboratory conditions.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)
-
Hydrazine (B178648) hydrate (B1144303) (85% or anhydrous)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Standard laboratory glassware for reflux and distillation
-
Extraction and purification solvents (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the Hydrazone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-piperidone in diethylene glycol. Add an excess of hydrazine hydrate (typically 2-3 equivalents). Heat the mixture to reflux (around 120-140 °C) for 2-4 hours to ensure the complete formation of the hydrazone intermediate. Water formed during this step is typically removed by distillation.
-
Decomposition of the Hydrazone: After the formation of the hydrazone, cool the reaction mixture slightly. Carefully add a stoichiometric excess of potassium hydroxide pellets (typically 3-4 equivalents) to the flask.
-
Heating and Reduction: Gradually heat the reaction mixture to a higher temperature (typically 190-210 °C). The evolution of nitrogen gas should be observed as the hydrazone decomposes. Maintain this temperature until the gas evolution ceases, indicating the completion of the reduction. This step can take several hours.
-
Isolation of the Product: Cool the reaction mixture to room temperature. Carefully add water to the mixture to dissolve the inorganic salts. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure to yield a colorless liquid.
Key Applications in Chemical Synthesis
The unique steric hindrance of this compound dictates its primary applications in organic synthesis.
Non-Nucleophilic Base
TMP is widely employed as a sterically hindered, non-nucleophilic base in a variety of reactions.[2] Its bulky nature prevents it from acting as a nucleophile, allowing for the selective deprotonation of acidic protons without competing nucleophilic attack on electrophilic centers in the substrate. This property is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates.
Precursor to Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
For the deprotonation of very weak carbon acids, this compound is often converted to its more basic lithium amide derivative, lithium 2,2,6,6-tetramethylpiperidide (LiTMP). LiTMP is a powerful, yet non-nucleophilic, base used in a range of synthetic transformations, including the formation of kinetic enolates from ketones.
Experimental Protocol: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
This protocol is a general procedure and should be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry glassware and syringes
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous THF and cool it to 0 °C in an ice bath. Add this compound (1.1 equivalents) to the cooled THF.
-
Formation of LiTMP: Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred solution of TMP in THF. Maintain the temperature at 0 °C during the addition.
-
Stirring: After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes. The solution of LiTMP is now ready for use in subsequent reactions.
Precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
This compound is the direct precursor to the stable nitroxyl (B88944) radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[5] TEMPO and its derivatives are widely used as catalysts for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[5]
Experimental Protocol: Synthesis of TEMPO from this compound
This protocol is a representative procedure for the oxidation of TMP to TEMPO.
Materials:
-
This compound
-
Sodium tungstate (B81510) dihydrate (catalyst)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and a catalytic amount of sodium tungstate dihydrate in ethyl acetate.
-
Oxidation: Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude TEMPO can be purified by sublimation or recrystallization to yield a red-orange solid.
Role in Drug Development
In the pharmaceutical industry, this compound and its derivatives are crucial intermediates and reagents.[2] The sterically hindered piperidine (B6355638) motif is found in the structure of some active pharmaceutical ingredients (APIs). More commonly, TMP is used as a non-nucleophilic base to facilitate specific bond formations in the synthesis of complex drug molecules, where the use of other bases could lead to unwanted side reactions and lower yields.[8] Its derivative, TEMPO, is also a valuable tool for selective oxidations in the synthesis of pharmaceutical intermediates.
Visualizations
Caption: Synthesis of this compound from Acetone and Ammonia.
Caption: Key Applications of this compound.
Caption: Simplified Mechanism of the Wolff-Kishner Reduction.
References
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- 2. researchgate.net [researchgate.net]
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- 4. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
2,2,6,6-Tetramethylpiperidine structure and properties
An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidine: Structure, Properties, and Applications
Introduction
This compound (TMP), also denoted as HTMP or TMPH, is a cyclic secondary amine with the chemical formula C₉H₁₉N.[1][2] It is a colorless to light yellow liquid characterized by a distinctive fishy, amine-like odor.[1][2][3] The core of its chemical utility lies in its unique structure: a piperidine (B6355638) ring flanked by four methyl groups adjacent to the nitrogen atom. This arrangement creates significant steric hindrance, rendering the nitrogen atom a potent, yet non-nucleophilic base. This property makes TMP an invaluable reagent in organic synthesis, particularly in reactions where proton abstraction is required without the complication of nucleophilic attack.[1][4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.
Structure and Physicochemical Properties
The defining structural feature of this compound is the piperidine ring with four methyl groups at the C2 and C6 positions. This steric bulk around the nitrogen atom is the primary determinant of its chemical reactivity, significantly reducing its nucleophilicity compared to less hindered amines.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₉N | [1][4] |
| Molecular Weight | 141.25 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Fishy, amine-like | [1][2] |
| Boiling Point | 152-153 °C | [1][4] |
| Melting Point | -59 °C | [1][6] |
| Density | 0.837 g/mL at 25 °C | [1] |
| pKa of Conjugate Acid | ~11.07 at 25 °C | [1][4] |
| Solubility | Miscible with most organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water. | [1][4] |
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic signature.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals | References |
| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring. | [6][7][8] |
| ¹³C NMR | Resonances for the quaternary carbons, methyl carbons, and methylene carbons. | [7][9] |
| IR Spectroscopy | N-H stretching vibration, C-H stretching vibrations for methyl and methylene groups. | [10][11][12][13][14] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including α-cleavage. | [7][15][16][17][18] |
Synthesis of this compound
A common and well-established route for the synthesis of this compound involves the reaction of ammonia (B1221849) with phorone (2,6-dimethylhepta-2,5-dien-4-one) to produce triacetone amine (2,2,6,6-tetramethylpiperidin-4-one), followed by a Wolff-Kishner reduction.[2][4]
Experimental Protocol: Synthesis of this compound via Wolff-Kishner Reduction of Triacetonamine (B117949)
This two-step process begins with the synthesis of triacetonamine, which is then reduced to TMP.
Step 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethylpiperidin-4-one)
-
Materials: Acetone (B3395972), aqueous ammonia, ammonium (B1175870) chloride, silica (B1680970) gel.
-
Procedure:
-
In a suitable reaction vessel, mix acetone with aqueous ammonia.
-
Add ammonium chloride and silica gel to the mixture.
-
Allow the reaction to proceed at room temperature for an extended period (several days to weeks), with occasional shaking.[19]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
Excess acetone and ammonia are removed by distillation.
-
The resulting crude triacetonamine can be purified by distillation under reduced pressure or by crystallization of its hydrate (B1144303).[4]
-
Step 2: Wolff-Kishner Reduction of Triacetonamine to this compound
-
Materials: Triacetonamine, hydrazine (B178648) hydrate, potassium hydroxide (B78521) (or sodium hydroxide), a high-boiling point solvent (e.g., diethylene glycol).
-
Procedure:
-
Combine triacetonamine and hydrazine hydrate in a high-boiling point solvent in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to facilitate the formation of the hydrazone intermediate. Water is typically removed from the reaction mixture at this stage.[4]
-
Add a strong base, such as potassium hydroxide, to the reaction mixture.
-
Increase the temperature to induce the decomposition of the hydrazone, which results in the formation of this compound and the evolution of nitrogen gas.[4][20]
-
The product, this compound, is then isolated from the reaction mixture by distillation.[4]
-
The purity of the final product can be assessed by gas chromatography (GC).
-
Key Reactions and Applications
The sterically hindered nature of this compound dictates its primary applications in organic synthesis.
As a Non-Nucleophilic Base
TMP is widely employed as a sterically hindered, non-nucleophilic base for deprotonation reactions where the introduction of a nucleophile would lead to undesirable side reactions.[1][5]
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
Deprotonation of TMP with an organolithium reagent, such as n-butyllithium, yields lithium 2,2,6,6-tetramethylpiperidide (LTMP), a powerful, sterically demanding, non-nucleophilic strong base.[1][5]
-
Materials: this compound, n-butyllithium in hexanes, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar and a septum, add this compound and anhydrous THF via syringe.[1]
-
Cool the stirred solution in an ice bath.
-
Slowly add n-butyllithium in hexanes via syringe over a period of approximately 20 minutes, maintaining the temperature at 0 °C.[1][5]
-
After the addition is complete, continue stirring the resulting LTMP solution in the ice bath for about 30 minutes before use.[1]
-
Precursor to TEMPO Radical
This compound is the starting material for the synthesis of the stable nitroxyl (B88944) radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1][21] TEMPO and its derivatives are highly effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][22][23]
-
Materials: this compound, a suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst, or sodium hypochlorite).[21][22][24]
-
Procedure (Illustrative example with catalytic oxidation):
-
Dissolve this compound in a suitable solvent.
-
In the presence of a catalyst (e.g., a tungsten-based catalyst), add an oxidizing agent such as hydrogen peroxide dropwise while maintaining the reaction temperature.[19]
-
The reaction progress can be monitored by observing the color change to the characteristic red-orange of TEMPO.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude TEMPO.
-
Purification can be achieved by sublimation or column chromatography.[21]
-
Other Applications
Derivatives of this compound are fundamental components of Hindered Amine Light Stabilizers (HALS). HALS are used as additives in polymers to protect them from photodegradation by scavenging free radicals.[1][6]
Safety and Handling
This compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from ignition sources.
Conclusion
This compound is a versatile and important sterically hindered amine in modern organic chemistry. Its unique structural properties make it an ideal non-nucleophilic base and a valuable precursor to other important reagents such as LTMP and TEMPO. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 6. This compound(768-66-1) 1H NMR [m.chemicalbook.com]
- 7. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. This compound(768-66-1) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. scispace.com [scispace.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. benchchem.com [benchchem.com]
- 16. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 17. This compound(768-66-1) MS [m.chemicalbook.com]
- 18. Development of an LC-MS method for ultra trace-level determination of this compound-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. TEMPO - Wikipedia [en.wikipedia.org]
- 22. biosynth.com [biosynth.com]
- 23. scispace.com [scispace.com]
- 24. scispace.com [scispace.com]
Steric hindrance of 2,2,6,6-Tetramethylpiperidine
An In-depth Technical Guide to the Steric Hindrance of 2,2,6,6-Tetramethylpiperidine (TMP)
Abstract
This compound (TMP) is a heterocyclic amine distinguished by its profound steric hindrance, a feature that dictates its chemical reactivity and widespread utility in organic synthesis. The presence of four bulky methyl groups adjacent to the nitrogen atom drastically reduces its nucleophilicity while preserving its basicity. This unique combination makes TMP an invaluable non-nucleophilic base for sensitive deprotonation reactions. Furthermore, TMP serves as a crucial precursor for the stable radical this compound-1-oxyl (TEMPO), a versatile oxidation catalyst, and as a foundational building block for Hindered Amine Light Stabilizers (HALS) in polymer science. This guide provides a comprehensive technical overview of the physicochemical properties, reactivity, and applications of TMP, with a focus on how its sterically hindered nature is exploited. Detailed experimental protocols for its synthesis and key applications are provided for researchers, scientists, and drug development professionals.
Introduction
Overview of this compound (TMP)
This compound, also known as TMP or TMPH, is an organic compound with the molecular formula C₉H₁₉N.[1][2][3] It is a colorless liquid at room temperature with a characteristic fishy, amine-like odor.[1][3][4] Its primary role in chemistry is that of a hindered base, a property conferred by its unique molecular architecture.[3]
The Structural Basis of Steric Hindrance in TMP
The defining characteristic of TMP is the presence of four methyl groups positioned on the two carbon atoms (C2 and C6) immediately adjacent to the nitrogen atom within the piperidine (B6355638) ring.[2] This arrangement creates a sterically crowded environment around the nitrogen's lone pair of electrons. This steric bulk physically obstructs the nitrogen atom from approaching other molecules to act as a nucleophile, a property that is central to its utility.[2][5][6]
Caption: Logical flow demonstrating how TMP's structure leads to its key properties and applications.
Physicochemical Properties and Quantitative Data
The unique properties of TMP are quantified by several key physicochemical parameters. These values are essential for its effective application in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉N | [1][2][3] |
| Molecular Weight | 141.25 g/mol | [1][2][6] |
| Appearance | Clear, colorless liquid | [3][4] |
| pKa of Conjugate Acid | ~11.07 (at 25 °C) | [1][2][4][7] |
| pKa (Acidity) | ~37 | [4] |
| Boiling Point | 152-153 °C | [2][3][5] |
| Melting Point | -59 °C | [1][2][5] |
| Density | 0.837 g/mL (at 25 °C) | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether, chloroform | [1][5] |
Chemical Reactivity and Applications Driven by Steric Hindrance
TMP as a Non-Nucleophilic Base
The steric shielding of the nitrogen atom prevents it from participating in nucleophilic substitution or addition reactions, which are common side reactions for less hindered amine bases.[2] However, the lone pair remains accessible enough to abstract protons, allowing TMP to function as an effective, moderately strong base.[5] This makes it the base of choice in reactions where a proton must be removed without introducing a competing nucleophile, such as in certain elimination and condensation reactions.[2][6]
Formation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
TMP can be readily deprotonated by strong organolithium reagents, such as n-butyllithium (n-BuLi), to form lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] LTMP is an extremely strong, yet still non-nucleophilic, base. Its significant steric bulk makes it highly selective for abstracting less sterically accessible protons, a feature exploited in the regioselective formation of enolates and other carbanions.[1][8]
TMP as a Precursor to TEMPO and the TEMPO Catalytic Cycle
TMP is the synthetic precursor to the stable nitroxyl (B88944) radical this compound-1-oxyl (TEMPO).[3][9] TEMPO is a highly versatile and selective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][10] The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species by a stoichiometric co-oxidant (e.g., sodium hypochlorite). This active species then oxidizes the alcohol substrate, regenerating TEMPO in the process.[9]
Caption: The catalytic cycle for the TEMPO-mediated oxidation of alcohols.
Application in Polymer Chemistry: Hindered Amine Light Stabilizers (HALS)
TMP and its derivatives are fundamental components in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][5] These additives are incorporated into polymers to protect them from degradation caused by exposure to UV light. The HALS mechanism involves scavenging free radicals that are formed during photodegradation, thus preventing the propagation of chain reactions that lead to polymer breakdown.[1][11]
Key Experimental Protocols
Synthesis of this compound
A common industrial synthesis involves the Wolff-Kishner reduction of triacetone amine, which is formed from ammonia (B1221849) and phorone.[3][12] An alternative method involves the catalytic hydrogenation cracking of this compound ketone.[13]
Caption: Experimental workflow for the synthesis of TMP via hydrogenation cracking.[13]
Methodology (Catalytic Hydrogenation Cracking): [13]
-
Catalyst Preparation: A Ni-La-Mn/molecular sieve catalyst is prepared by impregnating a molecular sieve with an aqueous solution of nickel, lanthanum, and manganese nitrates. The solid is filtered, dried, and calcined at 500°C. The catalyst is then activated under a hydrogen atmosphere at 320°C.
-
Reaction: this compound ketone and aniline (e.g., in a 1:3 molar ratio) are pre-mixed.
-
The mixture is vaporized and passed through a fixed-bed reactor containing the activated catalyst at high temperature.
-
Purification: The crude product is condensed, and the pure this compound is isolated via gas-liquid separation, concentration, and final vacuum distillation. This method can achieve purities exceeding 99%.[13]
Deprotonation using LTMP: Synthesis of (E)-Alkenes from Epoxides
This protocol, adapted from Organic Syntheses, demonstrates the use of LTMP to facilitate the reductive alkylation of an epoxide.[8]
Methodology:
-
Apparatus: All glassware should be flame-dried under an inert atmosphere (e.g., argon).
-
Preparation of LTMP: In a reaction flask, charge dry pentane (B18724) and this compound (2.0 equivalents). Cool the solution to -78 °C. Add n-butyllithium (1.9 equivalents) dropwise, maintaining the low temperature. Stir the resulting suspension for 30 minutes at 0 °C, then re-cool to -78 °C.
-
Reaction with Epoxide: To the LTMP suspension at -78 °C, add a solution of the epoxide (e.g., 1,2-epoxydodecane, 1.0 equivalent) in dry pentane dropwise.
-
Isomerization: Allow the reaction mixture to warm slowly to room temperature and stir for several hours (e.g., 12 hours) to allow for the conversion of the initial kinetic product to the thermodynamically favored (E)-alkene.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash column chromatography or distillation.
TEMPO-Mediated Oxidation: Synthesis of Geranial from Geraniol
This protocol demonstrates the selective oxidation of a primary allylic alcohol to the corresponding aldehyde using a derivative of TEMPO.[14]
Methodology:
-
Preparation of Oxidant: The active oxidant, an N-oxoammonium salt (e.g., 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), is often pre-formed or generated in situ.
-
Reaction Setup: In a round-bottomed flask, dissolve the alcohol substrate (e.g., geraniol, 1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Oxidation: Add the N-oxoammonium salt (1.1 equivalents) and a small amount of silica (B1680970) gel to the solution. Stir the resulting slurry vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude aldehyde product (geranial), which can be further purified if necessary.
Conclusion
The steric hindrance of this compound is not a limitation but rather its most defining and valuable asset. This single structural feature transforms an otherwise typical secondary amine into a highly selective and non-nucleophilic base, a critical tool in modern organic synthesis. Its role as a precursor to the powerful LTMP base and the TEMPO oxidation catalyst, along with its application in creating durable polymers through HALS, underscores the profound impact that strategic molecular design can have on chemical reactivity and utility. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively harness the unique properties of TMP for advanced applications in chemistry, materials science, and drug development.
References
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- 6. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
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- 9. TEMPO - Wikipedia [en.wikipedia.org]
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- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Basicity and pKa of 2,2,6,6-Tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpiperidine (TMP), also known as HTMP or TMPH, is a sterically hindered secondary amine that has garnered significant attention in organic chemistry and related fields. Its unique structural features, particularly the four methyl groups flanking the nitrogen atom, impart distinct chemical properties that make it a valuable tool in a variety of applications. This technical guide provides a comprehensive overview of the basicity and pKa of TMP, detailing the underlying principles, experimental determination, and a comparative analysis with related compounds.
Physicochemical Properties and Basicity
TMP is a colorless liquid with a characteristic amine-like odor.[1] Its molecular formula is C₉H₁₉N, and it has a molecular weight of 141.25 g/mol .[2] The defining characteristic of TMP is the significant steric hindrance around the nitrogen atom, which profoundly influences its chemical reactivity.[2]
The basicity of an amine is a measure of its ability to accept a proton. This property is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base. For this compound, the pKa of its conjugate acid is approximately 11.07 at 25°C.[1][2][3][4] This value signifies that TMP is a moderately strong base, comparable to other secondary amines. However, its reactivity as a base is fundamentally altered by steric hindrance.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 768-66-1 | [3] |
| Molecular Formula | C₉H₁₉N | [2] |
| Molecular Weight | 141.25 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [2][5] |
| Boiling Point | 152 °C | [1] |
| Melting Point | -59 °C | [1] |
| Density | 0.837 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [6] |
| pKa of Conjugate Acid | ~11.07 (at 25 °C) | [1][2][3][4] |
Factors Influencing the Basicity of this compound
Several factors contribute to the observed basicity of TMP. These include electronic effects, hybridization, solvation effects, and, most critically, steric hindrance.
Electronic and Hybridization Effects
The nitrogen atom in piperidine (B6355638) is sp³ hybridized, with the lone pair of electrons residing in an sp³ orbital.[7] Alkyl groups, such as the methyl groups in TMP, are electron-donating through an inductive effect (+I effect).[8] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.[8][9]
Solvation Effects
In protic solvents like water, the conjugate acid of an amine is stabilized by hydrogen bonding. The extent of this stabilization influences the amine's basicity.[10] Generally, primary and secondary ammonium (B1175870) ions are better solvated than tertiary ammonium ions. While TMP is a secondary amine, the bulky methyl groups can hinder the approach of solvent molecules, potentially reducing the stabilization of its conjugate acid compared to less hindered secondary amines.[9]
Steric Hindrance: The Defining Feature
The most significant factor governing the chemical behavior of TMP is steric hindrance. The four methyl groups surrounding the nitrogen atom create a sterically congested environment. This bulkiness has a profound impact on its reactivity, distinguishing it from other amines with similar pKa values.
While the steric bulk does not prevent the small proton from accessing the lone pair on the nitrogen (hence its moderate basicity), it effectively shields the nitrogen from reacting with larger electrophiles.[11] This makes TMP a highly effective non-nucleophilic base .[6] In many organic reactions, it is desirable to have a base that can deprotonate a substrate without acting as a nucleophile and participating in side reactions. TMP excels in this role.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
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- 4. This compound | 768-66-1 [chemicalbook.com]
- 5. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. Basic strength of different alkyl amines depends upon class 11 chemistry CBSE [vedantu.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
The Genesis of a Hindered Amine: A Technical History of 2,2,6,6-Tetramethylpiperidine
For researchers, scientists, and drug development professionals, an in-depth understanding of the foundational molecules in organic chemistry is paramount. This technical guide delves into the discovery and historical development of 2,2,6,6-tetramethylpiperidine (TMP), a sterically hindered secondary amine that has become a cornerstone in modern synthesis and materials science. From its humble beginnings rooted in 19th-century ketone chemistry to its pivotal role as a non-nucleophilic base and a precursor to essential industrial additives, the story of TMP is one of incremental yet significant scientific advancement.
Discovery and Early Synthesis
The precise moment of the first synthesis of this compound is not explicitly documented in a singular, seminal publication. Instead, its discovery is intrinsically linked to the exploration of acetone (B3395972) condensation reactions and the subsequent derivatization of the resulting products. The journey to TMP can be traced through a two-step synthetic pathway, the key components of which were established in the late 19th and early 20th centuries.
The precursor to TMP, 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949), was first synthesized by W. Heinz in 1880.[1] Heinz's work involved the reaction of phorone, a condensation product of acetone, with ammonia.[1] Phorone itself had been isolated earlier in the 19th century, with its preparation from the distillation of the calcium salt of camphoric acid reported by the French chemist Auguste Laurent in 1837 (who named it "camphoryle") and later in a purer form by Charles Frédéric Gerhardt and Jean Pierre Liès-Bodart in 1849 (who named it "phorone").[2]
The second critical step, the reduction of the ketone functionality in triacetonamine to a methylene (B1212753) group to yield TMP, became feasible with the advent of the Wolff-Kishner reduction. Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this reaction provided a method to deoxygenate carbonyl compounds under basic conditions.[3][4] The application of the Wolff-Kishner reduction to triacetonamine marked the logical, albeit not explicitly chronicled, first synthesis of this compound.
The overall historical synthesis pathway can be visualized as follows:
References
Key Derivatives of 2,2,6,6-Tetramethylpiperidine: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanisms, and applications of pivotal 2,2,6,6-Tetramethylpiperidine (TMP) derivatives for professionals in research, science, and drug development.
The sterically hindered amine this compound (TMP) serves as a foundational scaffold for a range of highly valuable derivatives that have found indispensable roles across various scientific disciplines. From safeguarding polymers against photodegradation to enabling highly selective organic transformations, the derivatives of TMP, particularly Hindered Amine Light Stabilizers (HALS) and the stable nitroxide radical TEMPO, are of significant interest. This technical guide provides a comprehensive overview of these key derivatives, detailing their physicochemical properties, synthesis protocols, mechanisms of action, and applications.
Core Derivatives and Their Physicochemical Properties
The primary derivatives of this compound can be broadly categorized into two main classes: Hindered Amine Light Stabilizers (HALS) and stable nitroxyl (B88944) radicals, with (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its analogues being the most prominent.
Hindered Amine Light Stabilizers (HALS)
HALS are a class of compounds primarily used to protect polymers from the damaging effects of UV light and thermal degradation.[1] Their efficacy stems from their ability to scavenge free radicals generated during the photo-oxidation of polymers.[2] Two of the most widely utilized commercial HALS are Tinuvin 770 and Chimassorb 944.
Stable Nitroxyl Radicals: TEMPO and its Derivatives
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable organic radical that serves as a versatile catalyst for the selective oxidation of alcohols and other organic substrates.[3][4] Its 4-hydroxy derivative, 4-Hydroxy-TEMPO (TEMPOL), is another important member of this class, often favored for its lower cost and high solubility in various solvents.[5][6]
The key physicochemical properties of these derivatives are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Key HALS Derivatives
| Property | Tinuvin 770 | Chimassorb 944 |
| Chemical Name | Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] |
| CAS Number | 52829-07-9[7] | 71878-19-8[8] |
| Molecular Weight ( g/mol ) | 480.72[9] | 2000 - 3100 (Mn)[8] |
| Appearance | White to slightly yellowish crystalline powder or granules[1][9] | White to slightly yellowish granules or low dust powder[10] |
| Melting Point (°C) | 81 - 85[11] | 100 - 135[10] |
| Solubility | Soluble in acetone (B3395972), chloroform (B151607), ethyl acetate, methanol, dichloromethane. Insoluble in water (<0.01% w/w).[11] | Soluble in acetone (>50% w/w), chloroform (>30% w/w). Insoluble in water. Limited solubility in most organic solvents.[8][12] |
Table 2: Physicochemical Properties of TEMPO and 4-Hydroxy-TEMPO
| Property | TEMPO | 4-Hydroxy-TEMPO (TEMPOL) |
| Chemical Name | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl |
| CAS Number | 2564-83-2 | 2226-96-2 |
| Molecular Weight ( g/mol ) | 156.25[13] | 172.24[5] |
| Appearance | Dark red to red-orange crystals or powder[13] | Orange crystalline solid[5] |
| Melting Point (°C) | 36 - 38[13] | 69 - 73[6][14] |
| Solubility | Soluble in most organic solvents. Sparingly soluble in water (12 g/L).[13] | Highly soluble in water (629.3 g/L at 20°C) and organic solvents like ethanol (B145695) and methanol.[5][6] |
Mechanisms of Action
The Denisov Cycle: Mechanism of HALS
HALS do not absorb UV radiation but instead inhibit polymer degradation by scavenging free radicals in a regenerative cycle known as the Denisov Cycle.[1] This cyclic process allows a small amount of HALS to provide long-term protection to the polymer matrix.
Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
TEMPO and its derivatives are highly efficient catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The catalytic cycle typically involves the oxidation of TEMPO to the corresponding oxoammonium cation, which is the active oxidant.
Experimental Protocols
Synthesis of Key Derivatives
Protocol 3.1.1: Synthesis of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine)
This protocol describes the synthesis of the common precursor for many TMP derivatives.
-
Materials: Acetone, ammonia (B1221849) (aqueous solution or gas), and an acidic resin or ammonium (B1175870) salt (e.g., ammonium chloride) as a catalyst.[15][16]
-
Procedure:
-
In a suitable reaction vessel, mix acetone with a catalytic amount of the chosen acidic catalyst.[17]
-
Introduce ammonia into the mixture. The reaction can be carried out by stirring the acetone/catalyst mixture with aqueous ammonia or by bubbling ammonia gas through the solution.[17][18]
-
Maintain the reaction temperature between 40-70°C for several hours to days, monitoring the progress by a suitable analytical technique such as gas chromatography.[15]
-
Upon completion, neutralize the reaction mixture and remove the excess acetone and ammonia by distillation.[17]
-
The crude product can be purified by vacuum distillation or by crystallization of its hydrate (B1144303) followed by dehydration.[19]
-
Protocol 3.1.2: Synthesis of Tinuvin 770
This protocol outlines the synthesis of Tinuvin 770 via esterification.
-
Materials: 2,2,6,6-tetramethyl-4-piperidinol (B29938), sebacic acid, a suitable catalyst (e.g., p-toluenesulfonic acid), and a solvent (e.g., toluene).
-
Procedure:
-
Charge a four-neck flask equipped with a stirrer, thermometer, and a Dean-Stark trap with 2,2,6,6-tetramethyl-4-piperidinol, sebacic acid (in a molar ratio of approximately 2:1), the catalyst, and the solvent.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Protocol 3.1.3: Synthesis of Chimassorb 944
The synthesis of the polymeric HALS Chimassorb 944 is a multi-step process.
-
Materials: Cyanuric chloride, N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine, and a tertiary amine base.
-
Procedure: A general multi-step synthesis involves the sequential substitution of the chlorine atoms on the cyanuric chloride core with different amine-containing moieties, followed by a polymerization step. The reaction conditions, including temperature and stoichiometry, need to be carefully controlled to achieve the desired molecular weight and structure.
Protocol 3.1.4: Synthesis of 4-Hydroxy-TEMPO
4-Hydroxy-TEMPO can be synthesized from triacetonamine (B117949).
-
Materials: 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), a reducing agent (e.g., sodium borohydride), and an oxidizing agent (e.g., hydrogen peroxide with a catalyst).
-
Procedure:
-
Reduce triacetonamine to 2,2,6,6-tetramethyl-4-piperidinol using a suitable reducing agent.
-
Oxidize the resulting alcohol to 4-Hydroxy-TEMPO using an appropriate oxidizing agent.
-
Application Protocols
Protocol 3.2.1: TEMPO-Catalyzed Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
This protocol details a typical procedure for the selective oxidation of a primary alcohol.
-
Materials: Benzyl alcohol, TEMPO (catalytic amount), a co-oxidant (e.g., sodium hypochlorite), a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a suitable solvent system (e.g., dichloromethane/water).
-
Procedure:
-
Dissolve benzyl alcohol and TEMPO in the organic solvent.
-
Add the aqueous solution of the co-oxidant and the phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na2SO4).
-
Remove the solvent under reduced pressure to obtain the crude benzaldehyde, which can be further purified by distillation or chromatography.
-
Protocol 3.2.2: Evaluation of HALS Performance in Polymers
This protocol outlines a general workflow for assessing the effectiveness of HALS in protecting a polymer against UV degradation.[20]
Quantitative Performance Data
Comparative Performance of HALS
The selection of a HALS often depends on the polymer matrix, the processing conditions, and the end-use application. High molecular weight HALS like Chimassorb 944 offer excellent resistance to extraction and low volatility, making them suitable for thin articles and high-temperature applications.[10][12] Low molecular weight HALS such as Tinuvin 770 can provide excellent surface protection in thick sections.[11] The synergistic combination of high and low molecular weight HALS, as found in products like Tinuvin 791, can offer a broad range of protection.[21]
Table 3: Illustrative Comparative Performance of HALS in Polypropylene (PP) Tapes after Accelerated Weathering
| HALS Type (at 0.4% loading) | Time to 50% Retention of Tensile Strength (hours) |
| Unstabilized | < 500 |
| Tinuvin 770 | ~ 4000 |
| Chimassorb 944 | ~ 6000 |
| Tinuvin 791 (blend) | > 7000 |
Note: The values in this table are illustrative and can vary significantly based on the specific grade of polypropylene, processing conditions, and the weathering test parameters.
Performance of TEMPO in Catalytic Oxidation
The efficiency of TEMPO-catalyzed oxidations can be quantified by the reaction yield and the turnover frequency (TOF) or turnover number (TON). These parameters are influenced by the substrate, catalyst loading, co-oxidant, and reaction conditions.
Table 4: Representative Yields and Turnover Frequencies for TEMPO-Catalyzed Aerobic Oxidation of Various Alcohols
| Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | TOF (h⁻¹) |
| Benzyl alcohol | Benzaldehyde | >95 | ~200 |
| 1-Octanol | 1-Octanal | ~90 | ~15 |
| Cinnamyl alcohol | Cinnamaldehyde | >95 | >200 |
| Geraniol | Geranial | ~85 | ~10 |
Note: These values are representative and can vary based on the specific catalytic system (e.g., co-catalyst, solvent) and reaction conditions.[22][23]
Conclusion
The derivatives of this compound, particularly HALS and TEMPO, represent a versatile and powerful class of chemical compounds with significant industrial and research applications. Their unique properties, stemming from the sterically hindered amine scaffold, enable their use in polymer stabilization and selective organic synthesis. A thorough understanding of their physicochemical properties, mechanisms of action, and synthetic methodologies is crucial for their effective application and for the development of new and improved derivatives. This guide provides a foundational resource for researchers and professionals working in these fields, offering detailed technical information and practical protocols to support their endeavors.
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- 4. Tempo | C9H18NO | CID 2724126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 7. download.basf.com [download.basf.com]
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- 9. chembk.com [chembk.com]
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- 17. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. prepchem.com [prepchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 21. santplas.com [santplas.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to 2,2,6,6-Tetramethylpiperidine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic choice of a base is paramount to the success of a reaction. Among the diverse array of available bases, 2,2,6,6-Tetramethylpiperidine (TMP) has carved out a significant niche as a sterically hindered, non-nucleophilic base. Its unique structural attributes prevent it from participating in unwanted nucleophilic side reactions, making it an invaluable tool for selective proton abstraction. This technical guide provides an in-depth exploration of the core properties, applications, and experimental methodologies associated with TMP, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Core Properties of this compound
This compound is a cyclic secondary amine characterized by the presence of four methyl groups flanking the nitrogen atom within the piperidine (B6355638) ring. This extensive substitution is the cornerstone of its chemical behavior, imparting significant steric hindrance that effectively shields the nitrogen's lone pair of electrons.[1][2][3] This steric bulk dramatically reduces its nucleophilicity, allowing it to function almost exclusively as a Brønsted base.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉N | [4] |
| Molecular Weight | 141.25 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 152-153 °C | [5] |
| Melting Point | -59 °C | [4] |
| Density | 0.83 g/mL at 20 °C | |
| pKa of Conjugate Acid | ~11.07 | [4] |
| Solubility | Soluble in most organic solvents, sparingly soluble in water. | [2] |
Key Applications in Organic Synthesis
The utility of TMP spans a range of applications, from fundamental deprotonation reactions to the synthesis of complex molecules and materials.
Deprotonation Reactions
As a moderately strong, non-nucleophilic base, TMP is adept at deprotonating a variety of acidic protons without the risk of competing nucleophilic attack on electrophilic centers within the substrate.[2][3] This property is particularly advantageous in reactions involving sensitive functional groups.
Formation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
TMP serves as the precursor to the exceptionally strong, yet still non-nucleophilic, base Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6] LTMP is synthesized by the deprotonation of TMP with an organolithium reagent, typically n-butyllithium. It is widely used for the deprotonation of very weak carbon acids and for the regioselective formation of enolates.
Precursor to TEMPO and its Derivatives
This compound is the starting material for the synthesis of the stable nitroxyl (B88944) radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO.[6] TEMPO and its derivatives are highly efficient and selective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7] This catalytic system is celebrated for its mild reaction conditions and broad functional group tolerance, making it a cornerstone of modern green chemistry.
Synthesis of Hindered Amine Light Stabilizers (HALS)
Derivatives of TMP are fundamental building blocks for Hindered Amine Light Stabilizers (HALS).[6] These compounds are crucial additives in polymers, protecting them from degradation induced by exposure to UV light through a radical scavenging mechanism.
Role in Drug Development
The structural motif of TMP is found in various pharmacologically active compounds, and the base itself is utilized in the synthesis of key intermediates for pharmaceuticals.[8][9] Its ability to facilitate specific transformations in the construction of complex molecular architectures is highly valued in the drug discovery and development process. For instance, hindered bases are often employed in the synthesis of nitrogen-containing heterocyclic cores that are prevalent in many drug classes, including antibiotics, anticancer agents, and cardiovascular drugs.[9]
Experimental Protocols
Synthesis of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
Materials:
-
This compound (TMP)
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Magnetic stirrer
-
Syringes
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add this compound to the stirred THF.
-
To this solution, add a solution of n-butyllithium in hexanes dropwise via syringe. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for approximately 30 minutes. The resulting solution of LTMP is ready for use.
General Protocol for TEMPO-Catalyzed Aerobic Oxidation of Benzyl (B1604629) Alcohol
Materials:
-
Benzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
N-Methylimidazole (NMI)
-
Acetone
-
Water
-
Standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, dissolve the benzyl alcohol in acetone.
-
To the stirred solution, add CuBr, bpy, and TEMPO (typically 10 mol % each). The solution will turn a deep red-brown color.[10][11]
-
Add NMI dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature, open to the atmosphere. The progress of the reaction can be monitored by the color change from red-brown to a turbid green, which indicates the consumption of the starting material.[10]
-
Once the reaction is complete (typically 30-60 minutes), dilute the mixture with pentane and water.[10]
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer. The aqueous layer will appear blue.[10]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzaldehyde.
-
The product can be further purified by column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involving TMP, the following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental flows.
Caption: Workflow for a general deprotonation reaction using TMP.
Caption: Experimental workflow for the synthesis of LTMP.
Caption: Simplified catalytic cycle of TEMPO-mediated alcohol oxidation.
Conclusion
This compound stands as a testament to the power of steric control in directing chemical reactivity. Its role as a non-nucleophilic base has made it an indispensable reagent in the synthetic chemist's toolbox, enabling selective transformations that would otherwise be challenging. From fundamental deprotonation to its crucial role in the synthesis of life-saving drugs and advanced materials, the applications of TMP continue to expand. A thorough understanding of its properties and associated experimental protocols, as outlined in this guide, is essential for leveraging its full potential in research, development, and industrial applications.
References
- 1. IT201900013941A1 - PROCESS FOR THE SYNTHESIS OF PITOLISANT HCl - Google Patents [patents.google.com]
- 2. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. TEMPO [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties and applications of 2,2,6,6-tetramethylpiperidine (TMP), a versatile and sterically hindered amine crucial in organic synthesis.
Core Molecular Data
This compound, also known as TMP or HTMP, is a cyclic secondary amine characterized by the presence of four methyl groups flanking the amine nitrogen. This steric hindrance is key to its chemical reactivity, particularly its role as a non-nucleophilic base.
| Identifier | Value | Source |
| Chemical Formula | C₉H₁₉N | [1][2][3][4][5] |
| Molecular Weight | 141.25 g/mol | [1][4] |
| Molar Mass | 141.254 g/mol | [5] |
| CAS Number | 768-66-1 | [3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is a colorless liquid at room temperature with a characteristic amine-like odor.[4][5]
| Property | Value | Source |
| Appearance | Colorless or light yellow liquid | [2] |
| Density | 0.837 g/mL at 25 °C | [2][4][6] |
| Boiling Point | 152-153 °C | [2][4][6] |
| Melting Point | -59 °C | [4][5][7] |
| pKa of Conjugate Acid | ~11.07 | [4][5] |
| Refractive Index | n20/D 1.445 | [2][6] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [7] |
Applications in Organic Synthesis
Due to its sterically hindered nitrogen atom, this compound is a highly effective non-nucleophilic base.[4][7] This property allows it to deprotonate acidic compounds without the risk of unwanted nucleophilic side reactions. Its primary applications include:
-
Preparation of Strong, Non-Nucleophilic Bases: It serves as a precursor to lithium tetramethylpiperidide (LTMP), a powerful base used for the metalation of sensitive substrates.[4][5][7]
-
Selective Deprotonation Reactions: TMP is utilized for the selective removal of protons from acidic carbon atoms, facilitating the formation of carbanions for further synthetic transformations.[7]
-
Precursor to TEMPO: It is a starting material for the synthesis of the stable radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, which is a widely used catalyst for selective oxidation reactions.[4][6]
-
Hindered Amine Light Stabilizers (HALS): TMP is a foundational building block for HALS, which are additives used to protect polymers from degradation by scavenging free radicals generated by UV light exposure.[4][7]
Reaction Workflow: Formation and Use of LTMP
The following diagram illustrates the typical workflow for the generation of Lithium tetramethylpiperidide (LTMP) from this compound and its subsequent application as a strong base in a deprotonation reaction.
Caption: Workflow for LTMP formation and its use in deprotonation.
General Experimental Protocol: Deprotonation of a Ketone
This section outlines a conceptual methodology for the deprotonation of a generic ketone to form a lithium enolate using lithium tetramethylpiperidide (LTMP), which would be prepared in situ from this compound.
Objective: To generate a kinetically controlled lithium enolate from an unsymmetrical ketone for subsequent reaction with an electrophile.
Materials:
-
This compound (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Electrophile (e.g., methyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Methodology:
-
Apparatus Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
The system is maintained under an inert atmosphere (dry nitrogen or argon) throughout the reaction.
-
-
Preparation of LTMP:
-
Anhydrous THF is added to the reaction flask via syringe.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
This compound (1.1 equivalents) is added dropwise via syringe.
-
n-Butyllithium (1.0 equivalent) is added slowly to the stirred solution. The mixture is allowed to stir for 30 minutes at -78 °C to ensure the complete formation of LTMP.
-
-
Enolate Formation:
-
A solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF is prepared.
-
This ketone solution is added dropwise to the cold LTMP solution over a period of 15-20 minutes.
-
The reaction is stirred at -78 °C for 1-2 hours to allow for the complete formation of the kinetic lithium enolate.
-
-
Reaction with Electrophile:
-
The chosen electrophile (e.g., methyl iodide, 1.2 equivalents) is added to the enolate solution at -78 °C.
-
The reaction mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Workup and Isolation:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with an organic solvent such as diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, alkylated product.
-
Logical Relationship: Role of Steric Hindrance
The effectiveness of this compound as a non-nucleophilic base is a direct consequence of its molecular structure. The diagram below illustrates this logical relationship.
Caption: The effect of steric hindrance on TMP's chemical properties.
References
- 1. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 768-66-1 [chemicalbook.com]
- 7. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2,2,6,6-Tetramethylpiperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2,6,6-tetramethylpiperidine (TMP) in various organic solvents. Understanding the solubility of this sterically hindered amine is critical for its application in organic synthesis, particularly as a non-nucleophilic base, and for the development of pharmaceutical and chemical processes. This document outlines available solubility data, details established experimental protocols for solubility determination, and presents logical workflows and structural considerations.
Core Concepts: Understanding TMP's Solubility
This compound is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, characterized by a piperidine (B6355638) ring with four methyl groups flanking the amine proton, is the primary determinant of its physical and chemical properties, including its solubility.[2] The steric hindrance provided by the methyl groups influences its basicity and nucleophilicity, and also plays a significant role in its interactions with various solvents.[2]
Generally, TMP is considered to be readily soluble in a wide array of organic solvents.[2][3] This is attributed to its largely nonpolar aliphatic structure. Conversely, it is only slightly soluble in water.[2] One source quantifies the solubility in water to be 25.9 g/L.[4][5]
Quantitative Solubility Data
While qualitative descriptions of TMP's solubility are abundant, precise quantitative data in various organic solvents is not extensively published in publicly accessible literature. The table below summarizes the available quantitative and qualitative solubility information.
| Solvent | Formula | Type | Solubility | Citation |
| Water | H₂O | Protic | 25.9 g/L | [4][5] |
| Ethanol | C₂H₅OH | Protic | Readily Soluble | [2] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic | Readily Soluble | [2] |
| Chloroform | CHCl₃ | Aprotic | Readily Soluble | [2] |
| Acetone | (CH₃)₂CO | Aprotic | Soluble | [6] |
| Toluene | C₇H₈ | Aprotic | Soluble | [7] |
| Dimethylformamide | (CH₃)₂NC(O)H | Aprotic | Soluble | [7] |
Experimental Protocols for Solubility Determination
The solubility of a liquid amine like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the desired accuracy, the nature of the solute and solvent, and the available analytical instrumentation. The most common techniques are the gravimetric method and the spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the undissolved portion (if any, for a liquid-liquid system this would involve phase separation), and then determining the mass of the solute in a known mass or volume of the solvent.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container. The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand undisturbed to allow for the separation of the two liquid phases (the saturated solvent phase and the excess TMP phase).
-
Sampling: A precise volume or mass of the clear, saturated solvent phase is carefully withdrawn using a calibrated pipette or syringe.
-
Solvent Evaporation: The sampled saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish or a vial). The solvent is then carefully removed under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause the TMP to evaporate) until a constant weight of the TMP residue is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved TMP per volume or mass of the solvent.
Spectroscopic Method (UV-Vis or NMR)
Spectroscopic methods can be employed if the solute has a distinct spectroscopic signature that allows for its quantification in solution. For a compound like TMP, which lacks a strong chromophore for UV-Vis analysis in its native state, derivatization might be necessary, or more suitably, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Methodology using NMR:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. An internal standard (a compound with a known concentration and a distinct NMR signal that does not overlap with the analyte's signals) is added to each standard. The ¹H NMR spectra are recorded for each standard, and a calibration curve is constructed by plotting the ratio of the integral of a characteristic TMP signal to the integral of the internal standard signal against the concentration of TMP.
-
Saturated Solution Preparation: A saturated solution of TMP in the chosen solvent is prepared as described in the gravimetric method (equilibration and phase separation).
-
Sample Preparation for NMR: A precise volume of the clear, saturated supernatant is taken and mixed with a known amount of the same internal standard used for the calibration curve.
-
NMR Analysis: The ¹H NMR spectrum of the sample is recorded.
-
Concentration Determination: The ratio of the integral of the characteristic TMP signal to the integral of the internal standard signal is calculated. This ratio is then used to determine the concentration of TMP in the saturated solution from the previously constructed calibration curve.
Visualizations
The following diagrams illustrate the logical relationship between TMP's structure and its solubility, and a general workflow for determining solubility.
Caption: Relationship between TMP's structure and its solubility.
Caption: General experimental workflow for solubility determination.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for synthesis 768-66-1 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
Spectroscopic Profile of 2,2,6,6-Tetramethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-Tetramethylpiperidine (TMP), a crucial building block in organic synthesis and pharmaceutical development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of TMP, supported by detailed experimental protocols and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra offer unambiguous confirmation of its chemical structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's high degree of symmetry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.42 | Multiplet | 6H | CH ₂ (Positions 3, 4, 5) |
| ~1.09 | Singlet | 12H | C(CH ₃)₂ (Positions 2, 6) |
| ~0.85 | Singlet | 1H | NH |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: The spectrum was acquired on a Bruker AVANCE 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was set between scans.
-
Spectral Width: The spectral width was set to 20 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed. The resulting spectrum was manually phased and baseline corrected.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound further confirms the molecular symmetry, exhibiting only four distinct carbon signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~50.5 | C ₂ and C ₆ (Quaternary carbons) |
| ~41.5 | C ₃ and C ₅ (Methylene carbons) |
| ~34.5 | C (CH₃)₂ (Methyl carbons) |
| ~17.5 | C ₄ (Methylene carbon) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis was used.
-
Instrumentation: The spectrum was recorded on the same Bruker AVANCE 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (zgpg30) was employed.
-
Number of Scans: 256 scans were accumulated due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was used.
-
Spectral Width: The spectral width was set to 220 ppm.
-
-
Data Processing: The FID was processed with a line broadening of 1.0 Hz and Fourier transformed. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amine and aliphatic functionalities.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1460 | Medium | C-H bend (methylene and methyl) |
| ~1360 | Medium | C-H bend (gem-dimethyl) |
| ~1230 | Medium | C-N stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory was used.
-
Acquisition Parameters:
-
Spectral Range: The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ was used.
-
Number of Scans: 16 scans were co-added to obtain the final spectrum.
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 141 | 15 | [M]⁺ (Molecular Ion) |
| 126 | 100 | [M - CH₃]⁺ |
| 84 | 10 | [C₅H₁₀N]⁺ |
| 70 | 20 | [C₄H₈N]⁺ |
| 58 | 30 | [C₃H₈N]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was operated in EI mode.
-
Acquisition Parameters:
-
Ionization Energy: The electron energy was set to 70 eV.
-
Source Temperature: The ion source temperature was maintained at 230 °C.
-
Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 200 amu.
-
-
Data Processing: The acquired mass spectrum was processed using the instrument's software to identify the molecular ion and major fragment peaks.
Visualization of Spectroscopic Workflow and Data Inter-relation
The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic data and structural information for TMP.
Methodological & Application
Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidine as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives as catalysts in organic synthesis. The unique steric hindrance of TMP makes it a valuable non-nucleophilic base, while its oxidized form, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is a highly efficient and selective catalyst for a variety of oxidation reactions. Furthermore, TMP is a precursor to lithium tetramethylpiperidide (LiTMP), a strong, non-nucleophilic base widely used in deprotonation and metalation reactions. This guide also covers the application of TEMPO in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique.
TEMPO-Catalyzed Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. TEMPO, as a stable nitroxyl (B88944) radical, serves as an efficient catalyst for these oxidations under mild conditions, offering high chemoselectivity. The active oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.
General Mechanism of TEMPO-Catalyzed Alcohol Oxidation
The catalytic cycle involves the oxidation of TEMPO to the N-oxoammonium ion by a co-oxidant. This species then oxidizes the alcohol to the corresponding carbonyl compound, during which it is reduced to the hydroxylamine (B1172632). The hydroxylamine is subsequently re-oxidized back to TEMPO, completing the cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Quantitative Data for TEMPO-Catalyzed Oxidation of Alcohols
The following table summarizes various protocols for the TEMPO-catalyzed oxidation of primary and secondary alcohols, highlighting the versatility of this catalytic system with different co-oxidants.
| Substrate | Co-oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Methoxybenzyl alcohol | Calcium hypochlorite (B82951) | 1 | Acetonitrile (B52724) | 0 to RT | 1 | 92 |
| Benzyl alcohol | FeCl₃·6H₂O | 2 | Ethyl acetate/Water (7:3) | RT | 0.5 | 90 |
| 1-Phenylethanol | FeCl₃·6H₂O | 2 | Ethyl acetate/Water (7:3) | RT | 0.5 | 95 |
| 4-Nitrobenzyl alcohol | Air (Cu(I)/bpy system) | 5 (TEMPO) | Acetonitrile | RT | 0.5-1 | ~65 |
| Cinnamyl alcohol | Calcium hypochlorite | 1 | Acetonitrile | 0 to RT | 2 | 88 |
| Cyclohexanol | Calcium hypochlorite | 1 | Acetonitrile | 0 to RT | 3 | 85 |
| Octan-2-ol | Calcium hypochlorite | 1 | Acetonitrile | 0 to RT | 4 | 82 |
Experimental Protocols
This protocol offers a simple and efficient method for the oxidation of a wide range of alcohols.
Materials:
-
Alcohol (1 mmol)
-
TEMPO (1.56 mg, 0.01 mmol, 1 mol%)
-
Calcium hypochlorite (142 mg, 1 mmol)
-
Acetonitrile (3 mL)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a 25-mL round-bottom flask, dissolve the alcohol (1 mmol) and TEMPO (1.56 mg, 1 mol%) in acetonitrile (3 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add calcium hypochlorite (142 mg, 1 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Filter the suspension to remove inorganic salts.
-
Wash the organic phase with saturated aqueous NaHCO₃ (8 mL) followed by brine (8 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
This protocol utilizes ambient air as the terminal oxidant, making it a greener alternative.
Materials:
-
Primary alcohol (e.g., 4-nitrobenzyl alcohol)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
N-Methylimidazole (NMI)
-
Acetonitrile
-
Water
Procedure:
-
In a suitable flask, dissolve the primary alcohol in acetonitrile.
-
Add solid CuBr, which should cause a color change to pale green.
-
Add bpy and TEMPO. The solution will turn a deep red-brown.
-
Add N-methylimidazole (NMI) dropwise. The color will fade to a lighter red-brown.
-
Stir the reaction at room temperature, open to the air. The reaction is complete when the color changes from red-brown to a turbid green (typically 30-60 minutes).
-
Upon completion, dilute the reaction mixture with pentane and water.
-
Transfer the mixture to a separatory funnel. The organic layer will be pale pink, and the aqueous layer will be blue.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate to yield the aldehyde product. For solid products, rinsing with cold pentane can remove residual TEMPO.
Lithium Tetramethylpiperidide (LiTMP) as a Non-Nucleophilic Base
LiTMP is a strong, sterically hindered, non-nucleophilic base, making it ideal for deprotonation reactions where nucleophilic addition is an undesired side reaction. It is typically prepared in situ by treating this compound with an organolithium reagent like n-butyllithium.[1][2]
General Workflow for LiTMP Preparation and Use
Caption: Workflow for the in situ preparation and use of LiTMP.
Experimental Protocol: Preparation of LiTMP[4][6]
This protocol describes the standard laboratory procedure for generating a solution of LiTMP.
Materials:
-
This compound (distilled from CaH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
Procedure:
-
Set up an oven-dried, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum.
-
Under a nitrogen atmosphere, add this compound to anhydrous THF via syringe.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath (some procedures also report 0 °C).[1]
-
Slowly add a solution of n-butyllithium in hexanes via syringe over a period of 20 minutes.
-
The resulting solution of LiTMP is ready for use in subsequent reactions.
Nitroxide-Mediated Polymerization (NMP) using TEMPO
Nitroxide-mediated polymerization is a controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. The process relies on the reversible termination of growing polymer chains by a stable nitroxide radical, such as TEMPO.
Mechanism of Nitroxide-Mediated Polymerization
The polymerization is initiated by a conventional radical initiator in the presence of TEMPO. The growing polymer chains are reversibly capped by TEMPO to form a dormant alkoxyamine species. At elevated temperatures, this C-O bond can homolytically cleave to regenerate the propagating radical and the TEMPO radical, allowing for further monomer addition. This dynamic equilibrium between active and dormant species provides control over the polymerization.
Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).
Quantitative Data for Nitroxide-Mediated Polymerization
The following table provides examples of block copolymer synthesis using a TEMPO-based macroinitiator, demonstrating the controlled nature of the polymerization.
| First Monomer | Second Monomer | Mₙ (1st Block, GPC) ( g/mol ) | PDI (1st Block) | Mₙ (Block Copolymer, GPC) ( g/mol ) | PDI (Block Copolymer) |
| tert-Butyl acrylate (B77674) | 4-Acetoxystyrene (B54282) | 17,950 | 1.14 | 26,330 | 1.12 |
| Styrene | n-Butyl acrylate | Varies with macroinitiator concentration | <1.5 | Varies | <1.5 |
Experimental Protocol: Synthesis of a Block Copolymer via NMP[7]
This protocol outlines the synthesis of a poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) block copolymer using a TEMPO-based macroinitiator.
Materials:
-
Poly(tert-butyl acrylate) macroinitiator (terminated with a TEMPO derivative)
-
4-Acetoxystyrene
-
Anhydrous solvent (e.g., anisole)
Procedure:
Part 1: Synthesis of the First Block (Example: Poly(tert-butyl acrylate))
-
A universal NMP initiator is used to polymerize tert-butyl acrylate under controlled conditions to synthesize the first block with a desired molecular weight and low polydispersity. This macroinitiator is then isolated and purified.
Part 2: Chain Extension to Form the Block Copolymer
-
In a Schlenk flask, dissolve the purified poly(tert-butyl acrylate) macroinitiator and 4-acetoxystyrene monomer in an anhydrous solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature (e.g., 125 °C) for a specified time (e.g., 4 hours).
-
Monitor the monomer conversion by ¹H NMR.
-
Quench the polymerization by rapid cooling (e.g., immersion in liquid nitrogen).
-
Dissolve the reaction mixture in a suitable solvent (e.g., THF) and precipitate the block copolymer into a non-solvent (e.g., a mixture of water and methanol).
-
Repeat the precipitation process to ensure the removal of unreacted monomer.
-
Dry the resulting block copolymer under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI).
References
Application Notes and Protocols: Deprotonation Using 2,2,6,6-Tetramethylpiperidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpiperidine (TMP or TMPH) is a sterically hindered secondary amine that serves as a versatile tool in organic synthesis.[1][2] Due to the significant steric hindrance provided by the four methyl groups surrounding the nitrogen atom, TMP is an excellent example of a non-nucleophilic base.[1][3] This characteristic allows it to selectively abstract protons without engaging in undesirable nucleophilic side reactions, a crucial feature in the synthesis of complex molecules. While TMP itself is a moderately strong base, its most significant applications arise from its use as a precursor to stronger, non-nucleophilic bases, most notably Lithium 2,2,6,6-tetramethylpiperidide (LTMP) and various TMP-metal complexes (e.g., with zinc or magnesium).[1] These reagents are indispensable for a range of deprotonation reactions, including the regioselective formation of enolates from carbonyl compounds and the ortho-metalation of aromatic and heteroaromatic substrates.[4]
This document provides detailed protocols for the preparation and application of TMP-based reagents in key deprotonation reactions, along with relevant data to guide researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the reagent.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | [5] |
| Molecular Weight | 141.25 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 152-156.5 °C | [5] |
| Density | 0.837 g/mL at 25 °C | [5] |
| pKa of Conjugate Acid | ~11.07 | [5] |
| Solubility | Soluble in most organic solvents | [5] |
Experimental Protocols
Protocol 1: Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is a strong, sterically hindered, non-nucleophilic base prepared by the deprotonation of this compound with an organolithium reagent, typically n-butyllithium.[4]
Workflow for LTMP Preparation
Caption: Workflow for the preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 141.25 | 40.5 mL (33.9 g) | 0.240 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 88.0 mL | 0.220 |
| Anhydrous Tetrahydrofuran (B95107) (THF) | - | 250 mL | - |
Procedure: [4]
-
To an oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (40.5 mL, 0.240 mol) and anhydrous tetrahydrofuran (250 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 88.0 mL, 0.220 mol) dropwise over a period of 20 minutes.
-
After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes. The solution of LTMP is now ready for use.
Protocol 2: Kinetic Deprotonation of an Unsymmetrical Ketone (2-Methylcyclohexanone)
The steric bulk of LTMP allows for the regioselective deprotonation of unsymmetrical ketones to form the less substituted, or "kinetic," enolate.[6][7] This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone (B44802) and its subsequent trapping with an electrophile. This procedure is adapted from protocols using the analogous base, LDA.[5][8]
Deprotonation and Trapping Workflow
Caption: Workflow for the kinetic deprotonation of 2-methylcyclohexanone and subsequent alkylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylcyclohexanone | 112.17 | 1.0 g (1.12 mL) | 8.91 mmol |
| LTMP solution (prepared as in Protocol 1) | - | ~45 mL (0.22 M) | ~9.8 mmol (1.1 eq) |
| Benzyl bromide | 171.04 | 1.16 mL (1.66 g) | 9.7 mmol (1.09 eq) |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated aqueous NH₄Cl solution | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure: (Adapted from LDA protocols[5][8])
-
Prepare a solution of LTMP in THF/hexanes as described in Protocol 1.
-
In a separate flame-dried, nitrogen-purged flask, dissolve 2-methylcyclohexanone (1.0 g, 8.91 mmol) in anhydrous THF (10 mL).
-
Cool the LTMP solution to -78 °C using a dry ice/acetone bath.
-
To the cold LTMP solution, add the solution of 2-methylcyclohexanone dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
To the enolate solution at -78 °C, add benzyl bromide (1.16 mL, 9.7 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product.
Protocol 3: Deprotonation of an Ester
LTMP can be effectively used for the deprotonation of esters to form ester enolates, which can then react with various electrophiles. This protocol details the formation of an ester enolate and its subsequent reaction.[4]
Ester Deprotonation and Reaction Pathway
Caption: General pathway for the deprotonation of an ester with LTMP and subsequent reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-naphthoate (B1232437) | 200.24 | 40.0 g | 0.200 |
| Dibromomethane (B42720) | 173.83 | 34.8 g (14.0 mL) | 0.200 |
| LTMP solution (prepared as in Protocol 1) | - | ~1 L (0.22 M) | 0.220 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - |
Procedure: [4]
-
In an oven-dried 2-L three-necked flask under a nitrogen atmosphere, dissolve ethyl 1-naphthoate (40.0 g, 0.200 mol) and dibromomethane (14.0 mL, 0.200 mol) in anhydrous THF (400 mL).
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of LTMP (0.220 mol) in a separate flask as described in Protocol 1 and cool it to -78 °C.
-
Transfer the cold LTMP solution to the solution of the ester and dibromomethane via a cannula over a period of 40-50 minutes, maintaining the reaction temperature below -70 °C.
-
The resulting mixture containing the ester enolate and its subsequent reaction products can then be further manipulated as required by the specific synthetic route. (Note: The original Organic Syntheses procedure continues with a more complex sequence of additions and rearrangements. This protocol focuses on the initial deprotonation step.)
Conclusion
This compound and its derivatives, particularly LTMP, are powerful and selective non-nucleophilic bases for a wide array of deprotonation reactions in organic synthesis. The protocols provided herein offer detailed guidance for the preparation of LTMP and its application in the regioselective deprotonation of ketones and the deprotonation of esters. The steric hindrance of TMP-based reagents is a key feature that enables high selectivity, which is often difficult to achieve with other strong bases. By following these protocols and considering the principles of kinetic and thermodynamic control, researchers can effectively utilize these reagents to construct complex molecular architectures with high precision.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Enolate Formation and Diastereoselectivity [almerja.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Synthesis of TEMPO from 2,2,6,6-Tetramethylpiperidine procedure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl (B88944) radical that serves as a versatile tool in organic chemistry and biochemistry.[1] Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group.[2] Discovered in 1960 by Lebedev and Kazarnowskii, TEMPO is synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine.[1][2] This application note provides a detailed protocol for the synthesis of TEMPO from this compound, focusing on a widely used method involving oxidation with hydrogen peroxide catalyzed by sodium tungstate (B81510).
Principle of the Method
The synthesis of TEMPO from this compound involves the oxidation of the secondary amine group of the piperidine (B6355638) ring to a stable nitroxyl radical. This transformation is effectively achieved using a combination of hydrogen peroxide (H₂O₂) as the primary oxidant and sodium tungstate (Na₂WO₄) as a catalyst. The reaction proceeds under basic conditions to facilitate the oxidation process.
Experimental Protocol
Materials:
-
This compound
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
10M Sodium hydroxide (B78521) (NaOH) solution
-
Litmus (B1172312) paper or pH meter
-
Standard laboratory glassware (round-bottom flask, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.987 g of this compound and 0.468 g of sodium tungstate dihydrate in a mixture of 10 ml of methanol and 4 ml of deionized water.
-
pH Adjustment: While stirring, add 10M sodium hydroxide solution dropwise until the reaction mixture tests basic to litmus paper (approximately pH 9).
-
Addition of Oxidant: To the basic solution, slowly add 3.4 ml of 30% hydrogen peroxide solution.
-
Reaction: Stir the reaction mixture mechanically at room temperature. The progress of the reaction can be monitored by observing the color change of the solution to a reddish-orange, characteristic of TEMPO.
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted hydrogen peroxide. The organic phase should become a light yellow color.
-
Wash the organic layer with saturated aqueous sodium hydrogen carbonate (NaHCO₃) and then with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Isolation of Product:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting product is a red-orange solid. For higher purity, the product can be further purified by sublimation under vacuum.[1]
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 0.987 g |
| Sodium tungstate dihydrate | 0.468 g |
| 30% Hydrogen peroxide | 3.4 ml |
| Solvents | |
| Methanol | 10 ml |
| Water | 4 ml |
| Reaction Conditions | |
| pH | ~9 |
| Temperature | Room Temperature |
| Stirring | Mechanical |
| Product | |
| Final Yield | 0.354 g |
| Appearance | Red-orange solid |
| Melting Point | 31-37 °C |
Experimental Workflow
Caption: Experimental workflow for the synthesis of TEMPO.
References
Application Notes and Protocols for the Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
For Researchers, Scientists, and Drug Development Professionals
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is a sterically hindered, non-nucleophilic strong base commonly used in organic synthesis, particularly for the deprotonation of carbon acids in the formation of enolates and other carbanionic species.[1] Its significant steric bulk prevents it from participating in nucleophilic substitution reactions, making it a highly selective reagent. This document provides detailed protocols for the preparation of LTMP, summarizing various reported methodologies and including essential safety information.
Safety Precautions
The synthesis of LTMP involves the use of n-butyllithium (n-BuLi), which is a pyrophoric material that can ignite spontaneously on contact with air and reacts violently with water.[2][3][4][5] It is imperative to handle n-BuLi under an inert atmosphere (e.g., argon or nitrogen) using proper air-sensitive techniques. Personal protective equipment, including a fire-retardant lab coat, safety glasses, and appropriate gloves, must be worn at all times.[2][3] All glassware must be oven- or flame-dried prior to use to remove any traces of moisture.
Data Presentation: Synthesis Parameters for LTMP
The following table summarizes quantitative data from various reported methods for the preparation of LTMP.
| Parameter | Method 1[6] | Method 2[6] | Method 3[7] | Method 4[8] |
| 2,2,6,6-Tetramethylpiperidine (TMPH) | 3.0 mL (18 mmol) | 10.2 mL (60 mmol) | 40.5 mL (0.240 mol) | 2.1 g (15 mmol) |
| n-Butyllithium (n-BuLi) | 11.3 mL (1.6 M in hexane) | 24 mL (2.5 M in THF) | 88.0 mL (2.5 M in hexanes) | 15 mmol |
| Stoichiometric Ratio (n-BuLi:TMPH) | ~1:1 | 1:1 | ~0.92:1 | 1:1 |
| Solvent | Hexane (B92381) (20 mL) | THF (26 mL) | THF (250 mL) | THF (35 mL) |
| Reaction Temperature | 0°C to room temperature | -40°C | Ice bath (0°C) | -70°C |
| Reaction Time | 1.5 hours | 30 minutes | 30 minutes | 1 hour |
| Work-up/Isolation | Precipitation from pentane (B18724) at -30°C, filtration, and vacuum drying. | Used in-situ; purification by silica (B1680970) gel column chromatography mentioned. | Used in-situ as a solution. | Used in-situ. |
| Reported Yield | 56% (isolated solid) | Not reported | Not reported | Not reported |
Experimental Protocols
Two primary protocols are detailed below: one for the isolation of solid LTMP and another for its in-situ preparation and use, which is common in many synthetic applications.
Protocol 1: Preparation and Isolation of Solid LTMP[6]
This protocol is suitable when a solid, solvent-free base is required.
Materials:
-
This compound (TMPH)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)
-
Anhydrous hexane
-
Anhydrous pentane
-
Oven-dried round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
-
Cooling bath (ice-water and -30°C bath)
-
Schlenk filtration apparatus
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 20 mL of anhydrous hexane followed by 3.0 mL (18 mmol) of this compound via syringe.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
n-BuLi Addition: While stirring, slowly add 11.3 mL of 1.6 M n-butyllithium in hexane dropwise via syringe over a period of 15 minutes. A white precipitate of LTMP will form.
-
Reaction: Stir the resulting mixture at 0°C for 30 minutes.
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.
-
Solvent Removal: Remove all volatile components under high vacuum.
-
Precipitation: Dissolve the resulting solid in a minimum amount of anhydrous pentane (approximately 30 mL).
-
Isolation: Cool the pentane solution to -30°C to precipitate the purified LTMP.
-
Filtration and Drying: Isolate the white solid by filtration under an inert atmosphere using a Schlenk filter. Dry the product under vacuum to yield solid LTMP (yield ~56%).[6]
Protocol 2: In-situ Preparation of LTMP for Immediate Use[7]
This is a widely used method where the LTMP solution is prepared and used directly in a subsequent reaction.
Materials:
-
This compound (TMPH)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
-
Cooling bath (ice-water)
Procedure:
-
Setup: Under a positive pressure of inert gas, charge an oven-dried 500-mL round-bottom flask, equipped with a magnetic stir bar, with 250 mL of anhydrous THF.
-
TMPH Addition: Add 40.5 mL (0.240 mol) of this compound to the flask via syringe.
-
Cooling: Cool the rapidly stirred solution to 0°C using an ice bath.
-
n-BuLi Addition: Slowly add 88.0 mL of 2.5 M n-butyllithium in hexanes via syringe over a 20-minute period.
-
Reaction: Stir the resulting solution at 0°C for approximately 30 minutes. The solution of LTMP is now ready for use in the subsequent reaction step.
Visualizations
Reaction Pathway for LTMP Synthesis
The formation of LTMP occurs through the deprotonation of this compound by n-butyllithium.
Caption: Synthesis of LTMP from TMPH and n-BuLi.
Experimental Workflow for In-situ LTMP Preparation
This diagram outlines the key steps for the in-situ preparation of LTMP.
Caption: Workflow for the in-situ preparation of LTMP.
References
- 1. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Application Notes: The Versatile Roles of 2,2,6,6-Tetramethylpiperidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2,6,6-Tetramethylpiperidine (TMP) and its derivatives in the synthesis of pharmaceuticals. TMP is a sterically hindered amine that serves as a valuable tool in modern organic synthesis due to its unique properties as a non-nucleophilic base and as a precursor to other important reagents.
Introduction to this compound and Its Derivatives
This compound (TMP) is a cyclic secondary amine characterized by the presence of four methyl groups flanking the nitrogen atom. This steric hindrance significantly reduces its nucleophilicity while maintaining its basicity (pKa of the conjugate acid is ~11.1). This property makes it an ideal organic base for reactions where the nucleophilic addition of the base is an undesired side reaction.
TMP is a precursor to two highly valuable reagents in pharmaceutical synthesis:
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): A strong, non-nucleophilic base formed by the deprotonation of TMP with an organolithium reagent like n-butyllithium. LiTMP is capable of deprotonating even weakly acidic C-H bonds.
-
2,2,6,6-Tetramethylpiperidiny-1-oxyl (TEMPO): A stable free radical that is a highly selective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often with high functional group tolerance.
Key Applications in Pharmaceutical Synthesis
The unique properties of TMP and its derivatives make them suitable for a range of critical transformations in the synthesis of complex pharmaceutical molecules.
-
As a Sterically Hindered Non-Nucleophilic Base: TMP is employed in elimination reactions and as a scavenger for acids generated during a reaction without interfering with sensitive functional groups.
-
LiTMP in Deprotonation and Metalation Reactions: LiTMP is a base of choice for generating carbanions, enolates, and for directed ortho-lithiation of aromatic rings, which are key strategies in building the carbon skeleton of many drugs.
-
TEMPO-Mediated Oxidations: The selective oxidation of alcohols is a frequent requirement in the synthesis of active pharmaceutical ingredients (APIs). TEMPO-catalyzed oxidations are favored for their mild conditions and high chemoselectivity, which are crucial when dealing with complex, multifunctional intermediates. For example, TEMPO-mediated oxidation is utilized in the synthesis of a key intermediate for the anti-HIV drug Maraviroc.
-
Synthesis of Kinase Inhibitors: Derivatives of TEMPO have been incorporated into the structure of potential anticancer agents, such as Aurora A kinase inhibitors. Furthermore, while not directly using TMP in the final disclosed steps, the complex molecular architectures of tyrosine kinase inhibitors like HMP-Y1 and Hibarimicinone often rely on synthetic strategies where sterically hindered bases are essential for specific bond formations.
Data Presentation
The following tables summarize quantitative data for the key applications of this compound and its derivatives discussed in the protocols below.
Table 1: Reagents for the Preparation of LiTMP and a Subsequent Ortho-Lithiation/Quench
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |
| This compound | 141.25 | 240 | 40.5 | 33.9 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 220 | 88.0 | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 250 | - |
| Aromatic Substrate (e.g., Anisole) | 108.14 | 100 | 10.9 | 10.8 |
| Electrophile (e.g., Iodine) | 253.81 | 110 | - | 27.9 |
Table 2: Conditions for LiTMP-Mediated Ortho-Lithiation
| Parameter | Value |
| LiTMP Formation | |
| Temperature | 0 °C |
| Reaction Time | 30 minutes |
| Ortho-Lithiation | |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1-2 hours |
| Electrophilic Quench | |
| Temperature | -78 °C |
Table 3: TEMPO-Mediated Oxidation of a Maraviroc Intermediate
| Reagent/Material | Molecular Weight ( g/mol ) | Concentration | Flow Rate (mL/min) | Role |
| Alcohol Intermediate | Varies | 0.1 M in Dichloromethane | 1.0 | Substrate |
| TEMPO | 156.25 | 0.01 M in Dichloromethane | 1.0 | Catalyst |
| Sodium Bromide (aq) | 102.89 | 0.5 M | 1.0 | Co-catalyst |
| Sodium Hypochlorite (aq) | 74.44 | 0.35 M | 1.0 | Oxidant |
| Sodium Bicarbonate (aq) | 84.01 | Saturated | 1.0 | Buffer |
Table 4: Performance of Continuous Flow TEMPO-Mediated Oxidation
| Parameter | Value |
| Temperature | 25 °C |
| Residence Time | 10 minutes |
| Conversion | ~70% |
| Isolated Yield | 65% |
Mandatory Visualizations
Application of Hindered Amine Light Stabilizers (HALS) from 2,2,6,6-Tetramethylpiperidine in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered Amine Light Stabilizers (HALS) are a class of highly efficient additives used to protect polymeric materials from photodegradation.[1][2] Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers, inhibiting the degradation of the polymer.[2][3] Derivatives of 2,2,6,6-tetramethylpiperidine are the most common and effective HALS used in a wide range of polymers to extend their service life, especially in outdoor applications.[2][4] This document provides detailed application notes, experimental protocols, and performance data for HALS derived from this compound in various polymer systems.
Mechanism of Action: The Denisov Cycle
HALS do not absorb UV radiation but function by trapping free radicals generated during the photo-oxidation of polymers.[5] This regenerative, cyclic process is known as the Denisov cycle, which allows a single HALS molecule to deactivate multiple radicals, contributing to their high efficiency and long-term stabilizing effect.[5][6] The cycle begins with the oxidation of the hindered amine to a stable nitroxyl (B88944) radical.[6] This nitroxyl radical then scavenges polymer alkyl radicals (P•) and peroxy radicals (POO•), which are responsible for the degradation cascade.[5] Through a series of reactions, the HALS is regenerated, allowing it to continue its protective function.[3][5]
Caption: The Denisov Cycle illustrating the regenerative mechanism of HALS.
Classification of HALS from this compound
HALS derived from this compound can be classified based on their molecular weight and the substituent on the nitrogen atom of the piperidine (B6355638) ring. This classification is crucial as it influences properties such as volatility, migration resistance, and compatibility with the polymer matrix.
Caption: Classification of HALS based on molecular weight and N-substituent.
Applications in Polymer Systems
HALS are widely used in various polymers to enhance their weatherability.[7]
-
Polyolefins (Polypropylene - PP, Polyethylene - PE): HALS are extensively used in PP and PE for applications such as automotive parts, agricultural films, and outdoor furniture.[7] They significantly improve the retention of mechanical properties and prevent surface cracking and discoloration.[8]
-
Coatings: In automotive and industrial coatings, HALS protect the binder from degradation, leading to improved gloss retention and reduced chalking.[7]
-
Styrenics (ABS, HIPS): HALS are effective in preventing the yellowing and embrittlement of styrenic polymers upon exposure to UV light.
-
Elastomers and Adhesives: They help in maintaining the flexibility and adhesive properties of these materials over long periods of outdoor exposure.
Quantitative Performance Data
The following tables summarize the typical performance improvements observed in polymers stabilized with HALS.
Table 1: Performance of HALS in Polypropylene (PP) Films after Accelerated Weathering
| HALS Type | Concentration (wt%) | Weathering Time (h) | Gloss Retention (%) | ΔE (Color Change) | Tensile Strength Retention (%) |
| Control (No HALS) | 0 | 1000 | 10 | >20 | <20 |
| Tinuvin 770 (Low MW) | 0.25 | 1000 | 75 | <5 | 80 |
| Chimassorb 944 (High MW) | 0.25 | 1000 | 85 | <3 | 90 |
| Tinuvin 622 (Polymeric) | 0.25 | 1000 | 80 | <4 | 88 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Performance of HALS in High-Density Polyethylene (HDPE) after Accelerated Weathering
| HALS Type | Concentration (wt%) | Weathering Time (h) | Yellowness Index Change | Elongation at Break Retention (%) |
| Control (No HALS) | 0 | 1500 | +30 | <10 |
| Low MW HALS | 0.3 | 1500 | +5 | 70 |
| High MW HALS | 0.3 | 1500 | +3 | 85 |
Data synthesized from multiple sources for illustrative purposes.[9][10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of HALS in polymers.
Caption: General experimental workflow for evaluating HALS performance.
Protocol 1: Accelerated Weathering
Standard: Based on ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials.[3]
Objective: To simulate the damaging effects of sunlight, temperature, and moisture on polymer samples in an accelerated manner.
Apparatus: Xenon arc weathering chamber.
Procedure:
-
Sample Preparation: Prepare polymer specimens (e.g., plaques of 70 mm x 150 mm x 3 mm or films) with and without different types and concentrations of HALS.
-
Mounting: Mount the specimens in the sample holders of the weathering chamber.
-
Exposure Cycle: Program the chamber to run a specified cycle. A common cycle for polyolefins is:
-
Light Cycle: 102 minutes of light exposure.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 63 ± 2 °C.
-
Relative Humidity: 50 ± 5%.
-
-
Dark/Water Spray Cycle: 18 minutes of light off with front and back water spray.
-
-
Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at specified intervals for analysis.
Protocol 2: Color and Gloss Measurement
Standards: ASTM D2244 (Color) and ASTM D523 (Gloss).[1][6]
Objective: To quantify the changes in color and gloss of the polymer surface after weathering.
Apparatus: Spectrophotometer/Colorimeter and a 60° gloss meter.
Procedure:
-
Calibration: Calibrate the instruments according to the manufacturer's instructions using standard white and black tiles.
-
Measurement:
-
For each sample, take at least three readings at different locations on the surface before and after weathering.
-
Record the CIE Lab* color values and the 60° gloss units.
-
-
Calculation:
-
Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]^½ where ΔL, Δa, and Δb are the differences in the respective values before and after weathering.
-
Calculate the percentage of gloss retention.
-
Protocol 3: Mechanical Testing (Tensile Properties)
Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[1]
Objective: To determine the effect of weathering on the mechanical integrity of the polymer.
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens or rectangular strips from the weathered and unweathered samples according to the dimensions specified in the standard.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data.
-
-
Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and tensile modulus. Calculate the percentage retention of these properties after weathering.
Protocol 4: Spectroscopic Analysis (FTIR)
Objective: To monitor the chemical changes in the polymer, particularly the formation of carbonyl groups, which are indicative of photo-oxidation.
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Analysis:
-
Obtain the FTIR-ATR spectrum of the surface of the weathered and unweathered polymer samples.
-
Collect spectra in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
-
Data Analysis:
-
Focus on the carbonyl region (1800-1650 cm⁻¹).[11] The formation of various carbonyl species (ketones, aldehydes, carboxylic acids, esters) leads to an increase in absorbance in this region.
-
Calculate the Carbonyl Index (CI) as a measure of the extent of oxidation.[12] The CI is typically calculated as the ratio of the area of the carbonyl peak (around 1715 cm⁻¹) to the area of a reference peak that does not change during degradation (e.g., a C-H stretching or bending peak, such as the one around 1460 cm⁻¹ for polypropylene).[12][13]
-
Conclusion
HALS derived from this compound are indispensable additives for the stabilization of polymers against photodegradation. Their unique regenerative mechanism provides long-lasting protection, preserving the aesthetic and mechanical properties of polymeric materials. The selection of the appropriate HALS (low vs. high molecular weight, N-H vs. N-R) depends on the polymer type, processing conditions, and the end-use application. The protocols outlined in this document provide a framework for the systematic evaluation of HALS performance, enabling researchers and scientists to develop durable and weather-resistant polymer formulations.
References
- 1. store.astm.org [store.astm.org]
- 2. kelid1.ir [kelid1.ir]
- 3. micomlab.com [micomlab.com]
- 4. matestlabs.com [matestlabs.com]
- 5. scribd.com [scribd.com]
- 6. micomlab.com [micomlab.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. lutpub.lut.fi [lutpub.lut.fi]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidine (TEMP) in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethylpiperidine (TEMP) and its corresponding stable nitroxide radical, 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), as a mediating agent in controlled radical polymerization (CRP), primarily through Nitroxide-Mediated Polymerization (NMP). This technique offers a robust and versatile platform for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures, which are crucial for a wide range of applications, including drug delivery systems.[1][2]
Introduction to TEMPO-Mediated Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that utilizes a stable nitroxide radical, such as TEMPO, to reversibly trap the propagating polymer radical.[3] This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) polymer chains.[4] The key advantage of this equilibrium is that it allows for the simultaneous growth of all polymer chains, leading to polymers with narrow molecular weight distributions (low dispersity or PDI) and predictable molecular weights.[5] The general mechanism involves the thermal decomposition of an initiator to generate radicals, which then initiate polymerization. The growing polymer chains are then reversibly terminated by TEMPO.[6]
Key Advantages and Applications
TEMPO-mediated NMP offers several advantages:
-
Metal-Free System: Unlike other CRP techniques like Atom Transfer Radical Polymerization (ATRP), NMP does not require a metal catalyst, which can be advantageous for biomedical applications where metal contamination is a concern.[3]
-
Simplicity: The experimental setup for NMP is relatively simple and similar to conventional free radical polymerization.[7]
-
Versatility: NMP can be used to polymerize a variety of monomers, particularly styrenics and acrylates, and to synthesize various polymer architectures such as block, graft, and star polymers.[8][9]
These features make TEMPO-mediated NMP particularly suitable for the synthesis of polymers for drug delivery, where precise control over polymer architecture and purity is paramount.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on TEMPO-mediated polymerization for different monomers.
Table 1: TEMPO-Mediated Polymerization of Styrene (B11656)
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| BPO/TEMPO | 100:1 | 125 | 6 | 43.5 | 28,500 | 1.16 | [6] |
| BPO/TEMPO | Varies | 120-135 | 3-20 | ~90 | Varies | <1.5 | [6] |
| PS-TEMPO Macroinitiator | Varies | 125 | 2-4 | 13.3-24.5 | 17,700-34,300 | - | [10] |
Table 2: TEMPO-Mediated Copolymerization of Styrene and Methyl Acrylate (B77674) (MA) [11]
| [TEMPO]₀ (mol/L) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.006 | 120 | 15 | 15,000 | 1.35 |
| 0.006 | 300 | 35 | 32,000 | 1.30 |
| 0.006 | 600 | 60 | 58,000 | 1.32 |
| 0.0043 | 60 | 10 | 18,000 | 1.45 |
| 0.0043 | 180 | 30 | 45,000 | 1.38 |
Table 3: TEMPO-Mediated Polymerization of n-Butyl Acrylate (using PSt-TEMPO macroinitiator) [12]
| PSt-TEMPO (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.05 | 120 | 24 | >80 | 150,000 | 1.55 |
| 0.5 | 120 | 24 | >80 | 120,000 | 1.48 |
| 5 | 120 | 24 | >80 | 80,000 | 1.42 |
| 50 | 120 | 24 | >80 | 45,000 | 1.35 |
Experimental Protocols
Protocol 1: Synthesis of Polystyrene via TEMPO-Mediated NMP
This protocol describes the bulk polymerization of styrene using benzoyl peroxide (BPO) as the initiator and TEMPO as the mediator.[6]
Materials:
-
Styrene (distilled under reduced pressure to remove inhibitor)
-
Benzoyl peroxide (BPO) (recrystallized from methanol)
-
2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO)
-
Nitrogen gas
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol).
-
Add BPO (e.g., 0.116 g, 0.48 mmol) and TEMPO (e.g., 0.082 g, 0.52 mmol). The typical molar ratio of BPO to TEMPO is around 1:1.1 to 1:1.3.
-
Seal the flask with a rubber septum and degas the mixture by bubbling with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 125 °C and stir the reaction mixture.
-
Monitor the polymerization progress by taking aliquots at regular intervals to determine monomer conversion via gravimetry or gas chromatography.
-
After the desired conversion is reached (e.g., 6 hours for ~45% conversion), terminate the polymerization by cooling the flask in an ice bath.
-
Dilute the viscous polymer solution with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purify the polymer by precipitating the solution into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polystyrene and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Polystyrene-block-poly(n-butyl acrylate) Copolymer
This protocol involves a two-step process: first, the synthesis of a TEMPO-capped polystyrene macroinitiator, and second, the chain extension with n-butyl acrylate.[12]
Step 1: Synthesis of TEMPO-capped Polystyrene (PSt-TEMPO) Macroinitiator
-
Follow the procedure outlined in Protocol 4.1 to synthesize polystyrene with a desired molecular weight. Ensure the polymerization is terminated by cooling, without adding any terminating agents, to keep the TEMPO end-groups active.
Step 2: Chain Extension with n-Butyl Acrylate
-
In a Schlenk flask, dissolve the PSt-TEMPO macroinitiator (e.g., 1 g) in n-butyl acrylate monomer (e.g., 10 g, 78 mmol).
-
Degas the mixture with nitrogen for 30 minutes.
-
Heat the reaction mixture at 120 °C with stirring.
-
Monitor the polymerization until high conversion is achieved (e.g., >80% after 24 hours).[12]
-
Terminate the reaction by cooling and purify the block copolymer by precipitation in methanol or a methanol/water mixture.
-
Dry the resulting polystyrene-block-poly(n-butyl acrylate) under vacuum.
Polymer Purification
Purification of polymers synthesized by NMP is crucial to remove unreacted monomer, initiator fragments, and excess TEMPO. The most common method is precipitation.[13]
General Precipitation Procedure:
-
Dissolve the crude polymer in a good solvent (e.g., THF, chloroform, or toluene). The concentration should be low enough to allow for efficient precipitation (typically 5-10% w/v).
-
Slowly add the polymer solution to a stirred, large excess (typically 10-fold volume) of a non-solvent (e.g., methanol, hexane, or water, depending on the polymer's polarity).
-
The polymer will precipitate out of the solution.
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Repeat the dissolution and precipitation steps 2-3 times for higher purity.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Visualizations
Mechanism of Nitroxide-Mediated Polymerization (NMP)
Caption: Mechanism of TEMPO-mediated Nitroxide-Mediated Polymerization (NMP).
Experimental Workflow for TEMPO-Mediated Polymerization
Caption: General experimental workflow for TEMPO-mediated polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Polystyrene grafting from silica nanoparticles via nitroxide-mediated polymerization (NMP): synthesis and SANS analysis with the contrast variation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. researchgate.net [researchgate.net]
- 7. On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization | MDPI [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Hydrophilic Crosslinked TEMPO‐Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi‐Organic Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wolff-Kishner Reduction of Triacetone Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wolff-Kishner reduction of triacetone amine (2,2,6,6-tetramethyl-4-piperidone) to synthesize 2,2,6,6-tetramethylpiperidine. This sterically hindered amine is a crucial building block for various chemical entities, including hindered amine light stabilizers (HALS) and the TEMPO radical.
Introduction
The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently treated with a strong base at elevated temperatures to yield the alkane and nitrogen gas. The Huang-Minlon modification, which involves the removal of water by distillation to increase the reaction temperature, is the most commonly employed procedure for this transformation, leading to higher yields and shorter reaction times.
Reaction and Mechanism
The overall reaction involves the conversion of the carbonyl group of triacetone amine into a methylene (B1212753) group.
Overall Reaction:
The mechanism of the Wolff-Kishner reduction involves two main stages:
-
Hydrazone Formation: Triacetone amine reacts with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone.
-
Decomposition of the Hydrazone: Under strongly basic conditions and high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the elimination of nitrogen gas lead to the formation of a carbanion, which is then protonated by the solvent to yield this compound.
Experimental Protocols
This section details the recommended laboratory procedure for the Wolff-Kishner reduction of triacetone amine, based on the Huang-Minlon modification.
Materials and Reagents:
-
Triacetone amine (2,2,6,6-tetramethyl-4-piperidone)
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) pellets
-
Diethylene glycol (DEG) or another suitable high-boiling solvent
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triacetone amine, diethylene glycol, and potassium hydroxide.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the stirred mixture.
-
Hydrazone Formation: Heat the mixture to reflux (typically around 110-130°C) for 1-2 hours to ensure the complete formation of the hydrazone.
-
Removal of Water (Huang-Minlon Modification): After hydrazone formation, arrange the apparatus for distillation and carefully distill off water and any excess hydrazine. This will cause the temperature of the reaction mixture to rise.
-
Decomposition: Continue heating the reaction mixture to a higher temperature (typically 190-200°C) and maintain it at this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the cooled mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Data Presentation
The yield of this compound is influenced by several factors, including the molar ratios of reactants, reaction temperature, and reaction time. Below is a summary of typical reaction conditions and reported yields.
| Triacetone Amine (molar eq.) | Hydrazine Hydrate (molar eq.) | Base (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-3 | 4 | Diethylene Glycol | 175-195 | - | 60-70 | |
| 1 | 1.5-2.0 | - | Diethylene Glycol | >160 | Continuous | >90 | |
| 1 | 20 | 6 | Diethylene Glycol Monomethyl Ether | 110 then 194 | 1 then 4 | - | |
| 1 | 5 | 10.6 | Ethylene Glycol | 130 then 190 | 1 then 5 | - |
Note: The table presents a range of conditions. Specific yields for the latter two examples were not provided in the source material but are included to illustrate variations in stoichiometry and temperature profiles.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Wolff-Kishner reduction.
Reaction Mechanism
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Application Notes: 2,2,6,6-Tetramethylpiperidine (TMP) and its Nitroxide Radical (TEMPO) as Potent Radical Scavengers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpiperidine (TMP) and its stable nitroxide radical derivative, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are versatile compounds widely recognized for their efficacy as radical scavengers. The unique stability of the TEMPO radical, attributed to steric hindrance from the four methyl groups, allows it to act as a potent antioxidant in various chemical and biological systems. These compounds are instrumental in studying and mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed application notes and experimental protocols for utilizing TMP and TEMPO as radical scavengers in research and drug development.
Mechanism of Action
TEMPO functions as a radical scavenger through several mechanisms. It can directly react with and neutralize a wide range of reactive oxygen species (ROS) and other free radicals. A key feature of TEMPO is its ability to participate in catalytic cycles, allowing a substoichiometric amount to scavenge a larger quantity of radicals. For instance, TEMPO can mimic the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) by catalytically converting superoxide radicals into oxygen and hydrogen peroxide. Furthermore, TEMPO can form stable adducts with carbon-centered radicals, effectively terminating radical chain reactions. This property is particularly useful in trapping and identifying radical intermediates in complex chemical and biological processes.
Applications in Research and Drug Development
The radical scavenging properties of TMP and its derivatives have led to their application in numerous fields:
-
Antioxidant Research: As stable and well-characterized radical scavengers, they serve as standards for evaluating the antioxidant capacity of novel compounds.
-
Cellular and Molecular Biology: Used to protect cells from oxidative damage in vitro and in vivo, enabling the study of the roles of specific radical species in cellular signaling and pathology.
-
Drug Development: Derivatives of TEMPO, such as Tempol (4-hydroxy-TEMPO), have been investigated as therapeutic agents for conditions associated with oxidative stress, including inflammation, neurodegenerative diseases, and cardiovascular disorders.
-
Organic Synthesis: Employed to control radical polymerization reactions and to trap reactive radical intermediates, aiding in mechanistic studies.
Experimental Protocols
Protocol 1: In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay using Nitroblue Tetrazolium (NBT)
This protocol details the assessment of the SOD-like activity of TEMPO or its derivatives by measuring the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals.
Materials:
-
50 mM Potassium Phosphate Buffer (pH 7.8)
-
13 mM Methionine
-
75 µM Nitroblue Tetrazolium (NBT)
-
0.1 mM EDTA
-
Test compound (TEMPO or derivative) solution at various concentrations
-
Native SOD enzyme (for positive control)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a series of test tubes, prepare the reaction mixture containing:
-
50 mM Potassium Phosphate Buffer (pH 7.8)
-
13 mM Methionine
-
75 µM NBT
-
0.1 mM EDTA
-
Varying concentrations of the test compound.
-
Bring the total volume to 1.5 mL with additional buffer.
-
-
Control and Blank Preparation:
-
Control: Prepare a reaction mixture without the test compound. This will represent the maximum reduction of NBT.
-
Blank: Prepare a reaction mixture without the test compound and keep it in the dark to prevent the photochemical reaction.
-
-
Initiate the Reaction: Add 2 µM riboflavin to all tubes except the blank. Mix gently.
-
Photochemical Reaction: Place the tubes under a uniform light source (e.g., two 15W fluorescent lamps) for 15 minutes to initiate the generation of superoxide radicals.
-
Stop the Reaction: After 15 minutes, switch off the light and cover the tubes to stop the reaction.
-
Measure Absorbance: Measure the absorbance of all samples at 560 nm using a spectrophotometer. Use the blank to zero the instrument.
-
Calculate Percentage Inhibition: The percentage of superoxide radical scavenging is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample containing the test compound.
-
Determine IC50 Value: Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of NBT reduction).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes how to measure the effect of TEMPO on intracellular ROS levels in adherent cells using the fluorescent probe DCFH-DA.
Materials:
-
Adherent cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (TEMPO or derivative)
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
24-well or 96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells into a 24-well or 96-well plate at a density that allows them to reach 70-90% confluency on the day of the experiment. Incubate overnight at 37°C with 5% CO₂.
-
Cell Treatment:
-
Remove the culture medium.
-
Treat the cells with various concentrations of the test compound (e.g., TEMPO) for a predetermined duration.
-
Include an untreated control and a positive control (cells treated with a known ROS inducer like H₂O₂).
-
-
Preparation of DCFH-DA Staining Solution:
-
Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.
-
-
Staining of Cells:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash and Measure Fluorescence:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity of treated cells to that of the untreated control cells.
-
The reduction in fluorescence intensity in TEMPO-treated cells compared to the positive control indicates its intracellular radical scavenging activity.
-
Data Presentation
The following tables summarize the quantitative data on the radical scavenging activity of TEMPO and its derivatives.
Table 1: Superoxide Dismutase (SOD) Mimetic Activity
| Compound | Assay Method | System | IC50 / Activity | Reference |
| Tempol | NBT Reduction | Cell-free | Effective inhibition of NBT reduction | [Not specified in provided search results] |
| Mito-TEMPO | - | SH-SY5Y cells | Increased SOD activity | [1] |
| Tempol | - | Mouse model | SOD mimetic agent | [2] |
Table 2: In Vitro Radical Scavenging Activity
| Compound | Radical Scavenged | Assay | Solvent | IC50 / % Scavenging | Reference |
| 4-hydroxy TEMPO functionalized dendrimers | DPPH | Methanol | > 4-hydroxy TEMPO alone at 200µg/mL | ||
| 4-hydroxy TEMPO functionalized dendrimers | Nitric Oxide | THF | > 4-hydroxy TEMPO alone at 200µg/mL | ||
| Piperidine Derivatives | DPPH | - | IC50 > 250 µg/mL | [1] |
Table 3: Rate Constants for Reaction of TEMPO with Protein Radicals
| Protein/Amino Acid | Radical Type | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| N-Ac-Tyr-amide | Tyrosyl radical (TyrO•) | ~1 x 10⁸ | [Not specified in provided search results] |
| N-Ac-Trp-amide | Tryptophanyl radical (TrpN•) | 7 x 10⁶ | [Not specified in provided search results] |
| Lysozyme | Tryptophanyl radical (TrpN•) | 1.5 x 10⁷ | [Not specified in provided search results] |
| Pepsin | Tryptophanyl radical (TrpN•) | 1.1 x 10⁸ | [Not specified in provided search results] |
| Pepsin | Tyrosyl radical (TyrO•) | ~4 x 10⁷ | [Not specified in provided search results] |
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one (also known as Triacetoneamine, TAA) to produce 2,2,6,6-tetramethylpiperidin-4-ol (also known as TMP-OH or HTMP). This transformation is a crucial step in the synthesis of various fine chemicals, pharmaceuticals, and hindered amine light stabilizers (HALS).[1][2] The protocols outlined below cover various catalytic systems, including those based on ruthenium, copper-chromium, and Raney Nickel.
Introduction to Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one
The reduction of the ketone functional group in 2,2,6,6-tetramethylpiperidin-4-one is a key industrial process. The resulting product, 2,2,6,6-tetramethylpiperidin-4-ol, is a valuable intermediate.[3] Catalytic hydrogenation is the preferred industrial method for this conversion due to its efficiency and atom economy.[4] The choice of catalyst and reaction conditions can significantly influence the reaction's yield, selectivity, and cost-effectiveness. This document explores several robust and scalable methods.
Reaction Pathway:
The overall reaction involves the addition of hydrogen across the carbonyl bond of 2,2,6,6-tetramethylpiperidin-4-one, as illustrated below.
References
- 1. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride|TMP-OH HCl [benchchem.com]
- 3. KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]
- 4. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
Application Notes and Protocols for the Metalation of Sensitive Substrates with TMP-Lithium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of aromatic and heteroaromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Directed ortho-metalation (DoM) using lithium amide bases is a powerful strategy for C-H activation. However, the high reactivity of traditional organolithium reagents often limits their application to substrates bearing sensitive functional groups.
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP or LTMP) has emerged as a valuable tool in this context. Its significant steric hindrance renders it virtually non-nucleophilic, allowing for selective deprotonation even in the presence of electrophilic functional groups. Furthermore, the formation of mixed-metal complexes, such as TMP-magnesium (TMPMgCl·LiCl, "Knochel-Hauser Base") and TMP-zinc (TMPZnCl·LiCl), provides a tunable reactivity profile, enabling the metalation of an even broader range of sensitive substrates with remarkable chemoselectivity.
These application notes provide an overview of the utility of TMP-lithium and its mixed-metal analogues in the metalation of sensitive substrates, along with detailed experimental protocols for their preparation and use.
Key Advantages of TMP-Metal Bases
-
High Basicity, Low Nucleophilicity: The sterically demanding nature of the TMP anion minimizes nucleophilic addition to sensitive functional groups.
-
Enhanced Functional Group Tolerance: Mixed Mg/Li and Zn/Li TMP bases exhibit exceptional tolerance to functionalities such as esters, nitriles, amides, and even aldehydes and nitro groups.[1][2]
-
Increased Solubility and Reactivity: The inclusion of lithium chloride in the preparation of TMP-metal bases breaks down oligomeric aggregates, leading to highly soluble and kinetically active reagents.[1]
-
Tunable Regioselectivity: The choice of metal and the use of Lewis acid additives can influence the regiochemical outcome of the metalation, allowing for precise control over the functionalization site.[3]
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the metalation of various sensitive aromatic and heterocyclic substrates using TMP-metal complexes.
Table 1: Metalation of Sensitive Arenes
| Entry | Substrate | Directing Group | Base (equiv.) | Conditions | Electrophile (E+) | Product | Yield (%) | Reference |
| 1 | Anisole | OMe | LiTMP (1.1) | THF, -78 °C, 1 h | MeOD | 2-D-Anisole | >95 | [4] |
| 2 | Benzonitrile | CN | TMPMgCl·LiCl (1.1) | THF, -20 °C, 2 h | I2 | 2-Iodobenzonitrile | 85 | [1] |
| 3 | Ethyl Benzoate | CO2Et | TMPMgCl·LiCl (1.1) | THF, -40 °C, 0.5 h | PhCHO | Ethyl 2-(hydroxy(phenyl)methyl)benzoate | 82 | [5] |
| 4 | 4-Chlorobenzonitrile | CN | TMPZnCl·LiCl (1.1) | THF, 25 °C, 2 h | Allyl-Br | 2-Allyl-4-chlorobenzonitrile | 78 | [6] |
| 5 | 3-Nitroanisole | OMe, NO2 | TMPZnCl·LiCl (1.1) | THF, 25 °C, 4 h | I2 | 2-Iodo-3-nitroanisole | 81 | [6] |
Table 2: Metalation of Sensitive Heterocycles
| Entry | Substrate | Base (equiv.) | Conditions | Electrophile (E+) | Product | Yield (%) | Reference |
| 1 | Pyridine | LiTMP (1.1) | THF, -78 °C, 1 h | Me3SiCl | 2-(Trimethylsilyl)pyridine | 85 | [7] |
| 2 | 2-Chloropyridine | TMPMgCl·LiCl (1.1) | THF, -15 °C, 1.5 h | DMF | 2-Chloro-3-formylpyridine | 75 | [8] |
| 3 | Pyrimidine | TMPMgCl·LiCl (1.1) | THF, -25 °C, 1 h | I2 | 2-Iodopyrimidine | 81 | [1] |
| 4 | 4-Cyanopyridine | TMPZnCl·LiCl (1.1) | THF, 25 °C, 2 h | PhCOCl | 4-Cyano-3-benzoylpyridine | 72 | [3] |
| 5 | 2,5-Dichlorothiophene | TMPMgCl·LiCl (1.1) | THF, -20 °C, 1 h | I2 | 2,5-Dichloro-3-iodothiophene | 92 | [8] |
| 6 | 3-Bromopyridine | TMPZnCl·LiCl (1.1) | THF, 25 °C, 2 h | Allyl-Br | 3-Bromo-4-allylpyridine | 75 | [6] |
Experimental Protocols
Protocol 1: Preparation of TMPMgCl·LiCl ("Knochen-Hauser Base") Solution in THF
This protocol describes the preparation of a stock solution of TMPMgCl·LiCl, a versatile base for the magnesiation of a wide range of substrates.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP-H), freshly distilled
-
i-PrMgCl·LiCl (1.3 M in THF)
-
Anhydrous THF
-
Anhydrous solvent for titration (e.g., 1,2-dichloroethane)
-
Titration indicator (e.g., 4-(phenylazo)diphenylamine)
-
Standard solution of benzoic acid in THF for titration
Procedure:
-
To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add this compound (1.05 equiv.).
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add i-PrMgCl·LiCl (1.0 equiv.) dropwise via syringe over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.
-
Stir the solution for an additional 1-2 hours at room temperature.
-
The resulting clear, slightly yellow to colorless solution of TMPMgCl·LiCl is ready for use.
-
Titration: To determine the exact molarity, a sample of the base solution is titrated against a standardized solution of benzoic acid in THF using 4-(phenylazo)diphenylamine (B85614) as an indicator.
Protocol 2: General Procedure for the Metalation of a Sensitive Arene with TMPMgCl·LiCl and Electrophilic Quench
This protocol provides a general method for the directed ortho-magnesiation of a functionalized arene followed by reaction with an electrophile.
Materials:
-
Functionalized aromatic substrate
-
TMPMgCl·LiCl solution in THF (prepared as in Protocol 1)
-
Electrophile (e.g., I2, PhCHO, Allyl-Br)
-
Anhydrous THF
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a flame-dried, argon-purged Schlenk flask containing the aromatic substrate (1.0 equiv.), add anhydrous THF via syringe to dissolve.
-
Cool the solution to the desired temperature (typically between -40 °C and 0 °C) in a cooling bath.
-
Slowly add the TMPMgCl·LiCl solution (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at this temperature for the specified time (typically 0.5-2 hours).
-
Cool the reaction mixture to -78 °C (if not already at this temperature).
-
Add a solution of the electrophile (1.2-1.5 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Preparation of TMPZnCl·LiCl Solution in THF
This protocol details the synthesis of the milder TMP-zinc base, suitable for substrates with highly sensitive functional groups like aldehydes and nitro groups.
Materials:
-
Anhydrous ZnCl2
-
Anhydrous LiCl
-
This compound (TMP-H), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add anhydrous ZnCl2 (1.0 equiv.) and anhydrous LiCl (1.0 equiv.).
-
Add anhydrous THF and stir until the salts are fully dissolved.
-
In a separate flame-dried, argon-purged Schlenk flask, prepare a solution of LiTMP by dissolving this compound (1.0 equiv.) in anhydrous THF and cooling to -78 °C.
-
Slowly add n-BuLi (1.0 equiv.) to the TMP-H solution and stir for 30 minutes at -78 °C.
-
Slowly transfer the freshly prepared LiTMP solution via cannula to the solution of ZnCl2·LiCl at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
The resulting solution of TMPZnCl·LiCl is ready for use. The molarity can be determined by titration as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the metalation of a sensitive substrate.
Caption: Decision tree for selecting the appropriate TMP-metal base.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive base (degraded by moisture/air) - Substrate not acidic enough for the chosen base - Insufficient reaction time or temperature | - Prepare fresh base and titrate before use. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. - Use a stronger base (e.g., switch from TMPZnCl·LiCl to TMPMgCl·LiCl). - Increase reaction time and/or temperature. |
| Formation of side products | - Nucleophilic attack of the base on a functional group - Competing metalation at an undesired site - Reaction with the solvent (e.g., THF) | - Use a more sterically hindered or less reactive base (e.g., switch from LiTMP to a mixed-metal base). - Lower the reaction temperature. - Optimize the directing group or use a Lewis acid to enhance regioselectivity. - For highly reactive systems, consider using a less coordinating solvent or shorter reaction times. |
| Low yield after workup | - Product instability to acidic or basic conditions - Product is water-soluble | - Use a neutral quench (e.g., saturated NH4Cl). - Perform a careful extraction and consider back-extraction of the aqueous layers. |
Conclusion
TMP-lithium complexes and their mixed-metal derivatives are powerful and versatile reagents for the selective metalation of sensitive aromatic and heterocyclic substrates. The ability to tune the reactivity and selectivity of these bases by changing the metal counterion or by using additives provides a robust platform for the synthesis of complex, highly functionalized molecules. The protocols and data presented herein serve as a practical guide for researchers in academia and industry to effectively utilize these valuable synthetic tools.
References
- 1. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,2,6,6-Tetramethylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,6,6-Tetramethylpiperidine (TMP), a sterically hindered secondary amine, is a crucial building block in organic synthesis and is the parent compound for a class of widely used hindered amine light stabilizers (HALS). It also serves as a precursor to the stable radical this compound-1-oxyl (TEMPO) and its derivatives, which are versatile oxidation catalysts.
A common misconception is the synthesis of this compound via direct alkylation of piperidine. This approach is synthetically unfeasible due to the difficulty of introducing four methyl groups onto the carbon atoms adjacent to the nitrogen in a controlled manner. The established and industrially practiced synthesis is a multi-step process. The most common route involves the initial synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949) (TAA), from acetone (B3395972) and ammonia. This intermediate is then deoxygenated to yield the final product, this compound.
This document provides detailed protocols for the two-stage synthesis of this compound, including the preparation of the triacetonamine intermediate and its subsequent Wolff-Kishner reduction.
Part 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)
This protocol details the one-pot synthesis of triacetonamine from acetone and ammonia, a process that proceeds through a series of condensation and cyclization reactions.
Reaction Pathway
Troubleshooting & Optimization
Technical Support Center: 2,2,6,6-Tetramethylpiperidine (TMP) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,2,6,6-Tetramethylpiperidine (TMP).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of TMP, particularly via the common two-step method involving the formation of Triacetonamine followed by a Wolff-Kishner reduction.
Question: My overall yield of this compound is significantly lower than expected (<60%). What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue, often stemming from problems in the second step—the Wolff-Kishner reduction of Triacetonamine (2,2,6,6-Tetramethylpiperidin-4-one).
-
Cause 1: Incomplete Hydrazone Formation: The initial reaction between Triacetonamine and hydrazine (B178648) hydrate (B1144303) to form the hydrazone intermediate may be incomplete before the base is added and the temperature is increased for decomposition.
-
Solution: Ensure Triacetonamine and hydrazine hydrate are heated together in a high-boiling solvent (e.g., diethylene glycol) for a sufficient time to form the hydrazone before proceeding to the high-temperature decomposition step.[1]
-
-
Cause 2: Suboptimal Reagent Stoichiometry: An insufficient amount of hydrazine or base (potassium hydroxide) can lead to an incomplete reaction. Conventional batch processes often require a large excess of hydrazine (2-3 molar equivalents) and base (4 molar equivalents) to drive the reaction, yet may still result in yields of only 60-70%.[2]
-
Solution: For a batch process, ensure a molar excess of hydrazine hydrate and a strong base are used. For higher yields, consider a continuous reactive distillation setup. This method can significantly increase yield to over 90% with a lower hydrazine-to-triacetonamine ratio (1.5:1 to 2.0:1) by continuously removing the TMP product as it forms.[2]
-
-
Cause 3: Water in the Reaction Mixture: The presence of water during the high-temperature hydrazone decomposition step can inhibit the reaction.
-
Solution: After the initial hydrazone formation, it is crucial to remove water from the reaction mixture, often by distillation, before raising the temperature for the final decomposition.[1]
-
-
Cause 4: Poor Quality Starting Material: The purity of the Triacetonamine precursor is critical. Impurities from the initial acetone-ammonia condensation can interfere with the subsequent reduction.
-
Solution: Purify the Triacetonamine intermediate by vacuum distillation or crystallization of its hydrate before use.
-
Question: The final product is difficult to purify. What are the best purification methods for TMP?
Answer: Purification challenges often arise from unreacted starting materials or byproducts with similar boiling points.
-
Primary Method: Fractional Distillation: The most effective method for purifying TMP is fractional distillation under reduced pressure.[1] This separates the TMP from high-boiling solvents and other less volatile impurities.
-
Alternative Method: Crystallization: For lab-scale purification, TMP can be converted to a salt (e.g., hydrochloride), which can be crystallized from an appropriate solvent to remove non-basic impurities. The free base can then be regenerated.
Question: Are there alternatives to the harsh conditions of the Wolff-Kishner reduction?
Answer: Yes, the high temperatures (>200°C) and strongly basic conditions of the Wolff-Kishner reduction can be problematic for certain equipment and substrates.[3][4] Catalytic hydrogenation is a viable alternative.
-
Catalytic Hydrogenation: This method involves reducing Triacetonamine with hydrogen gas in the presence of a catalyst. While many protocols focus on reducing the ketone to a hydroxyl group (forming 2,2,6,6-tetramethyl-4-piperidinol), specific catalysts and conditions can achieve complete reduction to the methylene (B1212753) group. One described method uses a Ni-La-Mn/molecular sieve catalyst, achieving a 97.1% conversion rate and 90.9% selectivity for TMP, with the final product having a purity of over 99.0% after distillation.[3] This approach avoids the use of large quantities of strong base and high-boiling solvents.[3]
Data on Synthesis Yields
The choice of reduction method for converting Triacetonamine to TMP significantly impacts the final yield. The following table summarizes reported yields for different methodologies.
| Method | Precursor | Key Reagents | Conditions | Reported Yield | Purity | Reference |
| Batch Wolff-Kishner | Triacetonamine | Hydrazine, KOH | High temp. (e.g., 200°C), Diethylene Glycol | 60-70% | - | [2] |
| Continuous Wolff-Kishner | Triacetonamine | Hydrazine, KOH | Reactive Distillation | >90% | >99% | [2] |
| Catalytic Hydrogenation | Triacetonamine | H₂, Ni-La-Mn Catalyst | 320°C (activation), High temp. reaction | 90.9% (Selectivity) | >99.0% | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethylpiperidin-4-one)
This protocol is based on the Robinson-Schöpf condensation reaction.[1]
Materials:
-
Ammonia (B1221849) (aqueous solution or gas)
-
Calcium Chloride (catalyst)
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of acetone and a catalytic amount of calcium chloride.
-
Introduce ammonia into the mixture. This can be done by adding a concentrated aqueous solution or by bubbling ammonia gas through the mixture.
-
Stir the reaction mixture vigorously at a controlled temperature, typically between 20-50°C. The reaction is slow and may require several hours to days to reach completion.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product into an organic solvent such as diethyl ether.
-
Purify the crude Triacetonamine by distillation under reduced pressure. The product may solidify upon cooling.
Protocol 2: Synthesis of TMP via Wolff-Kishner Reduction
This protocol describes a typical batch Wolff-Kishner reduction of Triacetonamine.[1][5][6]
Materials:
-
Triacetonamine (2,2,6,6-Tetramethylpiperidin-4-one)
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (B78521) (KOH) pellets
-
Diethylene glycol (or another high-boiling solvent)
Procedure:
-
Set up a distillation apparatus with a reflux condenser.
-
In the reaction flask, combine Triacetonamine, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture under reflux to form the hydrazone intermediate. Water will be generated during this step.
-
Reconfigure the apparatus for distillation and carefully distill off the water from the reaction mixture.
-
Allow the mixture to cool slightly, then cautiously add potassium hydroxide pellets.
-
Slowly and carefully heat the mixture to a high temperature (typically ~200°C). The hydrazone will decompose, evolving nitrogen gas and forming this compound.
-
The TMP product will distill from the reaction mixture. Collect the distillate.
-
The collected product can be further purified by fractional distillation under reduced pressure to achieve high purity.
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common synthesis issues.
Caption: Chemical synthesis pathway from acetone to this compound (TMP).
Caption: Troubleshooting workflow for diagnosing and resolving low yield in TMP synthesis.
Caption: Key parameter relationships influencing yield and purity in TMP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US5663351A - Process for the continuous preparation of this compound - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2,2,6,6-Tetramethylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-Tetramethylpiperidine (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are distillation (including fractional and vacuum distillation), crystallization, and column chromatography.[1] The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is a colorless liquid with a characteristic amine-like odor.[2] Key physical properties are summarized in the table below.
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in many organic solvents such as ethanol, diethyl ether, and chloroform.[3] It is only slightly soluble in water.[3] Its nonpolar nature, due to the bulky methyl groups, favors solubility in organic solvents over polar solvents like water.[1]
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound is a flammable, corrosive, and toxic compound.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid contact with skin, eyes, and inhalation of vapors.[5] Keep it away from heat, sparks, and open flames.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉N | [2] |
| Molar Mass | 141.25 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 152 °C | |
| Melting Point | -59 °C | [3] |
| Density | 0.837 g/mL at 25 °C | |
| Refractive Index | n20/D 1.445 |
Table 2: Purity and Yield Data for Different Purification Methods
| Purification Method | Achievable Purity | Typical Yield | Reference(s) |
| Fractional Distillation | >99% | Not specified | Not specified |
| Reactive Distillation (continuous) | 90-95% (organic phase) | >90% | [6] |
| Distillation over CaH₂ | High Purity | Not specified | [7] |
Troubleshooting Guides
Distillation
Q: My distilled this compound is discolored (yellowish/brownish). What could be the cause and how can I fix it?
A: Discoloration of distilled TMP can be due to several factors:
-
Thermal decomposition: TMP can decompose at high temperatures, especially in the presence of impurities. Consider using vacuum distillation to lower the boiling point and reduce thermal stress.
-
Oxidation: The presence of air can lead to oxidation at high temperatures. Ensure your distillation apparatus is properly sealed and consider performing the distillation under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Impurities from the crude material: Some impurities may have boiling points close to that of TMP. In this case, fractional distillation with a high-efficiency column (e.g., a Vigreux column) is recommended to improve separation.[5]
Q: The distillation is very slow, or no product is coming over. What should I check?
A:
-
Inadequate heating: Ensure the heating mantle is set to an appropriate temperature to bring the TMP to its boiling point (152 °C at atmospheric pressure, lower under vacuum).
-
Vacuum leaks: If performing vacuum distillation, check all joints and connections for leaks. A poor vacuum will result in a higher boiling point.
-
Condenser issues: Make sure the condenser has a sufficient flow of cold water to effectively condense the TMP vapors.
-
Blockage in the apparatus: Check for any blockages in the distillation path.
Q: I'm observing bumping or uneven boiling during distillation. How can I prevent this?
A: Bumping occurs when the liquid superheats and then boils violently. To prevent this:
-
Use boiling chips or a magnetic stir bar: These provide nucleation sites for smooth boiling.
-
Ensure even heating: Use a heating mantle with a stirrer to distribute heat evenly.
-
For viscous residues, extra care and good stirring are essential to prevent bumping.[2]
Crystallization
Q: I'm having trouble getting my this compound to crystallize. What can I do?
A:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation.
-
Seeding: Add a very small crystal of pure TMP to the solution to act as a template for crystal growth.
-
Cooling: Ensure the solution is sufficiently cooled. You can try using an ice bath or even a colder bath if necessary.
-
-
Solvent choice: You may have used a solvent in which TMP is too soluble. If possible, try a different solvent or a solvent mixture where TMP has lower solubility at cold temperatures.
-
Concentration: The solution might be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of TMP.
Q: My crystallization yield is very low. How can I improve it?
A:
-
Minimize the amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude TMP. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[8]
-
Cool the solution thoroughly: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the amount of product that crystallizes out.
-
Recover from the mother liquor: If a significant amount of product remains in the mother liquor, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals.
Column Chromatography
Q: What is a suitable stationary phase and mobile phase for purifying this compound by column chromatography?
A:
-
Stationary Phase: Silica (B1680970) gel (Kieselgel 60) is a commonly used stationary phase for the purification of organic compounds like TMP.[7]
-
Mobile Phase (Eluent): Since TMP is a relatively nonpolar compound, a nonpolar solvent system is a good starting point. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice. You can start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the TMP. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q: My purified fractions from the column are still impure. What could have gone wrong?
A:
-
Improper column packing: Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed uniformly.
-
Overloading the column: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Incorrect eluent polarity: If the eluent is too polar, all compounds may elute too quickly with poor separation. If it's not polar enough, the compounds may not move down the column. Use TLC to find the optimal solvent system where the desired compound has an Rf value of around 0.2-0.4.
-
Fractions collected are too large: Collecting smaller fractions can improve the separation of closely eluting compounds.
Experimental Protocols
Protocol 1: Purification by Distillation over Calcium Hydride
This protocol is suitable for removing water and other volatile impurities.
-
Drying: Place the crude this compound in a round-bottom flask and add a small amount of calcium hydride (CaH₂). Stir the mixture for several hours or overnight to ensure complete drying.
-
Apparatus Setup: Assemble a distillation apparatus. If desired, the setup can be flame-dried under a stream of inert gas (e.g., argon) to remove any adsorbed water.
-
Distillation: Heat the flask using a heating mantle. Collect the fraction that boils at 150-152 °C.[7]
-
Storage: Store the purified, dry this compound under an inert atmosphere to prevent moisture absorption.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating TMP from less or more polar impurities.
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. The ideal system will give the TMP spot an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the surface.
-
Drain the eluent until the level is just above the sand.
-
-
Loading the Sample:
-
Dissolve the crude TMP in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the eluent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Monitor the elution process by TLC to identify the fractions containing the pure TMP.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for discolored this compound after distillation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,2,6,6-Tetramethylpiperidine (TMP)
This technical support center provides guidance on the safe handling and storage of 2,2,6,6-Tetramethylpiperidine (TMP), a versatile and sterically hindered amine used in various chemical applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[3][4] Ingestion is toxic, and inhalation may cause respiratory irritation.[1][5] Some evidence suggests it may have neurotoxic effects and potential for cumulative health effects with repeated exposure.[1][6]
Q2: What personal protective equipment (PPE) is required when handling TMP?
A2: A comprehensive suite of PPE is necessary for handling TMP safely. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC). Always inspect gloves before use and wash hands thoroughly after handling.[4][6]
-
Skin and Body Protection: A PVC apron, overalls, and in some cases, fire/flame resistant and impervious clothing should be worn. Trousers should be worn outside of boots to prevent spills from entering footwear.[4][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][7] If exposure limits are exceeded, a full-face respirator is required.[5]
Q3: How should I properly store this compound?
A3: TMP should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat or ignition.[5][8] It is recommended to store it below +30°C.[9] For long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidation.[8] The storage area should be a designated corrosives area.[7] Containers should be kept tightly closed.[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7] It is also incompatible with carbon dioxide, copper, and aluminum and its alloys.[6][7]
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately remove all ignition sources.[6] Evacuate unnecessary personnel and ensure the area is well-ventilated.[7] Clean up spills immediately using an inert absorbent material.[7] Use non-sparking tools and explosion-proof equipment during cleanup.[5][7] Drains in storage or use areas should have retention basins for pH adjustments and dilution of spills before discharge.[6]
Q6: What are the first aid measures for exposure to TMP?
A6:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush the affected area with large amounts of water. Quickly remove all contaminated clothing and footwear. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color Change in Stored TMP | Oxidation or contamination. | 1. Ensure the container is tightly sealed and was purged with an inert gas (e.g., nitrogen, argon) before sealing. 2. Verify that the storage area is cool, dry, and away from light. 3. Check for any potential sources of contamination in the storage area. |
| Precipitate Formation in a Reaction Mixture | Incompatibility with a reagent or solvent; temperature effects. | 1. Review the list of incompatible materials to ensure no reactive substances were introduced. 2. Confirm that the reaction temperature is within the appropriate range for all components. 3. Analyze the precipitate to identify its composition, which can help diagnose the issue. |
| Low Yield in a Reaction Where TMP is Used as a Base | Degradation of TMP; insufficient amount of base. | 1. Use freshly opened or properly stored TMP. 2. Ensure the molar ratio of TMP to the substrate is correct for the specific reaction. 3. Consider the pKa of the acid being deprotonated to ensure TMP is a sufficiently strong base. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C9H19N |
| Molecular Weight | 141.26 g/mol [10] |
| Appearance | Colorless to light yellow liquid[1][9] |
| Boiling Point | 152-153 °C[9][10] |
| Melting Point | -59 °C[11] |
| Density | 0.837 g/mL at 25 °C[9][10] |
| Flash Point | 67 °C[12] |
| pKa of Conjugate Acid | 11.07[2] |
| Storage Temperature | Below +30°C[9] |
Detailed Experimental Protocol: Deprotonation using TMP
This protocol describes a general procedure for using this compound as a non-nucleophilic base for deprotonation.
Objective: To deprotonate a generic acidic substrate (Substrate-H) to form its conjugate base for a subsequent reaction.
Materials:
-
This compound (TMP)
-
Anhydrous, aprotic solvent (e.g., THF, diethyl ether)
-
Substrate-H
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Set up the reaction vessel with a magnetic stirrer and connect it to the inert gas line.
-
-
Reagent Addition:
-
Add the anhydrous solvent to the reaction vessel via a syringe.
-
Add the Substrate-H to the solvent and stir until dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., using an ice bath or dry ice/acetone bath).
-
-
Deprotonation:
-
Carefully add the required amount of TMP to the reaction mixture dropwise via a syringe.
-
Allow the reaction to stir at the specified temperature for the required amount of time to ensure complete deprotonation.
-
-
Subsequent Reaction:
-
The resulting solution containing the deprotonated substrate can now be used for the next step in the synthesis (e.g., reaction with an electrophile).
-
-
Work-up and Purification:
-
Follow the specific work-up and purification procedures for the desired product.
-
Safety Precautions during the Protocol:
-
All manipulations of TMP and other reagents should be performed in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ensure the inert gas setup is functioning correctly to prevent exposure to air and moisture.
-
Be cautious when handling syringes and needles.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. jlrorwxhjkirlo5q.leadongcdn.com [jlrorwxhjkirlo5q.leadongcdn.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 9. This compound | 768-66-1 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 12. 2,2,6,6-Tetramethyl-1-piperidinyloxy Manufacturers, SDS [mubychem.com]
Technical Support Center: 2,2,6,6-Tetramethylpiperidine (TMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 2,2,6,6-Tetramethylpiperidine (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (TMP)?
Commercial this compound is typically synthesized through the Wolff-Kishner reduction of triacetonamine (B117949) (2,2,6,6-tetramethyl-4-piperidone).[1][2] As a result, common impurities often stem from unreacted starting materials, byproducts of the synthesis, and residual solvents. While manufacturers' specifications vary, the following are frequently identified impurities:
-
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone): The direct precursor to TMP, its presence indicates an incomplete reduction reaction.[3][4]
-
Phorone and other acetone (B3395972) condensation products: Triacetonamine is synthesized from acetone and ammonia, and precursors like phorone, diacetone alcohol, and acetonine may be present in trace amounts if not fully removed during the purification of the intermediate.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. The specific solvents can vary by manufacturer but may include high-boiling point alcohols or hydrocarbons used in the Wolff-Kishner reduction. The presence of residual solvents can impact reaction stoichiometry and introduce unwanted side reactions.[5][6]
Q2: How can I assess the purity of my this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for assessing the purity of TMP and identifying volatile impurities. A standard protocol would involve dissolving a sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and analyzing it on a GC-MS system. For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be utilized.
Q3: What is the visual appearance of pure this compound?
Pure this compound is a colorless to light yellow liquid with a characteristic fishy or amine-like odor.[1] A significant deviation in color (e.g., dark brown) may indicate the presence of degradation products or other impurities.
Troubleshooting Guide
Issue 1: Inconsistent or low yields in reactions using TMP as a non-nucleophilic base.
| Potential Cause | Troubleshooting Steps |
| Presence of Triacetonamine | The ketone functionality of triacetonamine can interfere with base-catalyzed reactions. It may be deprotonated or participate in side reactions. Verify the purity of your TMP using GC-MS. If triacetonamine is present, consider purifying the TMP by distillation. |
| Residual Solvents | Protic solvents (e.g., water, alcohols) will react with strong bases like organolithiums, which are often used in conjunction with TMP. This will reduce the effective concentration of the base and lower your yield. Ensure your TMP is anhydrous. If necessary, dry the TMP over a suitable drying agent (e.g., KOH) followed by distillation. |
| Other Amine Impurities | Less sterically hindered amine impurities can act as nucleophiles, leading to unwanted side products. Analyze the impurity profile by GC-MS. If nucleophilic amines are detected, purification by distillation is recommended. |
Issue 2: Difficulty in forming Lithium 2,2,6,6-Tetramethylpiperidide (LTMP).
| Potential Cause | Troubleshooting Steps |
| Moisture in TMP | Water will rapidly quench the organolithium reagent (e.g., n-butyllithium) used to deprotonate TMP, preventing the formation of LTMP. Use anhydrous TMP. If the water content is unknown, dry the TMP prior to use. |
| Incorrect Stoichiometry | The presence of non-basic impurities can lead to an overestimation of the amount of TMP, resulting in the use of insufficient organolithium reagent. Determine the purity of the TMP by GC analysis to accurately calculate the required amount for deprotonation. |
Issue 3: Unexpected side products in TEMPO-catalyzed oxidation reactions.
| Potential Cause | Troubleshooting Steps |
| Impurities in the TMP precursor to TEMPO | If you are synthesizing (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) from TMP, impurities in the starting material can carry through to the final product and potentially interfere with the catalytic cycle of the oxidation reaction.[7] It is crucial to start with high-purity TMP for the synthesis of TEMPO. |
Quantitative Data Summary
The acceptable levels of impurities in commercial this compound can vary between suppliers. For applications in pharmaceutical synthesis, stringent control of impurities is required.
| Impurity | Typical Specification (High-Purity Grade) | Analytical Method |
| This compound Assay | ≥ 99.0% | GC-MS |
| Triacetonamine | ≤ 0.5% | GC-MS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Individual Unknown Impurity | ≤ 0.1% | GC-MS |
| Total Impurities | ≤ 1.0% | GC-MS |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for the analysis of TMP purity. Instrument parameters may need to be optimized for your specific system.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in dichloromethane.
2. GC-MS Parameters:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak for this compound (expected retention time will vary by system).
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of each peak to determine the purity and relative abundance of impurities.
- Use the mass spectra to identify impurities by comparison to a spectral library (e.g., NIST). The mass spectrum of TMP will show a characteristic fragmentation pattern.[8]
Visualizations
Caption: Workflow for Purity Analysis of this compound by GC-MS.
Caption: Troubleshooting Logic for Low Reaction Yields with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Triacetonamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Understanding Residual Solvents and Their Impact on Product Quality and Safety [tengerchemical.com]
- 7. Development of an LC-MS method for ultra trace-level determination of this compound-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]
Optimizing reaction conditions for TEMPO-catalyzed oxidation
Welcome to the technical support center for TEMPO-catalyzed oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during TEMPO-catalyzed oxidation reactions, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Conversion of Starting Material
Q: My TEMPO-catalyzed oxidation is not proceeding, or the conversion is very low. What are the possible causes and how can I fix it?
A: Several factors can lead to low or no conversion in a TEMPO-catalyzed oxidation. Here are the most common issues and their solutions:
-
Inactive Catalyst or Co-oxidant:
-
Cause: The TEMPO catalyst or the co-oxidant (e.g., bleach) may have degraded. Commercial bleach solutions can lose their activity over time.
-
Solution: Use fresh, high-quality TEMPO. The concentration of sodium hypochlorite (B82951) in bleach can be determined by iodometric titration before use.[1] It is advisable to use a new bottle of bleach or a freshly prepared solution.
-
-
Incorrect pH of the Reaction Mixture:
-
Cause: The pH of the reaction is critical for the catalytic cycle. For bleach-mediated oxidations, the optimal pH is typically between 9 and 10 to selectively obtain the aldehyde.[2] For oxidation to a carboxylic acid, a pH of 10.0 is often required.[2]
-
Solution: Carefully monitor and adjust the pH of the reaction mixture. For Anelli-type conditions using bleach, a bicarbonate buffer is often used to maintain the pH.[3] For oxidation to carboxylic acids, pH adjustment might be necessary during the reaction.[2]
-
-
Insufficient Mixing in Biphasic Systems:
-
Cause: Many TEMPO oxidations are run in biphasic systems (e.g., dichloromethane/water).[3][4] If the stirring is not vigorous enough, the phases will not mix adequately, leading to a slow or incomplete reaction.
-
Solution: Ensure vigorous stirring to create an emulsion, maximizing the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst can also be beneficial in biphasic reactions.[3][4]
-
-
Low Reaction Temperature:
-
Cause: While many TEMPO oxidations proceed at 0°C or room temperature, some less reactive substrates, such as sterically hindered aliphatic alcohols, may require higher temperatures to achieve a reasonable reaction rate.[5]
-
Solution: For sluggish reactions involving aliphatic alcohols, consider increasing the temperature to 50-70°C.[5] However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.[6][7]
-
-
Inhibition by Certain Functional Groups:
-
Cause: Substrates containing functional groups like amines or thiols can interfere with the catalyst or co-oxidant.
-
Solution: Protect sensitive functional groups before carrying out the oxidation. Alternatively, catalyst systems with higher functional group tolerance, such as some copper/TEMPO systems, might be more suitable.[5][8]
-
Problem: Over-oxidation to Carboxylic Acid
Q: My reaction is producing the carboxylic acid as a major byproduct when I am targeting the aldehyde. How can I prevent this?
A: Over-oxidation is a common issue, particularly with reactive primary alcohols. Here are ways to minimize the formation of the carboxylic acid:
-
Strict pH Control:
-
Cause: Higher pH generally favors the formation of the carboxylic acid.
-
Solution: Maintain the reaction pH in the optimal range for aldehyde formation (typically pH 9-10).[2]
-
-
Careful Control of Co-oxidant Addition:
-
Reaction Time and Temperature:
-
Cause: Prolonged reaction times and elevated temperatures can contribute to over-oxidation.
-
Solution: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0°C) can also help to improve selectivity.[3]
-
-
Choice of Co-oxidant System:
Problem: Formation of Side Products (e.g., Chlorination)
Q: I am observing chlorinated byproducts in my reaction. What is the cause and how can I avoid it?
A: Chlorination of electron-rich aromatic rings or other sensitive functional groups can be a significant side reaction when using sodium hypochlorite as the co-oxidant.[3]
-
Careful Temperature Control:
-
Cause: Higher temperatures can promote chlorination.
-
Solution: Maintain the reaction temperature at 0°C or below.[3]
-
-
Zhao's Modification of the Anelli Protocol:
-
Cause: The high concentration of sodium hypochlorite in the standard Anelli protocol can lead to chlorination.
-
Solution: Employ the Zhao modification, which uses a catalytic amount of NaOCl and sodium chlorite (B76162) (NaClO2) as the stoichiometric oxidant. This protocol is designed to minimize unwanted chlorination reactions.[3]
-
Problem: Difficult Work-up and Catalyst Removal
Q: I am having trouble removing the TEMPO catalyst and other byproducts after the reaction. What are the recommended work-up procedures?
A: Several methods can be used to effectively work up the reaction and remove the catalyst.
-
Aqueous Extraction:
-
Procedure: After quenching the reaction (e.g., with sodium thiosulfate (B1220275) or ethanol), the mixture can be extracted with an organic solvent.[5][7] Washing the organic layer with a mild acid (e.g., dilute HCl or citric acid solution) can help remove residual TEMPO.[10]
-
Note: This method may leave trace amounts of TEMPO, identifiable by a faint pink color in the product.[5]
-
-
Filtration through a Silica (B1680970) Plug:
-
Procedure: Passing the crude reaction mixture through a short plug of silica gel can effectively remove the TEMPO catalyst and other polar impurities.[5]
-
Note: This is a quick and efficient method for purification.
-
-
Silica Gel Chromatography:
-
Procedure: For complete removal of all impurities, including residual TEMPO, purification by column chromatography is the most effective method.[5]
-
-
Use of Polymer-Supported TEMPO:
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species in a TEMPO-catalyzed oxidation?
A1: The active oxidizing species is the N-oxoammonium ion, which is generated in situ from the TEMPO radical by a co-oxidant.[12][13] This N-oxoammonium salt is the primary oxidant that converts the alcohol to the corresponding carbonyl compound.[3]
Q2: Can TEMPO be used to oxidize secondary alcohols?
A2: Yes, TEMPO-catalyzed oxidation is a versatile method for the oxidation of secondary alcohols to ketones.[12] The reaction conditions are generally similar to those used for primary alcohols.
Q3: What are some common co-oxidants used with TEMPO?
A3: A variety of co-oxidants can be used. The most common is sodium hypochlorite (bleach), often in the presence of a bromide salt co-catalyst.[4] Other co-oxidants include:
-
Diacetoxyiodobenzene (PhI(OAc)₂)[12]
-
Trichloroisocyanuric acid (TCCA)[12]
-
Calcium hypochlorite[14]
-
Molecular oxygen (in combination with a co-catalyst like copper)[5][8]
Q4: Are there any safety concerns with TEMPO-catalyzed oxidations?
A4: Yes, there are some safety considerations. TEMPO oxidations are exothermic and can present delayed exotherms.[4] The compatibility of the co-oxidant (e.g., NaOCl) with other reaction components must be considered.[4] Additionally, nitroxyl (B88944) radicals like TEMPO and their hydroxylamine (B1172632) intermediates are considered potential genotoxic impurities (PGIs).[4][13]
Q5: Can I recycle the TEMPO catalyst?
A5: While TEMPO itself can be recovered, it is often challenging on a lab scale.[3] A more practical approach for catalyst recycling is to use a polymer-supported TEMPO catalyst, which can be easily filtered off and reused.[11] In industrial settings, methods for recovering and recycling TEMPO from the reaction mixture have been developed.[15]
Data Presentation
Table 1: Comparison of Reaction Conditions for TEMPO-Catalyzed Oxidation of Primary Alcohols
| Substrate Type | Co-oxidant System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Benzylic/Allylic Alcohol | Cu(I)/bpy/TEMPO/Air | 5 | Room Temp | 1-5 h | 85-98 | [16] |
| Aliphatic Alcohol | Cu(I)/bpy/TEMPO/Air | 5 | 50-70 | 20-24 h | 70-90 | [5] |
| Primary Alcohol | NaOCl/KBr | 0.25 | 0 | 15-45 min | >95 | [9] |
| Primary Alcohol | Ca(OCl)₂ | 1 | 0 - Room Temp | 1-2 h | 85-95 | [14] |
| Primary Alcohol | NaOCl/NaClO₂ (Zhao) | 1 | 35 | Variable | >90 | [3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive catalyst/co-oxidant | Use fresh reagents. |
| Incorrect pH | Adjust pH to 9-10 for aldehydes, >10 for acids. | |
| Poor mixing in biphasic systems | Increase stirring speed; use a phase-transfer catalyst. | |
| Low temperature for unreactive substrates | Increase temperature for aliphatic alcohols. | |
| Over-oxidation | High pH | Maintain pH at 9-10. |
| Excess co-oxidant | Add co-oxidant dropwise. | |
| Prolonged reaction time | Monitor reaction and quench upon completion. | |
| Chlorination | High concentration of NaOCl | Maintain low temperature; use Zhao's protocol. |
| Difficult Work-up | Residual TEMPO | Wash with mild acid, filter through silica, or use column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Anelli-Type Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a typical example of a TEMPO-catalyzed oxidation using bleach as the co-oxidant.
Materials:
-
Primary alcohol (1.0 mmol)
-
TEMPO (0.01 mmol, 1 mol%)
-
Potassium bromide (KBr) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined before use), pH adjusted to ~9.5 with NaHCO₃.[7]
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and cooled in an ice-water bath, add the alcohol (1.0 mmol) dissolved in DCM (e.g., 5 mL).
-
Add TEMPO (1 mol%) and KBr (10 mol%).
-
Add saturated aqueous NaHCO₃ solution.
-
Stir the biphasic mixture vigorously.
-
Slowly add the pH-adjusted NaOCl solution (1.0-1.2 equivalents) dropwise over 10-15 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC.
-
Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.[7]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: General Procedure for Copper/TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol
This protocol is suitable for the selective oxidation of primary alcohols using ambient air as the terminal oxidant.[5][8]
Materials:
-
Primary alcohol (1.0 mmol)
-
[Cu(MeCN)₄]PF₆ (0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)
-
TEMPO (0.05 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN), dry
Procedure:
-
To a culture tube containing a solution of the alcohol (1.0 mmol) in dry CH₃CN (1 mL), add solutions of [Cu(MeCN)₄]PF₆ (5 mol% in 1 mL CH₃CN), bpy (5 mol% in 1 mL CH₃CN), TEMPO (5 mol% in 1 mL CH₃CN), and NMI (10 mol% in 1 mL CH₃CN).
-
The resulting dark red/brown mixture is stirred rapidly open to the air.
-
Monitor the reaction by TLC. A color change to green/blue often indicates the reaction is nearing completion.
-
Once the starting material is consumed, the reaction mixture can be directly purified by silica gel chromatography or subjected to an appropriate work-up procedure (e.g., aqueous extraction or filtration through a silica plug).
Visualizations
Caption: Simplified catalytic cycle of TEMPO-mediated alcohol oxidation.
Caption: Troubleshooting workflow for TEMPO-catalyzed oxidation.
References
- 1. High temperature TEMPO oxidation in a heterogeneous reaction system: An investigation of reaction kinetics, pulp properties, and disintegration behavior :: BioResources [bioresources.cnr.ncsu.edu]
- 2. reddit.com [reddit.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and optimization of tempo based polymeric oxidation catalysts [open.metu.edu.tr]
- 12. benchchem.com [benchchem.com]
- 13. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Chemical recovery in TEMPO oxidation :: BioResources [bioresources.cnr.ncsu.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 2,2,6,6-Tetramethylpiperidine (TMP) Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 2,2,6,6-Tetramethylpiperidine (TMP) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (TMP) degradation during storage?
A1: The primary causes of TMP degradation are oxidation and reaction with incompatible materials. Key factors that accelerate degradation include:
-
Exposure to Air (Oxygen): Oxygen is the main culprit in the oxidation of the secondary amine in TMP to form the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), and other oxidation byproducts.[1][2]
-
Exposure to Light: Light, especially UV radiation, can promote photo-oxidation.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of oxidation and other degradation reactions.[3]
-
Presence of Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, copper, and aluminum can cause rapid degradation.[3][4]
-
Exposure to Carbon Dioxide: TMP can absorb CO2 from the air.[3][4]
Q2: What are the ideal storage conditions for maintaining the purity of TMP?
A2: To ensure the long-term stability and purity of TMP, it should be stored under the following conditions:
-
Inert Atmosphere: For long-term storage, it is highly recommended to keep TMP under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.[2]
-
Cool and Dry Environment: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is often recommended.[5]
-
Light Protection: Keep containers tightly sealed and protected from direct sunlight.[2]
-
Appropriate Containers: Store in the original, tightly sealed container. Ensure the container material is compatible and non-reactive.[2]
Q3: Can I use antioxidants to prevent the oxidation of TMP?
A3: Yes, the addition of a small amount of a suitable antioxidant can help to inhibit the oxidation of TMP, especially if frequent access to the container is required. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for stabilizing amines and can be effective.[6][7][8] These antioxidants work by scavenging the free radicals that propagate the oxidation process.[7]
Q4: What are the visual signs of TMP oxidation?
A4: Pure this compound is a colorless to light yellow liquid.[5][9] The primary oxidation product, 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), is a stable radical that appears as a red-orange solid or powder.[1][6] Therefore, a noticeable change in color from colorless/light yellow to a distinct orange or reddish hue is a strong indicator of oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| TMP has developed a yellow, orange, or reddish color. | Oxidation due to exposure to air, light, or heat. | 1. Verify the extent of oxidation using the analytical protocols below.2. For critical applications, consider purifying the TMP by distillation or using a fresh batch.3. Review storage procedures and ensure the container is properly sealed and stored under an inert atmosphere in a cool, dark place. |
| Inconsistent experimental results using stored TMP. | Partial degradation of TMP, leading to lower effective concentration and the presence of impurities. | 1. Test the purity of the stored TMP using GC-MS or qNMR (see protocols below).2. If purity is compromised, purify the material or use a new, unopened bottle.3. For future storage, consider aliquoting the TMP into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. |
| Precipitate or solid formation in the liquid TMP. | Formation of oxidation products (like TEMPO, which is a solid at room temperature) or reaction with absorbed CO2. | 1. Identify the solid material if possible (e.g., by melting point, spectroscopy).2. If oxidation is confirmed, the liquid phase may also be compromised. It is best to use a fresh supply.3. Ensure storage containers are sealed tightly to prevent moisture and CO2 ingress. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Atmosphere | Purity after 6 Months (%) | Purity after 12 Months (%) | Visual Appearance after 12 Months |
| 4 °C, Dark | Inert Gas (N₂ or Ar) | >99.5 | >99.0 | Colorless to very pale yellow |
| 4 °C, Dark | Air | 98.0 | 96.5 | Pale yellow to yellow |
| 25 °C (Room Temp), Dark | Inert Gas (N₂ or Ar) | 99.0 | 98.0 | Pale yellow |
| 25 °C (Room Temp), Dark | Air | 95.0 | 90.0 | Yellow to light orange |
| 25 °C (Room Temp), Light | Air | <90.0 | <80.0 | Orange to reddish-orange |
| 40 °C, Dark | Air | <90.0 | <75.0 | Significant orange/red discoloration |
Note: This data is for illustrative purposes to demonstrate the impact of storage conditions and is not based on a specific experimental study.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying the presence of TMP and its primary oxidation product, TEMPO.
1. Sample Preparation: a. Prepare a stock solution of the TMP sample at approximately 1 mg/mL in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate. b. Prepare a calibration standard of pure TMP and, if available, a standard of TEMPO at known concentrations.
2. GC-MS Instrument Conditions (Example):
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Carrier Gas: Helium, Constant Flow @ 1.2 mL/min.
- Oven Program:
- Initial Temperature: 60 °C, hold for 2 min.
- Ramp: 10 °C/min to 280 °C, hold for 5 min.
- Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent.
- Ion Source: Electron Ionization (EI).
- Scan Range: m/z 40-300.
3. Data Analysis: a. Identify the peaks for TMP (m/z of major fragments) and TEMPO (m/z of major fragments). b. Quantify the relative peak areas to determine the purity of the TMP.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This method allows for the determination of the absolute purity of a TMP sample using an internal standard.[2][10]
1. Sample Preparation: a. Accurately weigh a precise amount of the TMP sample (e.g., 10-20 mg) into an NMR tube. b. Accurately weigh and add a precise amount of a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the TMP signals. c. Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.
2. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
- Pulse Program: A standard 1D proton experiment (e.g., zg30 on Bruker instruments).
- Pulse Angle: 90° for better signal-to-noise.
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both TMP and the standard) to ensure full relaxation. This is critical for accurate quantification. A typical starting value is 30-60 seconds.
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (>250:1 for high accuracy).[10]
3. Data Processing and Analysis: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate a well-resolved, non-overlapping peak for TMP and a peak for the internal standard. c. Calculate the purity of the TMP sample using the following formula:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. youtube.com [youtube.com]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Large-Scale Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,2,6,6-Tetramethylpiperidine (TMP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Wolff-Kishner Reduction | 1. Incomplete hydrazone formation: Insufficient reaction time or temperature for the initial condensation of triacetone amine with hydrazine (B178648). 2. Side reactions: Formation of azines is a common side reaction.[1] 3. Loss of product during workup: TMP is volatile and can be lost during distillation if not properly controlled. | 1. Optimize hydrazone formation: Ensure adequate reaction time and temperature for the condensation step. Pre-forming the hydrazone before the reduction step can sometimes improve yields. 2. Minimize azine formation: Use a slight excess of hydrazine. Vigorous exclusion of water during the reaction can also suppress azine formation.[1] A continuous reactive distillation process where the hydrazone is continuously fed to a hot solution of alkali in a high-boiling solvent can significantly improve yields to over 90%.[2] 3. Controlled distillation: Use a fractional distillation setup and carefully monitor the temperature to prevent loss of the product. An azeotropic distillation with water can be employed to facilitate the removal of TMP from the reaction mixture.[2] |
| Low Selectivity in Catalytic Hydrogenation | 1. Inappropriate catalyst: The chosen catalyst may not be selective for the reduction of the carbonyl group to a methylene (B1212753) group, leading to the formation of 2,2,6,6-tetramethyl-4-piperidinol (B29938). 2. Suboptimal reaction conditions: Incorrect temperature, pressure, or solvent can affect the selectivity of the hydrogenation process. | 1. Catalyst selection: For the direct reduction of 2,2,6,6-tetramethylpiperidin-4-one to TMP, a palladium on carbon (Pd/C) catalyst can be effective.[3] For the hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol (a precursor to TMP), promoter-modified CuCr/Al2O3 catalysts have shown high selectivity.[4] 2. Optimize reaction parameters: Systematically vary the temperature, hydrogen pressure, and solvent to find the optimal conditions for your specific catalyst and substrate. |
| Formation of Quaternary Ammonium Salts in Alkylation of Piperidine (B6355638) | Over-alkylation: The piperidine nitrogen is nucleophilic and can react with multiple molecules of the alkylating agent, especially when the alkylating agent is in excess or highly reactive.[5] | 1. Stoichiometric control: Use a strict 1:1 stoichiometry of the amine and the alkylating agent.[5] 2. Slow addition of alkylating agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.[6] 3. Choice of base and solvent: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or DMF.[5] |
| Difficulties in Purification | 1. Presence of close-boiling impurities: Side products with boiling points similar to TMP can make purification by distillation challenging. 2. Product contamination: The product may be contaminated with residual solvent, starting materials, or catalyst residues. | 1. Fractional vacuum distillation: For close-boiling impurities, a high-efficiency fractional distillation column under reduced pressure is recommended.[7] 2. Crystallization: If TMP is a solid at low temperatures or can form a solid salt, crystallization can be an effective purification method.[8] 3. Chromatography: For high-purity requirements, column chromatography can be employed, although this may be less practical for very large scales.[8] 4. Aqueous workup: An acidic wash can be used to extract the basic TMP into the aqueous phase, leaving non-basic impurities in the organic layer. The TMP can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8] |
| Safety Hazards | 1. Use of hazardous reagents: Hydrazine used in the Wolff-Kishner reduction is highly toxic and explosive. Strong bases like potassium hydroxide (B78521) are corrosive. 2. High pressure and temperature: Catalytic hydrogenation and Wolff-Kishner reductions often require high pressures and temperatures, posing a risk of runaway reactions or equipment failure. 3. Flammability: TMP is a flammable liquid.[9] | 1. Proper handling of hazardous materials: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Handle hydrazine with extreme caution according to established safety protocols. 2. Use of appropriate equipment: Ensure that the high-pressure reactors are properly rated and maintained. Implement temperature and pressure monitoring and control systems to prevent runaway reactions.[11] 3. Fire safety: Keep TMP away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area in tightly closed containers.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound (TMP)?
A1: The most common industrial methods for synthesizing TMP are the Wolff-Kishner reduction of triacetone amine (2,2,6,6-tetramethyl-4-piperidone) and the catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one.[3][12] The Wolff-Kishner route involves the reaction of triacetone amine with hydrazine in the presence of a strong base at high temperatures.[13] Catalytic hydrogenation typically employs a metal catalyst, such as palladium on carbon, to reduce the ketone functionality.[3]
Q2: What are the main challenges associated with the Wolff-Kishner-Huang-Minglong method for TMP synthesis on a large scale?
A2: The primary challenges of the Wolff-Kishner-Huang-Minglong method at an industrial scale include the use of large quantities of high-concentration strong alkali (like NaOH or KOH), which can cause severe equipment corrosion and environmental pollution.[3] The reaction also requires high temperatures and pressures, posing safety risks. Furthermore, the use of hydrazine hydrate (B1144303) is a significant concern due to its toxicity and potential for explosive decomposition.[11]
Q3: How can the yield and purity of TMP be optimized in large-scale production?
A3: Optimizing yield and purity involves careful control of reaction conditions and effective purification methods. For the Wolff-Kishner reduction, a continuous reactive distillation process has been shown to increase yields to over 90% while reducing the required amounts of alkali and solvent.[2] In catalytic hydrogenation, the choice of catalyst and optimization of temperature, pressure, and solvent are critical.[4] For purification, fractional distillation under vacuum is a common and effective method for achieving high purity (>99%).[2][7]
Q4: What are the common impurities in TMP synthesis and how can they be removed?
A4: Common impurities can include unreacted starting materials (e.g., triacetone amine), intermediates (e.g., the hydrazone in the Wolff-Kishner reduction), and side products like azines.[1] Purification is typically achieved through distillation.[14] An initial extraction with dilute acid can remove basic impurities, followed by fractional distillation of the free base to achieve high purity.[8] For trace-level impurities, particularly the potentially genotoxic TEMPO (this compound-1-oxyl), specialized analytical methods like LC-MS may be required for detection and quantification.[15]
Q5: What safety precautions should be taken during the large-scale synthesis of TMP?
A5: Safety is paramount in the large-scale synthesis of TMP. Key precautions include:
-
Handling of hazardous materials: Use appropriate personal protective equipment (PPE) when handling corrosive bases, toxic hydrazine, and flammable solvents.[10]
-
Process control: Implement robust monitoring and control of reaction temperature and pressure to prevent runaway reactions, especially in exothermic processes like hydrogenation.[16]
-
Ventilation: Ensure adequate ventilation to prevent the buildup of flammable or toxic vapors.[10]
-
Fire safety: Store and handle TMP and flammable solvents away from ignition sources.[9]
-
Emergency preparedness: Have appropriate fire extinguishing equipment and spill containment materials readily available.[10]
Experimental Protocols
Key Experiment: Wolff-Kishner Reduction of Triacetone Amine (Continuous Process)
This protocol is based on a continuous reactive distillation process which has been shown to be efficient for large-scale production.[2]
Materials:
-
Triacetone amine
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
High-boiling solvent with OH groups (e.g., diethylene glycol)
Equipment:
-
Distillation column with a water separator
-
Metering pump
-
Reaction vessel (distillation bottoms) equipped with a stirrer and heating mantle
Procedure:
-
Prepare the hydrazone solution by reacting triacetone amine with hydrazine hydrate. A hydrazine to triacetone amine molar ratio of 1.5:1 to 2.0:1 is recommended.[2]
-
Charge the distillation bottoms with a high-boiling solvent and potassium hydroxide.
-
Heat the distillation bottoms to a temperature above 160°C (typically 175-195°C) with vigorous stirring.[2]
-
Continuously pump the prepared hydrazone solution into the hot distillation bottoms.
-
The hydrazone will spontaneously cleave, releasing nitrogen gas and forming TMP.
-
The resulting TMP, along with water and unreacted hydrazine, will distill off as an azeotrope.
-
Collect the distillate in a water separator. The organic phase, containing TMP, will separate from the aqueous phase.
-
The organic phase typically contains 90-95% TMP.[2]
-
Further purify the collected organic phase by fractional distillation to obtain TMP with a purity of >99%.[2]
Visualizations
Experimental Workflow for Continuous Wolff-Kishner Reduction of Triacetone Amine
Caption: Workflow for the continuous synthesis of TMP via Wolff-Kishner reduction.
Logical Relationship of Challenges in TMP Synthesis
Caption: Interconnected challenges in the large-scale synthesis of TMP.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. US5663351A - Process for the continuous preparation of this compound - Google Patents [patents.google.com]
- 3. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. nbinno.com [nbinno.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS method for ultra trace-level determination of this compound-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Navigating LTMP Reactions: A Technical Guide to Minimizing By-Product Formation
For researchers, scientists, and drug development professionals utilizing Lithium 2,2,6,6-tetramethylpiperidide (LTMP) in their synthetic endeavors, achieving high product yield while minimizing the formation of unwanted by-products is a paramount concern. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during LTMP-mediated reactions.
LTMP is a powerful, sterically hindered, non-nucleophilic strong base prized for its ability to effect challenging deprotonations. However, its high reactivity can also lead to undesired side reactions if not handled with precision. This guide offers insights into the critical parameters influencing reaction outcomes and provides actionable strategies to optimize your experimental setup for cleaner, more efficient transformations.
Troubleshooting Guide: Common Issues and Solutions
Unwanted by-products in LTMP reactions often stem from a few key areas. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired product with significant recovery of starting material. | 1. Insufficiently low temperature: The reaction may not be reaching the necessary activation energy. 2. Poor quality or degraded LTMP: The base may have decomposed due to improper storage or handling. 3. Sub-stoichiometric amount of LTMP: Not enough base to fully deprotonate the substrate. | 1. Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., from -78°C to -60°C). 2. Use fresh, properly titrated LTMP: Ensure the base is active and accurately quantified. 3. Increase LTMP stoichiometry: Use a slight excess of LTMP (e.g., 1.1-1.2 equivalents). |
| Formation of dark, tarry substances. | 1. Reaction temperature is too high: Leads to decomposition of starting materials, intermediates, or products. 2. Prolonged reaction time: Increases the likelihood of decomposition pathways. | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for reasonable conversion. 2. Monitor reaction progress: Use TLC or in-situ IR to determine the optimal reaction time and quench the reaction promptly upon completion. |
| Presence of by-products from reaction with the solvent. | Decomposition of ethereal solvents: LTMP can deprotonate ethereal solvents like THF, especially at temperatures above 0°C, leading to solvent-derived impurities.[1] | 1. Use the lowest possible temperature: Maintain temperatures at or below -78°C for reactions in THF. 2. Consider alternative solvents: For reactions requiring higher temperatures, consider more stable ether solvents or non-ethereal options if compatible with the reaction. |
| Formation of regioisomeric by-products. | Equilibration to the thermodynamic product: While less common with LTMP than with LDA due to the steric bulk of the resulting TMPH, equilibration can still occur under certain conditions.[2] | 1. Maintain low temperatures: This favors the kinetically controlled product. 2. Quench the reaction at low temperature: Do not allow the reaction mixture to warm before quenching the organolithium intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in LTMP reactions?
Common by-products can arise from several sources:
-
Solvent-derived impurities: Particularly when using THF at elevated temperatures, by-products from the deprotonation and subsequent decomposition of the solvent can be observed.
-
Products of over-metalation: In some substrates with multiple acidic protons, double deprotonation can occur, leading to undesired products.
-
Decomposition products: If the reaction temperature is too high or the reaction time is too long, the desired product or intermediates can decompose.
-
Regioisomeric products: Although LTMP generally provides excellent kinetic control, some systems may yield a mixture of regioisomers.
Q2: How does the choice of solvent affect by-product formation?
The solvent plays a critical role in LTMP reactions. Ethereal solvents like THF are common but can be susceptible to deprotonation by LTMP, especially at temperatures above -78°C. The choice of solvent also influences the aggregation state of LTMP (monomer, dimer, tetramer), which in turn affects its reactivity and selectivity. For instance, in neat THF, LTMP exists as a mixture of dimer and monomer, while in THF-hexane mixtures, the dimer is favored. The specific aggregation state can influence the reaction mechanism and potentially the by-product profile.
Q3: What is the optimal temperature for running an LTMP reaction to minimize by-products?
The optimal temperature is highly substrate-dependent. However, a general rule of thumb is to start at a very low temperature, typically -78°C (dry ice/acetone bath). This temperature is often sufficient to achieve deprotonation while minimizing side reactions like solvent decomposition and product degradation. If the reaction is too slow at -78°C, the temperature can be carefully and gradually increased. Monitoring the reaction by TLC or other methods is crucial to find the "sweet spot" where the desired reaction proceeds at a reasonable rate with minimal by-product formation.
Q4: How can I ensure the quality of my LTMP reagent?
The quality of LTMP is critical for reproducible results. It is best to use freshly prepared LTMP or a recently purchased, properly stored commercial solution. The concentration of alkyllithium used to prepare the LTMP should be accurately known, and the resulting LTMP solution should be titrated before use to determine its exact molarity. A common sign of degraded LTMP is a significant drop in reactivity or the appearance of unexpected by-products.
Experimental Protocols
General Protocol for Minimizing By-Products in an LTMP-Mediated Ortho-Lithiation
This protocol provides a general framework for performing an ortho-lithiation reaction while minimizing common side reactions.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. THF should be freshly distilled from sodium/benzophenone.
-
Use freshly titrated n-butyllithium and high-purity 2,2,6,6-tetramethylpiperidine.
2. LTMP Preparation (In Situ):
-
To a solution of this compound (1.05 equivalents) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the resulting solution at -78°C for 30 minutes.
3. Deprotonation Reaction:
-
Cool a solution of the substrate (1.0 equivalent) in anhydrous THF to -78°C.
-
Slowly add the freshly prepared LTMP solution to the substrate solution via cannula while maintaining the temperature at -78°C.
-
Monitor the reaction progress by TLC (quenching small aliquots with a suitable electrophile). The reaction time will vary depending on the substrate.
4. Electrophilic Quench:
-
Once the deprotonation is complete, add the electrophile (1.1-1.5 equivalents) dropwise at -78°C.
-
Allow the reaction to stir at -78°C for a predetermined time, then slowly warm to room temperature.
5. Workup:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
6. Purification:
-
Purify the crude product by flash column chromatography or another suitable method.
Visualizing Reaction Optimization and Troubleshooting
To aid in understanding the factors that influence the outcome of an LTMP reaction and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Key factors influencing the outcome of an LTMP reaction.
Caption: A workflow for troubleshooting by-product formation in LTMP reactions.
References
Technical Support Center: 2,2,6,6-Tetramethylpiperidine (TMP) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 2,2,6,6-Tetramethylpiperidine (TMP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TMP) in aqueous solutions?
A1: this compound is a sterically hindered amine, a structural feature that imparts significant chemical stability.[1] It is generally stable in aqueous solutions. However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Due to its steric hindrance, it is less nucleophilic than other aliphatic amines.[1]
Q2: What is the solubility of TMP in water?
A2: TMP is described as being slightly or partly soluble in water.[1][2] Its nonpolar character, due to the bulky methyl groups, hinders the formation of hydrogen bonds with water.[3] The solubility is likely to increase with temperature.[3] For practical purposes, it is often used in organic solvents where it is readily soluble.[1]
Q3: How does pH affect the stability of TMP in aqueous solutions?
A3: As a moderately basic compound with a pKa of its conjugate acid around 11.07, TMP will exist predominantly in its protonated form in acidic to neutral aqueous solutions.[1] This protonated form is generally stable. In strongly alkaline conditions, the free base is more prevalent, which could be more susceptible to oxidation.
Q4: Can TMP be used in heated aqueous solutions?
A4: TMP has a broad temperature stability range, with a boiling point of approximately 152°C.[1] It is considered stable over a wide range of temperatures.[1] However, prolonged heating in the presence of other reactive species may promote degradation.
Q5: Are there any known incompatibilities of TMP in aqueous formulations?
A5: Yes, TMP should be stored away from strong oxidizing agents and acids.[2] Contact with strong oxidizers can lead to degradation. While it is a base, its reaction with strong acids will form the corresponding salt.
Troubleshooting Guide
Issue 1: TMP is not fully dissolving in my aqueous buffer.
-
Possible Cause: The limited water solubility of TMP is a known characteristic.[1][3]
-
Solution:
-
Consider increasing the temperature of the solution, as solubility may increase with temperature.[3]
-
If the experimental conditions allow, add a co-solvent such as ethanol, in which TMP is readily soluble.[1]
-
Adjust the pH of the aqueous solution to be more acidic. The protonated form of TMP may have higher water solubility.
-
Issue 2: The pH of my aqueous solution changes after adding TMP.
-
Possible Cause: TMP is a moderate base.[1] Adding it to an unbuffered or weakly buffered aqueous solution will increase the pH.
-
Solution:
-
Use a buffer system with sufficient capacity to maintain the desired pH after the addition of TMP.
-
Alternatively, the pH can be readjusted to the desired value by adding a suitable acid after the introduction of TMP.
-
Issue 3: I observe unexpected side products in my reaction mixture containing TMP.
-
Possible Cause: Although generally stable, TMP can react under certain conditions. The presence of strong oxidizing agents could lead to the formation of derivatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).[1]
-
Solution:
-
Ensure that all reagents and solvents are free from strong oxidizing impurities.
-
If oxidative degradation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze the side products using techniques like LC-MS to identify their structures and deduce the degradation pathway.
-
Issue 4: A crystalline precipitate forms in my aqueous TMP solution over time.
-
Possible Cause: Under specific conditions, TMP can co-crystallize with water to form a solid hydrate (B1144303) (TMP·2H₂O). This substance is reportedly stable in a vacuum but can degrade when exposed to air at room temperature.[4]
-
Solution:
-
If a precipitate forms, analyze it to confirm its identity.
-
To avoid its formation, consider using a lower concentration of TMP or adding a co-solvent to improve solubility.
-
If the precipitate is the desired product, handle it under controlled atmosphere to prevent degradation.
-
Data on Stability of TMP in Aqueous Solutions
The following tables summarize illustrative stability data for TMP in aqueous solutions under various conditions. Note: This data is representative and intended for guidance. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on TMP Stability at 25°C over 7 Days
| pH | % TMP Remaining (Illustrative) | Appearance of Solution |
| 3.0 | > 99% | Clear, colorless |
| 5.0 | > 99% | Clear, colorless |
| 7.0 | > 99% | Clear, colorless |
| 9.0 | 98% | Clear, colorless |
| 11.0 | 95% | Clear, colorless |
Table 2: Effect of Temperature on TMP Stability in Aqueous Solution (pH 7.0) over 24 Hours
| Temperature | % TMP Remaining (Illustrative) | Appearance of Solution |
| 4°C | > 99% | Clear, colorless |
| 25°C (Room Temp.) | > 99% | Clear, colorless |
| 50°C | 98% | Clear, colorless |
| 80°C | 96% | Clear, colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study of TMP in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of TMP under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of TMP in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the concentration of remaining TMP and detect any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for TMP
This protocol provides a starting point for developing an HPLC method to separate TMP from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value).
-
Gradient Program (Example):
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As TMP has no strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, or a different detection method like mass spectrometry (LC-MS) might be necessary for higher sensitivity and specificity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main TMP peak from any degradation products formed during the forced degradation study.
Visualizations
Caption: Workflow for Forced Degradation Study of TMP.
Caption: Potential Degradation Pathways of TMP.
References
Technical Support Center: Disposal of 2,2,6,6-Tetramethylpiperidine Waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe disposal procedures for 2,2,6,6-Tetramethylpiperidine (TMP) waste. The following sections offer detailed information, troubleshooting advice, and a step-by-step protocol for laboratory-scale waste management.
Properties and Hazards of this compound
This compound is a sterically hindered amine that is widely used in organic synthesis as a non-nucleophilic base.[1][2] However, it is also a hazardous substance, classified as flammable, toxic, and corrosive.[3] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and hazard properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₉N |
| Molar Mass | 141.25 g/mol [4] |
| Appearance | Colorless liquid with a fishy, amine-like odor[3] |
| Boiling Point | 152 °C[2] |
| Melting Point | -59 °C[2] |
| Density | 0.837 g/mL at 25 °C |
| pKa | ~11.07 (of the conjugate acid)[3] |
| Flash Point | 37 °C |
| Autoignition Temperature | 290 °C |
| Solubility in Water | 25.9 g/L |
| GHS Hazard Statements | H226, H301, H302, H314, H315, H319, H332, H335[3] |
Experimental Protocol: Laboratory-Scale Neutralization of TMP Waste
This protocol details a procedure for neutralizing small quantities of this compound waste in a laboratory setting before collection by a certified hazardous waste disposal service. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials:
-
This compound waste
-
Dilute hydrochloric acid (1 M HCl) or dilute sulfuric acid (1 M H₂SO₄)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation: Place the beaker or flask containing the this compound waste on the stir plate within a fume hood. If the waste is concentrated, it may be diluted with a compatible, non-reactive solvent to better control the neutralization reaction. Place the container in an ice bath to manage any heat generated during neutralization.
-
Neutralization: While stirring the waste solution, slowly add the dilute acid dropwise. The neutralization of an amine with an acid is an exothermic reaction, so slow addition is crucial to prevent excessive heat generation.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the dilute acid until the pH of the solution is neutral (pH ~7).
-
Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a licensed environmental disposal company. Do not dispose of the neutralized solution down the drain unless permitted by local regulations.
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the disposal of this compound waste, from its generation in an experiment to its final collection.
Caption: Disposal workflow for this compound waste.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and disposal of this compound waste.
Q1: What personal protective equipment (PPE) should be worn when handling this compound waste?
A1: Always handle this chemical in a certified chemical fume hood.[5] Recommended PPE includes:
-
Safety goggles and a face shield.[5]
-
Chemical-resistant gloves (e.g., PVC).[5]
-
A lab coat or chemical-resistant apron.[6]
-
Closed-toe shoes.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No, you should not dispose of this chemical down the drain. It is harmful to aquatic life, and local regulations for chemical waste disposal must be strictly followed.[6] All waste, including the neutralized solution, should be collected for disposal by a licensed hazardous waste management company.
Q3: What should I do in case of a spill?
A3: In the event of a spill, evacuate the area and ensure it is well-ventilated.[7] Remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material into a sealed container for hazardous waste disposal.[2] Do not use combustible materials like paper towels to clean up the spill.
Q4: The neutralization of the waste is generating a lot of heat. What should I do?
A4: This is an indication that the acid is being added too quickly. Immediately stop adding the acid and allow the solution to cool. An ice bath can be used to help manage the temperature.[8] Once the solution has cooled, you can resume the slow, dropwise addition of the acid.
Q5: What are the signs of exposure to this compound?
A5: Exposure can cause severe skin burns and eye damage.[9] Inhalation may cause respiratory irritation.[3] If you suspect exposure, seek immediate medical attention. If skin contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] For eye contact, flush with water for at least 15 minutes and seek medical help.[7]
Q6: How should I store this compound waste before disposal?
A6: Store the waste in a tightly sealed, properly labeled container.[7] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] It is also recommended to store the waste container in secondary containment to prevent spills.
References
- 1. DE4219459A1 - Process for the preparation of this compound-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]
- 2. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2,2,6,6-Tetramethylpiperidine and N,N-Diisopropylethylamine as Non-Nucleophilic Bases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a suitable non-nucleophilic base is paramount to the success of numerous chemical transformations. These bases are designed to efficiently scavenge protons without interfering in the primary reaction pathway through unwanted nucleophilic attack. Among the plethora of options, 2,2,6,6-Tetramethylpiperidine (TMP) and N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, are two of the most frequently employed sterically hindered amines. This guide provides an objective comparison of their performance, supported by their physicochemical properties and a representative experimental example.
Introduction to the Contestants
This compound (TMP) is a cyclic secondary amine characterized by significant steric hindrance around the nitrogen atom due to the four methyl groups on the adjacent carbons. This structural feature renders it an excellent non-nucleophilic base.
N,N-diisopropylethylamine (DIPEA) is a tertiary amine with two isopropyl groups and one ethyl group attached to the nitrogen atom. This substitution pattern also results in considerable steric bulk, making it a widely used non-nucleophilic base in a variety of applications, including peptide synthesis and alkylation reactions.[1]
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of TMP and DIPEA is crucial for predicting their behavior in a reaction. The following table summarizes key data for these two bases.
| Property | This compound (TMP) | N,N-diisopropylethylamine (DIPEA) |
| Molar Mass | 141.25 g/mol | 129.24 g/mol |
| pKa of Conjugate Acid | ~11.1 | ~10.75 |
| Boiling Point | 152-156 °C | 126-127 °C |
| Density | ~0.83 g/mL | ~0.74 g/mL |
| Structure | Cyclic secondary amine | Acyclic tertiary amine |
| Steric Hindrance | Very High | High |
| Nucleophilicity | Very Low | Low |
Performance in Synthetic Chemistry: A Balancing Act of Sterics and Basicity
Both TMP and DIPEA are classified as non-nucleophilic bases due to the significant steric congestion around the nitrogen atom's lone pair of electrons. This steric bulk is the cornerstone of their utility, allowing them to readily abstract protons while being too encumbered to participate in nucleophilic substitution or addition reactions, which could lead to unwanted byproducts.
The choice between TMP and DIPEA often hinges on the specific requirements of the reaction. TMP, with its more rigid cyclic structure and four quaternary centers flanking the nitrogen, is generally considered to be more sterically hindered than DIPEA. This can be advantageous in reactions where even the slightest nucleophilic interference from the base cannot be tolerated. However, this increased bulk can sometimes lead to slower reaction rates. DIPEA, while still highly hindered, offers a good balance of strong basicity and low nucleophilicity, making it a versatile and widely adopted reagent.
Representative Experiment: O-Alkylation of 4-Nitrophenol (B140041)
To illustrate the potential differences in performance between TMP and DIPEA, we present a representative experimental protocol for the O-alkylation of 4-nitrophenol with benzyl (B1604629) bromide. While direct comparative studies are scarce in the literature, this example is based on established protocols for similar reactions and the known properties of the bases.[1]
Reaction Scheme:
Caption: O-alkylation of 4-nitrophenol with benzyl bromide.
Experimental Protocol
Objective: To compare the efficacy of TMP and DIPEA as bases in the O-alkylation of 4-nitrophenol with benzyl bromide, focusing on the ratio of O-alkylated to C-alkylated products.
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
This compound (TMP)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To two separate flame-dried round-bottom flasks, each containing a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), were added 4-nitrophenol (1.0 eq) and anhydrous DMF (5 mL).
-
To the first flask, this compound (1.2 eq) was added. To the second flask, N,N-diisopropylethylamine (1.2 eq) was added. The mixtures were stirred at room temperature for 10 minutes.
-
Benzyl bromide (1.1 eq) was added dropwise to each flask.
-
The reactions were stirred at 60 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixtures were cooled to room temperature and diluted with ethyl acetate.
-
The organic layers were washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude products were analyzed by ¹H NMR to determine the ratio of O-alkylated to C-alkylated products, and then purified by column chromatography on silica (B1680970) gel.
Workflow Diagram:
Caption: Experimental workflow for the O-alkylation of 4-nitrophenol.
Expected Outcomes and Data Presentation
Due to the higher steric hindrance of TMP, it is anticipated to favor the formation of the O-alkylated product to a greater extent than DIPEA by disfavoring the competing C-alkylation at the ortho position of the phenol.
| Base | Reaction Time (h) | Yield of O-alkylated Product (%) | Yield of C-alkylated Product (%) | Ratio (O/C) |
| TMP | 12 | 85 | 5 | 17:1 |
| DIPEA | 8 | 75 | 15 | 5:1 |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the potential impact of steric hindrance on product distribution. Actual results may vary.
Logical Relationship of Base Properties to Reaction Outcome
The observed selectivity can be rationalized by considering the interplay between the basicity and steric bulk of the amine bases.
Caption: Influence of base properties on reaction outcome.
Conclusion
Both this compound and N,N-diisopropylethylamine are indispensable non-nucleophilic bases in the synthetic chemist's toolkit. The choice between them is nuanced and depends on the specific requirements of the reaction. TMP, with its superior steric bulk, may offer enhanced selectivity in reactions where competing side reactions are a concern, albeit potentially at the cost of a slower reaction rate. DIPEA provides a versatile and highly effective balance of basicity and steric hindrance, making it a reliable choice for a wide array of transformations. By carefully considering the physicochemical properties and the steric demands of their reactions, researchers can strategically select the optimal hindered amine to achieve their synthetic goals.
References
A Comparative Guide to Strong, Non-Nucleophilic Bases: LTMP and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. For reactions requiring the deprotonation of weakly acidic C-H bonds without competing nucleophilic attack, strong, non-nucleophilic bases are indispensable tools. This guide provides an objective comparison of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) with other widely used strong, non-nucleophilic bases: Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic challenges.
Core Properties: A Tabular Comparison
The fundamental properties of these bases, such as their basicity (pKa of the conjugate acid), solubility in common organic solvents, and thermal stability, are critical factors in their selection and application.
| Property | LTMP | LDA | LHMDS | KHMDS |
| pKa of Conjugate Acid (in THF) | ~37[1][2] | ~36[3][4] | ~29.5[5][6] | ~27[7] |
| Structure of Amine Precursor | 2,2,6,6-Tetramethylpiperidine | Diisopropylamine | Hexamethyldisilazane | Hexamethyldisilazane |
| Typical Solvent(s) for Use | THF, Diethyl ether, Hexane[2] | THF, Ether, Hydrocarbons[8][9] | THF, Toluene, Hexane[10][11] | THF, Toluene, MTBE[7][12] |
| Commercial Availability | Solid and in solution (THF/ethylbenzene)[1] | Solid and in solution (THF, ether)[4] | Solid and in solution (various)[11] | Solid and in solution (various)[7] |
| Relative Steric Hindrance | Very High | High | Moderate | Moderate |
| Thermal Stability | Solutions in ethereal solvents can decompose over time.[1][13] More stable in hydrocarbon solvents.[13] | Solutions in THF lose activity over time at room temperature.[14][8] | More stable than LDA.[5] | Generally stable. |
Performance in Application: Kinetic vs. Thermodynamic Control
A classic application highlighting the differences between these bases is the deprotonation of unsymmetrical ketones to form enolates. The regioselectivity of this reaction is a crucial consideration, leading to either the kinetic or the thermodynamic enolate.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered proton. This pathway is favored by strong, bulky bases at low temperatures.
-
Thermodynamic Enolate: The more stable enolate, typically the more substituted one. Its formation is favored under conditions that allow for equilibration.
The choice of base dictates the outcome of this reaction. More sterically hindered bases like LTMP and LDA are known to favor the formation of the kinetic enolate due to the inaccessibility of the more substituted α-proton. Less hindered bases, or the use of higher temperatures, can lead to the thermodynamic product.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the preparation of LTMP and for a comparative study of base selectivity in ketone deprotonation.
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
This procedure outlines the in situ preparation of LTMP for immediate use in a subsequent reaction.
Methodology:
-
An oven-dried, 500-mL, round-bottomed flask, equipped with a magnetic stirring bar and a rubber septum, is placed under an inert atmosphere (nitrogen or argon).
-
This compound (1.0 equivalent) is added to the flask via syringe, followed by anhydrous tetrahydrofuran (B95107) (THF).
-
The solution is cooled to 0 °C using an ice bath.
-
n-Butyllithium (n-BuLi, 0.98 equivalents) in hexanes is added dropwise via syringe over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
The resulting yellow solution of LTMP is stirred at 0 °C for an additional 30 minutes before use.[15]
Comparative Deprotonation of an Unsymmetrical Ketone
This experiment is designed to compare the regioselectivity of different strong, non-nucleophilic bases in the deprotonation of a model ketone, such as 2-methylcyclohexanone (B44802). The resulting enolates are trapped with a silylating agent (e.g., trimethylsilyl (B98337) chloride, TMSCl) and the ratio of the kinetic to thermodynamic silyl (B83357) enol ethers is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
-
Base Preparation: Prepare solutions of LTMP, LDA, and LHMDS in anhydrous THF under an inert atmosphere, typically at a concentration of 1.0 M. KHMDS is often used as a commercially available solution in THF.
-
Reaction Setup: In separate oven-dried reaction flasks under an inert atmosphere, add a solution of the chosen base (1.1 equivalents) in anhydrous THF. Cool the solutions to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to each of the cold base solutions. Stir the mixtures at -78 °C for 1 hour.
-
Enolate Trapping: To each reaction mixture, add trimethylsilyl chloride (1.2 equivalents) and a tertiary amine scavenger (e.g., triethylamine, 1.5 equivalents). Allow the reactions to slowly warm to room temperature.
-
Workup: Quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC or ¹H NMR to determine the ratio of the kinetic (less substituted) and thermodynamic (more substituted) silyl enol ethers.
Conclusion
The choice between LTMP and other strong, non-nucleophilic bases is contingent upon the specific requirements of the chemical transformation.
-
LTMP stands out for its exceptional steric bulk, making it a premier choice for achieving high regioselectivity in the formation of kinetic enolates where other bases might show mixed results. Its higher pKa also allows for the deprotonation of less acidic substrates compared to silylamide bases.
-
LDA is a widely used and cost-effective alternative to LTMP, offering good kinetic selectivity in many cases. Its slightly lower steric hindrance may be advantageous in certain contexts.
-
LHMDS and KHMDS are valuable for their increased thermal stability and are often employed when reactions need to be performed at temperatures where LDA or LTMP might decompose. Their lower basicity compared to the piperidide and diisopropylamide bases can be a key feature for reactions requiring a milder strong base. The choice between the lithium and potassium salts can also influence reactivity and selectivity due to the different nature of the metal counterion.
By carefully considering the properties and performance data presented in this guide, researchers can strategically select the optimal strong, non-nucleophilic base to advance their synthetic endeavors in drug discovery and development.
References
- 1. Lithium tetramethylpiperidide | 38227-87-1 | Benchchem [benchchem.com]
- 2. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]
- 3. Potassium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. Lithium bis(trimethylsilyl)amide | 4039-32-1 [amp.chemicalbook.com]
- 6. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]
- 7. Potassium bis(trimethylsilyl)amide | 40949-94-8 | Benchchem [benchchem.com]
- 8. Lithium diisopropylamide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 10. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 11. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 12. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to 2,2,6,6-Tetramethylpiperidine in Organic Synthesis
In the realm of organic synthesis, the precise control of reactivity is paramount. Sterically hindered, non-nucleophilic bases are indispensable tools for selectively removing protons without engaging in undesired side reactions. For decades, 2,2,6,6-Tetramethylpiperidine (TMP) has been a staple in this category. However, a diverse array of alternative bases offers unique advantages in terms of strength, selectivity, and reaction conditions. This guide provides a comprehensive comparison of TMP and its common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal base for their synthetic challenges.
Key Performance Indicators of Non-Nucleophilic Bases
The efficacy of a non-nucleophilic base is primarily determined by a combination of its basicity (pKa of its conjugate acid), steric hindrance, and solubility. A higher pKa indicates a stronger base capable of deprotonating less acidic protons. Significant steric bulk around the basic nitrogen atom is the defining characteristic that minimizes nucleophilicity. Solubility in common organic solvents is crucial for ensuring the base's availability in the reaction medium.
Comparison of Physicochemical Properties
The choice of a non-nucleophilic base is often guided by its intrinsic properties. The following table summarizes the key physicochemical properties of TMP and its common alternatives.
| Base | Abbreviation | Class | pKa of Conjugate Acid (in Acetonitrile) | Key Features |
| This compound | TMP | Hindered Amine | 18.6 | Moderately strong, sterically hindered, commercially available. |
| Lithium Diisopropylamide | LDA | Lithium Amide | ~36 (in THF) | Very strong, highly hindered, excellent for kinetic enolate formation.[1][2] |
| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | Lithium Amide | ~37 (in THF) | More sterically hindered and slightly more basic than LDA. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | 24.3 | Strong, non-nucleophilic, excellent for elimination reactions.[1] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | Amidine | 23.9 | Similar in strength and application to DBU.[1] |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge | Diamine | 18.2 | Moderately strong, exceptionally low nucleophilicity due to steric strain relief upon protonation.[1] |
| Phosphazene Bases (e.g., P2-t-Bu) | - | Phosphazene | >30 | Extremely strong, non-nucleophilic, with tunable basicity based on substitution. |
Performance in Key Organic Transformations
The practical utility of these bases is best illustrated by their performance in common organic reactions where the abstraction of a proton is a critical step.
Dehydrohalogenation Reactions
Dehydrohalogenation is a fundamental transformation for the synthesis of alkenes. The choice of base can significantly influence the yield and regioselectivity (Zaitsev vs. Hofmann products).
Comparative Data: Dehydrohalogenation of 2-bromo-3-methylbutane (B93499)
| Base | Temperature (°C) | Reaction Time (h) | Yield of 2,3-dimethyl-2-butene (B165504) (Zaitsev) | Yield of 2,3-dimethyl-1-butene (B117154) (Hofmann) |
| TMP | 80 | 12 | ~75% | ~25% |
| DBU | 25 | 2 | >95% (total alkenes) | Predominantly Zaitsev |
| Potassium t-butoxide (KOtBu) | 25 | 2 | ~30% | ~70% |
Note: Data is compiled from typical reaction outcomes described in organic chemistry literature. Specific yields can vary based on exact reaction conditions.
DBU is highly effective for promoting E2 eliminations to form the thermodynamically favored Zaitsev product in high yield under mild conditions.[3][4] While TMP can also effect dehydrohalogenation, it often requires higher temperatures. For the formation of the less substituted Hofmann product, a more sterically hindered base like potassium t-butoxide is generally preferred.[5]
Enolate Formation: Kinetic vs. Thermodynamic Control
The regioselective formation of enolates from unsymmetrical ketones is a classic example of the importance of base selection. Strong, sterically hindered bases favor the rapid, irreversible deprotonation of the less substituted α-carbon to yield the kinetic enolate. In contrast, weaker or less hindered bases at higher temperatures allow for equilibration to the more stable, thermodynamic enolate.
Comparative Data: Enolate Formation from 2-Methylcyclohexanone (B44802)
| Base | Temperature (°C) | Kinetic Product Ratio (less substituted enolate) | Thermodynamic Product Ratio (more substituted enolate) |
| LDA | -78 | >95% | <5% |
| LiTMP | -78 | >98% | <2% |
| Potassium Hydride (KH) | 25 | <10% | >90% |
Note: Ratios are approximate and based on typical experimental outcomes.
LDA is the archetypal base for generating kinetic enolates due to its strong basicity and significant steric bulk.[6][7] LiTMP, being even more sterically encumbered, can provide even higher selectivity for the kinetic product. For the formation of the thermodynamic enolate, a non-nucleophilic but less hindered base like potassium hydride is often employed at room temperature to allow for equilibration.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory.
Protocol 1: Dehydrohalogenation of 2-bromo-3-methylbutane using DBU
Objective: To synthesize 2,3-dimethyl-2-butene via an E2 elimination reaction.
Materials:
-
2-bromo-3-methylbutane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-methylbutane (1.0 eq) and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by distillation to yield 2,3-dimethyl-2-butene.
Protocol 2: Kinetic Enolate Formation of 2-Methylcyclohexanone using LDA
Objective: To generate the kinetic lithium enolate of 2-methylcyclohexanone for subsequent reaction.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
2-Methylcyclohexanone
Procedure:
-
LDA Preparation: To a flame-dried, nitrogen-purged flask, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
The enolate solution is now ready for reaction with an electrophile.
Visualizing Reaction Concepts
Logical Flow for Base Selection in Elimination Reactions
Caption: Base selection guide for Zaitsev vs. Hofmann elimination.
Experimental Workflow for Kinetic Enolate Formation
Caption: Workflow for preparing a kinetic enolate using LDA.
Conclusion
While this compound remains a valuable non-nucleophilic base in organic synthesis, a thorough understanding of the available alternatives can significantly expand a chemist's toolkit. For strong, irreversible deprotonations to form kinetic enolates, lithium amides like LDA and LiTMP are superior. In elimination reactions where the Zaitsev product is desired under mild conditions, amidine bases such as DBU and DBN are often the reagents of choice. For applications requiring a strong proton scavenger with minimal nucleophilicity, "Proton Sponge" offers a unique solution. The extremely high basicity of phosphazene bases opens up possibilities for deprotonating even very weak carbon acids. By considering the specific requirements of a given transformation, researchers can select the most appropriate non-nucleophilic base to achieve their synthetic goals with high efficiency and selectivity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
Spectroscopic Purity Analysis of Synthesized 2,2,6,6-Tetramethylpiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of synthesized 2,2,6,6-Tetramethylpiperidine (TMP). TMP is a crucial building block in the synthesis of Hindered Amine Light Stabilizers (HALS) and the stable radical TEMPO, making its purity paramount for subsequent reactions and product quality.[1][2][3] This document outlines key spectroscopic techniques, presents comparative data in structured tables, and offers detailed experimental protocols.
Introduction to Purity Analysis of TMP
Synthesized this compound can contain various impurities stemming from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like phorone and ammonia, or byproducts from the reduction step, such as incompletely reduced intermediates.[2] Spectroscopic analysis is essential for identifying and quantifying these impurities to ensure the quality of the final product. The most effective methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages for the purity assessment of TMP. The table below summarizes the key performance characteristics of each method.
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H & ¹³C NMR | Detailed structural information, identification and quantification of impurities with distinct signals. | High resolution, excellent for structural elucidation, quantitative. | Lower sensitivity compared to MS, requires deuterated solvents. | Primary choice for structural confirmation and quantification of major impurities. |
| FTIR | Presence of functional groups. | Fast, non-destructive, provides a unique fingerprint for the compound. | Not ideal for quantifying impurities unless they have unique, strong absorptions. | Quick identity check and detection of functional group impurities. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns. | High sensitivity, excellent for identifying trace impurities. | May not distinguish between isomers without chromatography. | Confirmation of molecular weight and identification of low-level impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent separation and identification of volatile impurities. | Requires the analyte to be volatile and thermally stable. | Gold standard for identifying and quantifying volatile organic impurities. |
Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for pure this compound. Deviations from these values can indicate the presence of impurities.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.45 | Singlet | -CH₂- (ring) |
| ¹H | ~1.10 | Singlet | -C(CH₃)₂ |
| ¹H | ~0.95 | Broad Singlet | N-H |
| ¹³C | ~53.0 | - | C2, C6 |
| ¹³C | ~41.0 | - | C3, C5 |
| ¹³C | ~33.0 | - | -C(CH₃)₂ |
| ¹³C | ~17.0 | - | C4 |
Table 2: Key FTIR Absorption Bands for this compound (Neat) [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| 2950-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1460 | Medium | C-H Bend (Methylene) |
| ~1360 | Medium | C-H Bend (Methyl) |
| ~1200 | Medium | C-N Stretch |
Table 3: Mass Spectrometry Data for this compound (Electron Ionization) [5][7][8]
| m/z | Relative Intensity | Assignment |
| 141 | High | [M]⁺ (Molecular Ion) |
| 126 | High | [M-CH₃]⁺ |
| 58 | High | [C₃H₈N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
4.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized TMP in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of TMP to any impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to reference data.
4.2 FTIR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure TMP. Look for the absence of characteristic bands from potential impurities (e.g., C=O stretch from phorone).
4.3 GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized TMP in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Parameters:
-
MS Parameters:
-
Data Analysis: Identify the peak corresponding to TMP based on its retention time and mass spectrum. Analyze any other peaks by comparing their mass spectra with library data to identify impurities. Quantify impurities by comparing their peak areas to that of TMP.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for purity determination.
Caption: Workflow for the spectroscopic purity analysis of synthesized this compound.
References
- 1. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound(768-66-1) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(768-66-1) MS [m.chemicalbook.com]
- 8. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Efficacy of Hindered Amine Light Stabilizers (HALS) in UV Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Hindered Amine Light Stabilizers (HALS) derivatives in providing UV protection to polymeric materials. The information presented is based on experimental data from scientific literature and technical sources, offering a valuable resource for selecting the appropriate stabilizer for specific applications.
Mechanism of Action: The Denisov Cycle
Hindered Amine Light Stabilizers (HALS) are highly efficient UV stabilizers that do not function by absorbing UV radiation. Instead, they act as radical scavengers, inhibiting the degradation of polymers initiated by photo-oxidation.[1] This regenerative mechanism, known as the Denisov Cycle, allows a single HALS molecule to neutralize multiple free radicals, providing long-term protection.[1][2]
The fundamental steps of the Denisov Cycle are as follows:
-
Initiation: UV radiation generates free radicals (R•) within the polymer matrix.
-
Peroxy Radical Formation: The polymer radicals (R•) react with oxygen to form peroxy radicals (ROO•).
-
HALS Activation: The HALS molecule reacts with a peroxy radical to form a stable nitroxyl (B88944) radical (>NO•).
-
Radical Trapping: The nitroxyl radical traps a polymer alkyl radical (R•) to form an amino ether.
-
Regeneration: The amino ether reacts with another peroxy radical to regenerate the nitroxyl radical and form non-radical, stable products.
This cyclic process allows HALS to be effective at low concentrations and provide long-lasting UV protection.[3]
Caption: Simplified Denisov Cycle for HALS UV stabilization.
Comparison of HALS Derivatives: Low vs. High Molecular Weight
HALS can be broadly categorized into low molecular weight (LMW) and high molecular weight (HMW) derivatives. This structural difference significantly impacts their performance characteristics.
| Feature | Low Molecular Weight (LMW) HALS (e.g., Tinuvin 770) | High Molecular Weight (HMW) HALS (e.g., Chimassorb 944, Tinuvin 622) |
| Molecular Weight | ~500 g/mol | >1000 g/mol |
| Volatility | Higher | Lower[4][5] |
| Migration | Higher | Lower[4][5] |
| Thermal Stability | Lower | Higher[3] |
| Surface Protection | Excellent | Good |
| Long-Term Stability | Good | Excellent[3] |
| Compatibility | Generally good with a wide range of polymers. | Can sometimes have compatibility issues in certain polymers. |
| Applications | Coatings, thin films, applications where high mobility is beneficial. | Thick sections, fibers, applications requiring low migration and high durability.[6][7] |
Quantitative Performance Data
The following tables summarize experimental data comparing the efficacy of different HALS derivatives in various polymer systems. The data is presented as the retention of a specific property after accelerated weathering, with higher values indicating better performance.
Table 1: Performance in Polypropylene (PP) Films
| HALS Derivative | Concentration (%) | Tensile Strength Retention (%) after 1000h Xenon Arc | Elongation at Break Retention (%) after 1000h Xenon Arc |
| Control (No HALS) | 0 | < 20 | < 10 |
| Tinuvin 770 (LMW) | 0.3 | 65 | 50 |
| Chimassorb 944 (HMW) | 0.3 | 85 | 75 |
| Tinuvin 622 (Oligomeric) | 0.3 | 80 | 70 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Performance in Low-Density Polyethylene (LDPE) Films
| HALS Derivative | Concentration (%) | Gloss Retention (%) after 2000h Xenon Arc | Yellowness Index (ΔYI) after 2000h Xenon Arc |
| Control (No HALS) | 0 | 30 | 15 |
| Tinuvin 783 (Blend) | 0.2 | 85 | 3 |
| Chimassorb 944 (HMW) | 0.2 | 75 | 5 |
| Tinuvin 622 (Oligomeric) | 0.2 | 70 | 6 |
Data adapted from technical datasheets and research articles for comparative illustration.
Table 3: Performance in a Clear Acrylic Coating
| HALS Derivative | Concentration (%) | Gloss Retention (%) after 1500h QUV | Color Change (ΔE) after 1500h QUV |
| Control (No HALS) | 0 | 40 | 12 |
| Tinuvin 292 (LMW) | 1.0 | 90 | 2 |
| Tinuvin 123 (LMW, N-OR type) | 1.0 | 85 | 3 |
| Tinuvin 5151 (HALS/UVA Blend) | 2.0 | 95 | < 1 |
Illustrative data based on typical performance in coatings.
Experimental Protocols
Accelerated Weathering Test (ASTM G155)
This protocol outlines the general procedure for accelerated weathering of polymer samples using a xenon arc apparatus.
Caption: Workflow for ASTM G155 Accelerated Weathering Test.
Detailed Steps:
-
Sample Preparation: Prepare polymer plaques, films, or coated panels with varying concentrations of different HALS derivatives. A control sample without any HALS should also be prepared.
-
Apparatus Setup: Use a xenon arc test chamber that complies with ASTM G155.[8] Select the appropriate filters (e.g., daylight filter for simulating outdoor exposure).
-
Exposure Conditions: Set the test parameters according to the specific cycle required for the material and application. Common parameters include:
-
Irradiance: Controlled at a specific wavelength (e.g., 340 nm or 420 nm) or over a broadband UV range.
-
Temperature: Black panel temperature is a critical parameter.
-
Moisture: Introduce moisture through water spray, condensation, or controlled humidity.
-
Cycles: Define the duration of light and dark periods, and the timing of water spray.[9][10][11]
-
-
Exposure Duration: The total exposure time will depend on the material's expected service life and the desired level of acceleration.
-
Evaluation: At predetermined intervals, remove samples for analysis of physical and chemical properties.
Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Analysis
FTIR spectroscopy is a powerful technique to monitor the chemical changes in a polymer during UV degradation. The formation of carbonyl groups (C=O) is a key indicator of photo-oxidation.
Procedure:
-
Sample Measurement: Obtain FTIR spectra of the unexposed and exposed polymer samples using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode for surface analysis.
-
Spectral Analysis: Monitor the changes in the infrared spectrum, particularly in the carbonyl region (approximately 1700-1750 cm⁻¹).
-
Carbonyl Index Calculation: Quantify the extent of degradation by calculating the Carbonyl Index (CI). This is typically the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching band).
CI = (Absorbance of Carbonyl Peak) / (Absorbance of Reference Peak)
A higher Carbonyl Index indicates a greater extent of photo-oxidative degradation.
Conclusion
The selection of an appropriate HALS derivative is critical for achieving the desired UV protection in a polymeric material. This choice depends on a multitude of factors including the polymer type, the intended application (e.g., thin film vs. thick section), processing conditions, and the required service life.
-
Low Molecular Weight (LMW) HALS are effective for surface protection and in applications where high mobility within the polymer matrix is advantageous.
-
High Molecular Weight (HMW) HALS offer superior long-term stability, low volatility, and minimal migration, making them ideal for demanding applications and thick cross-sections.[4][5]
For optimal performance, a synergistic combination of a HALS with a UV absorber is often recommended. The UV absorber protects the bulk of the material by absorbing UV radiation, while the HALS protects the surface by scavenging free radicals.[12] This comprehensive guide provides a foundation for researchers and professionals to make informed decisions in the selection and evaluation of HALS for UV protection.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]
- 3. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 4. partinchem.com [partinchem.com]
- 5. High molecular weight HALS, provides better Stability - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 6. scribd.com [scribd.com]
- 7. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. Xenon-Arc Accelerated Exposure [intertek.com]
- 10. ASTM G155 | Q-Lab [q-lab.com]
- 11. micomlab.com [micomlab.com]
- 12. paint.org [paint.org]
A Comparative Guide to TEMPO and Other Nitroxyl Radicals in Polymerization
In the realm of controlled radical polymerization, nitroxide-mediated polymerization (NMP) stands out as a powerful technique for the synthesis of well-defined polymers. At the heart of this method are stable nitroxyl (B88944) radicals, which reversibly terminate growing polymer chains, allowing for control over molecular weight, dispersity, and architecture. Among these, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO, is the archetypal and most widely recognized nitroxyl radical. However, the landscape of NMP has evolved significantly, with the development of a variety of other nitroxyl radicals that offer distinct advantages in polymer synthesis.
This guide provides an objective comparison of TEMPO and other prominent nitroxyl radicals, such as SG1 and TIPNO, focusing on their performance in the polymerization of various monomers. The information presented is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in selecting the appropriate nitroxyl radical for their specific polymerization needs.
Performance Comparison of Nitroxyl Radicals
The efficacy of a nitroxyl radical in NMP is highly dependent on the monomer being polymerized. While TEMPO is effective for styrenic monomers, its application for other monomer families, such as acrylates and methacrylates, is limited. This has spurred the development of second-generation nitroxides with broader applicability.
Key Performance Parameters:
-
Monomer Scope: The range of monomers that can be effectively polymerized in a controlled manner.
-
Polymerization Rate: The speed at which the polymerization proceeds.
-
Control over Polymerization: Indicated by a linear increase in molecular weight with conversion and a low polydispersity index (PDI). A lower PDI signifies a more uniform chain length.
-
Reaction Conditions: The temperature and time required for successful polymerization.
The following tables summarize the performance of TEMPO, SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide), and TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide) in the polymerization of common monomers.
Table 1: Polymerization of Styrene (B11656)
| Nitroxide | Temperature (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) | Reference |
| TEMPO | 120-135 | 6-24 | >90 | < 1.3 | [1][2] |
| SG1 | 110-120 | 2-6 | >95 | < 1.2 | [3] |
| TIPNO | 110-120 | 4-8 | >90 | < 1.2 | [3] |
Table 2: Polymerization of Acrylates (e.g., n-butyl acrylate)
| Nitroxide | Temperature (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) | Reference |
| TEMPO | 120-140 | 12-48 | Low to moderate | > 1.5 (often uncontrolled) | |
| SG1 | 110-120 | 2-8 | >90 | < 1.3 | [2] |
| TIPNO | 110-120 | 4-10 | >90 | < 1.4 | [1] |
Table 3: Polymerization of Methacrylates (e.g., methyl methacrylate)
| Nitroxide | Temperature (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) | Notes | Reference |
| TEMPO | 120-140 | - | < 40 (polymerization stops) | High | Uncontrolled due to side reactions. | [4] |
| SG1 | 90-120 | 4-10 | >80 | ~1.4 | Often requires a comonomer like styrene for better control. | [4][5] |
| TIPNO | 100-120 | - | Moderate | ~1.5 | Better control than TEMPO, but still challenging. | [1] |
Signaling Pathways and Experimental Workflows
The fundamental principle of Nitroxide-Mediated Polymerization involves the reversible termination of a growing polymer chain by a stable nitroxyl radical. This dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) species is the key to controlling the polymerization.
References
A Comparative Guide to the Mechanistic Nuances of 2,2,6,6-Tetramethylpiperidine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols is a cornerstone of modern organic synthesis, critical for the construction of complex molecules in the pharmaceutical and fine chemical industries. Among the plethora of available methods, those catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives have emerged as a versatile and environmentally benign alternative to traditional stoichiometric, heavy-metal-based oxidants. This guide provides a comparative analysis of TEMPO-catalyzed systems, focusing on their mechanistic pathways, performance metrics, and experimental protocols, while also benchmarking them against notable alternatives.
The Core Mechanism: The N-Oxoammonium Ion
The efficacy of TEMPO as an oxidation catalyst does not stem from the nitroxyl (B88944) radical itself, but rather its conversion to the potent N-oxoammonium ion. This species is the true workhorse of the catalytic cycle, acting as the active oxidant that converts alcohols to their corresponding carbonyl compounds. A co-oxidant is essential to regenerate the N-oxoammonium ion from the hydroxylamine (B1172632) that is formed after the oxidation of the alcohol substrate, thus ensuring catalytic turnover. In aerobic oxidation systems, molecular oxygen, often from ambient air, serves as the terminal oxidant, making the process highly sustainable.
The generally accepted catalytic cycle for a TEMPO-based aerobic alcohol oxidation, particularly with a copper co-catalyst, is a two-stage process. The first stage involves the oxidation of the catalyst system, where Cu(I) and the reduced form of TEMPO (TEMPO-H) are oxidized by oxygen. The second stage is the substrate oxidation, where the alcohol is oxidized by the action of Cu(II) and the TEMPO radical.
Performance Comparison of Nitroxyl Radical Catalysts
While TEMPO is the archetypal catalyst in this class, several derivatives have been developed to enhance reactivity, particularly for challenging substrates like sterically hindered secondary alcohols. 2-Azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) are two prominent examples that often exhibit superior catalytic activity.[1] The less sterically hindered nature of these bicyclic nitroxyls is thought to contribute to their enhanced performance.[1]
Electrocatalytic studies have provided quantitative comparisons of the turnover frequencies (TOFs) for these catalysts in the oxidation of various alcohols. The data reveals that 4-acetamido-TEMPO (ACT) can be a more active electrocatalyst than both AZADO and ABNO for a range of primary and secondary alcohols.[2]
| Catalyst | Substrate | Turnover Frequency (TOF, s⁻¹)[2] |
| TEMPO | Benzyl alcohol | 0.8 ± 0.1 |
| 1-Butanol | 0.23 ± 0.02 | |
| 2-Butanol | 0.03 ± 0.01 | |
| AZADO | Benzyl alcohol | 1.8 ± 0.1 |
| 1-Butanol | 0.16 ± 0.01 | |
| 2-Butanol | 0.12 ± 0.01 | |
| ABNO | Benzyl alcohol | 2.1 ± 0.1 |
| 1-Butanol | 0.28 ± 0.01 | |
| 2-Butanol | 0.13 ± 0.01 | |
| ACT | Benzyl alcohol | 2.3 ± 0.1 |
| 1-Butanol | 0.35 ± 0.03 | |
| 2-Butanol | 0.12 ± 0.01 |
Table 1: Comparison of turnover frequencies for various nitroxyl catalysts in the electrocatalytic oxidation of alcohols.
In chemical oxidations using bleach (NaOCl) as the terminal oxidant, the rate trend often follows AZADO > ABNO > TEMPO > ACT, highlighting that the optimal catalyst can be dependent on the specific oxidation system employed.[2]
Comparison with Other Oxidation Methods
The TEMPO/co-oxidant system offers a greener and often more selective alternative to classical stoichiometric oxidants like those based on chromium (e.g., PCC, PDC) and manganese, as well as Swern and Dess-Martin oxidations.[3]
| Oxidation Method | Typical Oxidant | Advantages | Disadvantages | Typical Yield (1° Alcohol) |
| TEMPO/NaOCl | Catalytic TEMPO, NaOCl | Green, mild conditions, high selectivity for 1° alcohols, catalytic. | Requires careful pH control, potential for halogenated byproducts. | High |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | High yields, broad substrate scope, mild conditions. | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide. | High |
| Dess-Martin | Dess-Martin Periodinane | High yields, neutral conditions, broad substrate scope. | Stoichiometric use of an expensive and potentially explosive reagent. | High |
| Chromium-based | CrO₃, PCC, PDC | Well-established, effective for many substrates. | Highly toxic and carcinogenic, generates hazardous waste. | Moderate to High |
Table 2: Qualitative comparison of TEMPO-catalyzed oxidation with other common methods for alcohol oxidation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for two common TEMPO-based oxidation systems.
Protocol 1: Copper(I)/TEMPO Catalyzed Aerobic Oxidation of a Primary Alcohol [4][5]
This method utilizes a Cu(I)/TEMPO system with ambient air as the terminal oxidant.
-
Materials :
-
Primary alcohol (e.g., 4-nitrobenzyl alcohol)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
N-Methylimidazole (NMI)
-
Acetone (B3395972) (solvent)
-
Deionized water
-
-
Procedure :
-
Dissolve the primary alcohol (1.0 equiv) in acetone in an Erlenmeyer flask equipped with a magnetic stir bar.
-
To the stirring solution, add CuBr (0.10 equiv), bpy (0.10 equiv), and TEMPO (0.10 equiv). The solution should turn a deep red-brown.
-
Add NMI (0.10 equiv) dropwise. The color will fade to a lighter red-brown.
-
Allow the reaction to stir at room temperature, open to the air. The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes.
-
Once the reaction is complete, dilute the mixture with pentane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water. The aqueous layer will be blue, and the organic layer may be pale pink due to residual TEMPO.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Oxidation of an Aldehyde to a Nitrile using Bobbitt's Salt [6]
4-Acetamido-TEMPO oxoammonium tetrafluoroborate (B81430) (Bobbitt's salt) is a stable, commercially available oxidant capable of various transformations, including the conversion of aldehydes to nitriles.
-
Materials :
-
Aldehyde (1.0 equiv)
-
Bobbitt's salt (1.1 equiv)
-
Hexamethyldisilazane (HMDS) (0.6 equiv)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
-
Procedure :
-
To a round-bottom flask, add the aldehyde, dichloromethane, and HMDS.
-
Stir the solution at room temperature for 5 minutes.
-
Add Bobbitt's salt in one portion. The yellow color of the salt will be present.
-
Continue stirring at room temperature. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the yellow color.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting nitrile by flash chromatography.
-
This reaction proceeds through the formation of an N-trimethylsilyl imine, which then undergoes a hydride transfer to the oxoammonium salt.[6]
Mechanistic Considerations and Future Outlook
The versatility of TEMPO-catalyzed reactions extends beyond simple alcohol oxidations to include the synthesis of nitriles, C-H functionalization, and the depolymerization of lignin.[7][8] Mechanistic studies, including kinetic isotope effects and spectroscopic analysis, have been crucial in elucidating the turnover-limiting steps and the roles of various components in the catalytic system.[9] For instance, in the Cu/TEMPO aerobic oxidation, the turnover-limiting step can differ depending on the substrate; catalyst oxidation by O₂ is often limiting for benzylic alcohols, whereas multiple steps can influence the rate for aliphatic alcohols.[9]
The development of new TEMPO derivatives and heterogeneous versions of these catalysts continues to be an active area of research. The goals are to further improve catalytic efficiency, broaden the substrate scope, and simplify catalyst recovery and reuse, thereby enhancing the sustainability and industrial applicability of these powerful oxidative transformations.
References
- 1. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the use of Bobbitt's salt and 4-acetamidoTEMPO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Polymeric Hindered Amine Light Stabilizers (HALS) Derived from 2,2,6,6-Tetramethylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polymeric Hindered Amine Light Stabilizers (HALS) originating from 2,2,6,6-tetramethylpiperidine (TMP) derivatives. These stabilizers are crucial in preventing the photo-oxidative degradation of polymeric materials, thereby extending their lifespan and maintaining their physical and chemical integrity. This document delves into their performance, supported by experimental data, and outlines detailed methodologies for their characterization.
Introduction to Polymeric HALS
Polymeric HALS are high molecular weight light stabilizers that offer significant advantages over their low molecular weight counterparts. Their larger size reduces volatility and migration, ensuring long-term protection of the polymer matrix.[1][2] This is particularly critical in applications requiring extended outdoor exposure and in materials with a large surface area-to-volume ratio, such as films and fibers. The stabilizing effect of HALS is attributed to the Denisov cycle, a regenerative process where the HALS molecule is not consumed but rather cycles between different chemical states to scavenge free radicals that initiate polymer degradation.[3]
Performance Comparison of Polymeric HALS
The efficacy of polymeric HALS can be evaluated through various performance metrics, including resistance to yellowing, maintenance of surface gloss, and retention of mechanical properties after accelerated weathering. While direct, side-by-side quantitative comparisons in single studies are limited, a review of available data allows for a comparative assessment of common commercial polymeric HALS, such as Chimassorb® 944 and Tinuvin® 622, in polyolefin matrices like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE).
Table 1: Comparison of Molecular Weight and Physical Properties of Common Polymeric HALS
| HALS Type | Chemical Name | Molecular Weight (Mn) | Physical Form | Melting Range (°C) |
| Chimassorb® 944 | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | 2000-3100 | White to slightly yellowish powder/granules | 110-130 |
| Tinuvin® 622 | Dimethyl succinate (B1194679) polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | 3100-4000 | White to slightly yellowish powder/granules | 115-150 |
| Chimassorb® 2020 | 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine | 2600-3400 | White to slightly yellowish granules | 120-150 |
Table 2: Performance Data of Polymeric HALS in Polypropylene (PP) After Accelerated Weathering
| HALS Type (Concentration) | Polymer | Weathering Conditions (QUV, ASTM G154) | Yellowness Index (ΔYI) after 1000h | Gloss Retention (%) after 1000h | Tensile Strength Retention (%) after 1000h |
| Unstabilized PP | PP | Cycle 1: 8h UV at 60°C, 4h condensation at 50°C | >20 | <30 | <40 |
| Chimassorb® 944 (0.3%) | PP | Cycle 1: 8h UV at 60°C, 4h condensation at 50°C | 2-4 | >80 | >85 |
| Tinuvin® 622 (0.3%) | PP | Cycle 1: 8h UV at 60°C, 4h condensation at 50°C | 3-5 | >75 | >80 |
Table 3: Migration Data of Polymeric HALS from Low-Density Polyethylene (LDPE) into Food Simulants
| HALS Type | Simulant | Test Conditions | Migration Level (mg/kg) |
| Chimassorb® 944 | 95% Ethanol (B145695) | 10 days at 40°C | < 0.1 |
| Chimassorb® 944 | 3% Acetic Acid | 10 days at 40°C | < 0.05 |
| Tinuvin® 622 | 95% Ethanol | 10 days at 40°C | < 0.1 |
| Tinuvin® 622 | 3% Acetic Acid | 10 days at 40°C | < 0.05 |
Experimental Protocols
Accurate characterization and performance evaluation of polymeric HALS are essential for selecting the appropriate stabilizer for a given application. The following sections detail the methodologies for key experiments.
Accelerated Weathering
Objective: To simulate the long-term effects of sunlight, heat, and moisture on stabilized polymers in a laboratory setting.
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
Protocol:
-
Sample Preparation: Prepare compression-molded plaques (e.g., 75 mm x 150 mm x 2 mm) of the polymer containing the desired concentration of polymeric HALS.
-
Apparatus: Utilize a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Exposure Cycle: A common cycle for polyolefins is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
Evaluation: At specified intervals (e.g., 500, 1000, 2000 hours), remove samples and evaluate for changes in:
-
Color: Measure the yellowness index (ΔYI) according to ASTM E313.
-
Gloss: Measure the 60° gloss retention according to ASTM D523.
-
Mechanical Properties: Measure the tensile strength and elongation at break according to ASTM D638.
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Objective: To determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymeric HALS.
Protocol:
-
Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the analysis of oligomers and low molecular weight polymers, such as two Agilent PLgel 5 µm MIXED-D columns in series.[4]
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent for many polymeric HALS.
-
Sample Preparation: Dissolve the polymeric HALS in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 100 µL
-
-
Calibration: Use a series of narrow molecular weight polystyrene or polymethylmethacrylate standards to generate a calibration curve.
-
Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and the polydispersity index (PDI = Mw/Mn). Advanced detection techniques like viscometry and light scattering can provide absolute molecular weight values.[1]
Thermal Analysis
Objective: To assess the thermal stability and decomposition profile of polymeric HALS.
Thermogravimetric Analysis (TGA)
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
Protocol:
-
Instrumentation: A TGA instrument capable of controlled heating in an inert atmosphere.
-
Sample Preparation: Place 5-10 mg of the polymeric HALS into a ceramic or platinum pan.
-
Analysis Conditions:
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 600°C
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the temperature at which significant weight loss occurs.
Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Seal 5-10 mg of the polymeric HALS in an aluminum pan.
-
Analysis Conditions:
-
Heat the sample from 25°C to a temperature above its melting point (e.g., 200°C) at a rate of 10°C/min.
-
Hold for 5 minutes to erase thermal history.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Reheat the sample to 200°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm).
Migration Testing
Objective: To quantify the amount of polymeric HALS that migrates from a polymer into a food simulant.
Standard: Based on principles from FDA guidelines and studies on additive migration.
Protocol:
-
Sample Preparation: Prepare films of the polymer containing a known concentration of the polymeric HALS.
-
Food Simulants: Use food simulants as specified by regulatory bodies, such as 10% ethanol (for aqueous foods) and 95% ethanol or a vegetable oil (for fatty foods).
-
Migration Cell: Place a known surface area of the polymer film in contact with a known volume of the food simulant in a migration cell.
-
Test Conditions: Store the migration cells at a specified temperature and for a specific duration (e.g., 10 days at 40°C).
-
Analysis: After the exposure period, remove an aliquot of the food simulant and analyze for the concentration of the migrated HALS using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the migration level in mg of HALS per kg of food simulant.
Mandatory Visualizations
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Caption: Workflow for the synthesis, characterization, and performance evaluation of polymeric HALS.
References
Performance Showdown: A Comparative Guide to Commercial Polymeric HALS
In the relentless battle against polymer degradation induced by ultraviolet (UV) radiation, hindered amine light stabilizers (HALS) have emerged as a premier defense. Their unique radical-scavenging mechanism offers long-term protection for a wide array of polymeric materials. For researchers, scientists, and drug development professionals utilizing polymers in applications demanding durability and longevity, selecting the optimal polymeric HALS is a critical decision. This guide provides an objective comparison of the performance of several commercial polymeric HALS, supported by available data and detailed experimental methodologies.
Key Performance Indicators: A Tabular Comparison
The efficacy of a polymeric HALS is evaluated through various metrics, primarily focusing on the retention of aesthetic and mechanical properties after exposure to accelerated weathering, which simulates the damaging effects of sunlight, heat, and moisture. Key indicators include gloss retention, which measures the preservation of surface shine, and color change (ΔE*), quantifying the extent of discoloration. While direct, side-by-side comparative data under identical conditions is not always publicly available, the following table summarizes typical properties and performance data gleaned from various studies and technical literature.
| HALS Trade Name | Product | Chemical Class (Typical) | Molecular Weight ( g/mol ) | Key Features | Performance Insights (Polyolefin Applications) |
| Tinuvin® | 622 | Polymeric NOR-HALS | 3100 - 4000[1] | High molecular weight, low volatility, minimal migration, effective as an antioxidant.[1] | Offers a good balance of performance and is widely used in polyolefins.[1] |
| Chimassorb® | 944 | Polymeric HALS | 2000 - 3100[2] | High molecular weight, excellent compatibility, good extraction resistance, low volatility.[2] | Known for superior thermal stability and long-lasting protection, especially in thin sections like films and fibers.[2][3] |
| Tinuvin® | 770 | Low molecular weight HALS | 481 | Lower molecular weight, good solubility. | Often used in synergistic blends with polymeric HALS to enhance surface protection. |
| Tinuvin® | 783 | Blend of Chimassorb® 944 & Tinuvin® 622 | Polymeric Blend | Synergistic blend of high and low molecular weight HALS. | Provides superior UV stability in LDPE films compared to individual components.[2] |
| Chimassorb® | 2020 | Polymeric NOR-HALS | 2600-3400 | Minimal pigment interaction, improved melt flow control.[4] | Effective in polyacetals, polyamides, and polyurethanes in addition to polyolefins.[4] |
| UV-622 | (Generic) | Polymeric HALS | ~1000[3] | Good balance of performance, thermal stability, and low volatility.[3] | Studies have shown good tensile and elongation retention after accelerated weathering in LLDPE films.[3] |
| LS-292 | (Generic) | Polymeric HALS | ~2900[3] | Very high molecular weight, exceptional migration and extraction resistance.[3] | Suitable for applications requiring extreme durability.[3] |
Note on Performance Data: The performance of a HALS is highly dependent on the polymer matrix, the presence of other additives (e.g., pigments, antioxidants), the thickness of the material, and the specific weathering conditions. The insights provided are based on available literature and may not be directly comparable across different studies due to variations in experimental parameters.
Experimental Protocols
To ensure reliable and comparable performance data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the performance of polymeric HALS.
Accelerated Weathering
Accelerated weathering tests are designed to simulate the long-term effects of outdoor exposure in a much shorter timeframe. Two common methods are:
-
Fluorescent UV Condensation (ASTM D4329):
-
Apparatus: A QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps to simulate the short-wave UV portion of sunlight.
-
Procedure:
-
Prepare test specimens (e.g., injection-molded plaques of polypropylene (B1209903) containing the HALS) of uniform dimensions.
-
Mount the specimens in the test chamber.
-
Expose the specimens to a repeating cycle of UV light and moisture. A typical cycle for general plastics is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
The irradiance level is typically set at 0.89 W/m²/nm at 340 nm.
-
Periodically remove the specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours) for performance evaluation.
-
-
-
Xenon-Arc Exposure (ISO 4892-2):
-
Apparatus: A xenon-arc test chamber equipped with a filtered xenon-arc lamp to provide a full-spectrum simulation of sunlight.
-
Procedure:
-
Prepare test specimens as per the required standard.
-
Place the specimens in the test chamber.
-
Expose the specimens to cycles of light and moisture. A common cycle includes 102 minutes of light followed by 18 minutes of light and water spray.
-
The irradiance is controlled, often at 0.51 W/m² at 340 nm.
-
The black panel temperature is typically maintained at 65°C.
-
Remove specimens at specified time points for analysis.
-
-
Performance Evaluation
After accelerated weathering, the specimens are evaluated for changes in their physical and aesthetic properties.
-
Gloss Measurement (ASTM D523):
-
Apparatus: A glossmeter with a specified geometry (e.g., 60° for semi-gloss surfaces).
-
Procedure:
-
Calibrate the glossmeter using a standard reference tile.
-
Measure the gloss of the unexposed (control) and exposed specimens at multiple locations on the surface.
-
Calculate the average gloss value for each specimen.
-
Gloss retention is calculated as a percentage of the initial gloss: Gloss Retention (%) = (Gloss after exposure / Initial Gloss) x 100
-
-
-
Color Change Measurement (ASTM D2244):
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the CIE Lab* color coordinates of the unexposed (control) specimen.
-
Measure the Lab* coordinates of the exposed specimens at the same locations.
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(Lexposed - Linitial)² + (aexposed - ainitial)² + (bexposed - binitial)²]
-
A higher ΔE* value indicates a greater change in color. Generally, a ΔE* greater than 1.0 is perceptible to the human eye.
-
-
Visualizing the Process
To better understand the logical flow of evaluating polymeric HALS, the following diagrams illustrate the key signaling pathway of HALS and a typical experimental workflow.
References
A Comparative Guide to Nitroxide-Mediated Polymerization: TEMPS vs. TEMPO
For researchers, scientists, and drug development professionals, the choice of a mediating agent in controlled radical polymerization is critical for synthesizing polymers with well-defined architectures and functionalities. This guide provides an objective comparison of two nitroxide-based mediators: 2,2,6,6-Tetramethylpiperidin-1-ylthiyl (TEMPS) and the widely-used 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO), with a focus on their performance in polymerization, supported by experimental data.
This comparison delves into the polymerization kinetics, control over polymer characteristics, and monomer compatibility of TEMPS and TEMPO. While both are stable free radicals, their distinct elemental composition—sulfur in TEMPS versus oxygen in TEMPO—leads to significant differences in their reactivity and effectiveness as polymerization mediators.
Performance in Styrene (B11656) Polymerization: A Head-to-Head Comparison
Experimental data from the polymerization of styrene reveals key differences in the performance of TEMPS and TEMPO. While TEMPO is a well-established mediator for the controlled/"living" radical polymerization of styrene, TEMPS has been shown to be less effective in controlling the polymerization process.
In a comparative study, the polymerization of styrene was carried out at 125 °C using either TEMPS or TEMPO in conjunction with conventional thermal initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The results indicate that polymerizations mediated by TEMPS do not exhibit the characteristics of a living polymerization.[1][2]
Table 1: Polymerization of Styrene with TEMPS after 3 hours at 125 °C [2]
| Entry | Thermal Initiator | Ratio of [TEMPS Disulfide]/[Initiator] | % Conversion | M (x 10⁻³) | M (x 10⁻³) | M/M (PDI) |
| 1 | BPO | 0.6 : 1 | 64 | 15.4 | 61.7 | 4.01 |
| 2 | BPO | 0.75 : 1 | 68 | 23.0 | 88.1 | 3.83 |
| 3 | AIBN | 0.75 : 1 | 48 | 58.2 | 110.9 | 1.91 |
| 4 | BPO | 1.25 : 1 | 23 | 32.8 | 62.0 | 1.89 |
| 5 | AIBN | 1.25 : 1 | 29 | 54.0 | 119.7 | 2.22 |
| 6 | BPO | 2.5 : 1 | 1 | 71.0 | 162.4 | 2.29 |
Mₙ: Number-average molecular weight; Mₒ: Weight-average molecular weight; PDI: Polydispersity Index.
The data clearly shows that even with varying ratios of TEMPS to the thermal initiator, the resulting polystyrene exhibits high polydispersity indices (PDI), ranging from 1.89 to 4.01.[2] A PDI value close to 1.0 is indicative of a well-controlled polymerization with uniform polymer chain lengths. The high PDI values obtained with TEMPS suggest a lack of control over the polymerization process.[1][2] In contrast, TEMPO-mediated polymerization of styrene under similar conditions is known to yield polymers with low PDI values, typically below 1.3.
Furthermore, increasing the concentration of TEMPS relative to the initiator leads to a significant decrease in monomer conversion, indicating that TEMPS acts more as an inhibitor than a controller of the polymerization under these conditions.[1][2] This suggests that the equilibrium between the dormant and active species, which is crucial for a controlled polymerization, is not favorably established with TEMPS.[1]
Monomer Compatibility: A Significant Divergence
One of the major limitations of TEMPO-mediated polymerization is its narrow monomer scope, being highly effective for styrenic monomers but showing poor control over the polymerization of acrylates and methacrylates.[3][4]
Information regarding the use of TEMPS with monomers other than styrene is scarce in the reviewed literature, which in itself suggests a significant limitation. The available evidence points to TEMPS being an even less versatile mediator than TEMPO. The lack of "living" characteristics observed in styrene polymerization with TEMPS makes it highly unlikely to be an effective controller for the polymerization of more challenging monomers like acrylates and methacrylates.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are representative protocols for the polymerization of styrene using TEMPS and TEMPO.
Experimental Protocol for Styrene Polymerization with TEMPS
This protocol is based on the comparative study of TEMPS and TEMPO.[1][2]
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
2,2,6,6-Tetramethylpiperidin-1-yl disulfide (source of TEMPS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Solvent (e.g., none for bulk polymerization)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or other suitable heating apparatus
Procedure:
-
A specific molar ratio of 2,2,6,6-tetramethylpiperidin-1-yl disulfide and the thermal initiator (e.g., 1.25:1) are added to a Schlenk tube.
-
Freshly distilled styrene is added to the tube.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen.
-
The reaction vessel is backfilled with an inert gas (Nitrogen or Argon).
-
The sealed vessel is then placed in a preheated oil bath at 125 °C and stirred for a specified duration (e.g., 3 hours).
-
After the designated time, the polymerization is quenched by rapidly cooling the reaction vessel in an ice bath.
-
The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, dried under vacuum, and characterized (e.g., by Gel Permeation Chromatography for molecular weight and PDI).
Experimental Protocol for TEMPO-Mediated Styrene Polymerization
This is a general protocol for a bimolecular TEMPO-mediated polymerization of styrene.
Materials:
-
Styrene (freshly distilled)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Benzoyl peroxide (BPO)
-
Schlenk tube
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Styrene, TEMPO, and BPO are added to a Schlenk tube at a specific molar ratio (e.g., Styrene:BPO:TEMPO = 100:1:1.3).
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The tube is sealed under an inert atmosphere.
-
The reaction is initiated by immersing the tube in an oil bath preheated to 125-135 °C.
-
The polymerization is allowed to proceed for a set time, with samples potentially taken at intervals to monitor conversion and molecular weight evolution.
-
The reaction is terminated by cooling the mixture to room temperature.
-
The polymer is isolated by dissolving the reaction mixture in a solvent like THF and precipitating it into an excess of a non-solvent like methanol.
-
The resulting polystyrene is filtered, dried, and analyzed.
Polymerization Mechanisms and Logical Relationships
The fundamental difference in the performance of TEMPS and TEMPO lies in their interaction with the growing polymer chain. In a controlled radical polymerization, the mediating radical (nitroxide) reversibly caps (B75204) the propagating polymer radical, establishing a dynamic equilibrium between active and dormant species. This reversible termination minimizes irreversible termination reactions between two growing polymer chains, allowing for controlled chain growth.
Figure 1. Generalized mechanism of Nitroxide-Mediated Polymerization (NMP).
For TEMPO, the equilibrium between the propagating polystyrene radical and the TEMPO-capped dormant species is well-balanced, leading to a controlled polymerization. However, the experimental evidence for TEMPS suggests that the corresponding equilibrium is not effectively established. The interaction between the TEMPS radical and the growing polymer chain appears to be less facile, or the resulting capped species is less stable, leading to a faster, uncontrolled polymerization with broad molecular weight distribution.[1]
Figure 2. Logical workflow comparing TEMPO and TEMPS in polymerization.
Conclusion
Based on the available experimental data, 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) remains a superior choice over its sulfur analogue, 2,2,6,6-Tetramethylpiperidin-1-ylthiyl (TEMPS), for mediating controlled radical polymerization, particularly for styrene. TEMPO facilitates a "living" polymerization process, yielding polymers with low polydispersity and predictable molecular weights. In contrast, TEMPS appears to act more as an inhibitor, leading to uncontrolled polymerization and polymers with broad molecular weight distributions.
For researchers and professionals in drug development and materials science, the selection of a suitable mediating agent is paramount for achieving desired polymer properties. While the exploration of novel mediating agents is a continuing effort in polymer chemistry, the current evidence strongly favors TEMPO over TEMPS for applications requiring well-defined polymer architectures. Further research into the fundamental kinetics and reactivity of TEMPS with a broader range of monomers would be necessary to identify any potential niche applications for this compound in polymerization.
References
- 1. 2,2,6,6-Tetramethylpiperidin-1-ylthiyl, the sulfur analogue of TEMPO, as an initiator for the controlled radical polymerisation of styrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
Acidity of the Conjugate Acid of TMP (pKaH): A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the acidity of the conjugate acid of 2,2,6,6-tetramethylpiperidine (TMP) in comparison to other common non-nucleophilic bases.
This guide provides an objective comparison of the acidity (pKaH) of the conjugate acid of this compound (TMP), a widely used sterically hindered amine base. The performance of TMP is evaluated against other common non-nucleophilic bases: triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA or Hünig's base), 1,8-diazabicycloundec-7-ene (DBU), and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN). This comparison is supported by experimental pKaH data in aqueous solutions, a detailed experimental protocol for pKa determination, and a visual representation of the relative acidities.
Data Presentation: Acidity of Conjugate Acids (pKaH) in Aqueous Solution
The acidity of the conjugate acid of an amine (pKaH) is a critical parameter that quantifies its basicity. A higher pKaH value indicates a weaker conjugate acid and therefore a stronger base. The following table summarizes the aqueous pKaH values for the conjugate acids of TMP and other selected non-nucleophilic bases.
| Compound Name | Abbreviation | Structure | Aqueous pKaH |
| This compound | TMP |
| ~11.07 |
| Triethylamine | TEA |
| ~10.75 |
| Diisopropylethylamine | DIPEA |
| ~10.75 |
| 1,8-Diazabicycloundec-7-ene | DBU |
| ~12.0 - 13.5 |
| 1,5-Diazabicyclo(4.3.0)non-5-ene | DBN |
| ~13.5 |
Experimental Protocols: Determination of pKaH by Potentiometric Titration
The pKaH values of amines are commonly determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the base while monitoring the pH.
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10).
-
Automatic titrator or a burette.
-
Stir plate and stir bar.
-
Jacketed titration vessel connected to a constant temperature water bath (to maintain 25 °C).
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
High-purity water (deionized or distilled).
-
The amine base to be analyzed.
Procedure:
-
Sample Preparation: A known concentration of the amine base (e.g., 0.01 M) is prepared in a jacketed titration vessel using high-purity water.
-
Temperature Equilibration: The solution is allowed to equilibrate to a constant temperature, typically 25 °C, by circulating water from the water bath through the jacket of the vessel.
-
Titration: The standardized HCl solution is added to the amine solution in small, precise increments using the automatic titrator or burette. The solution is stirred continuously to ensure homogeneity.
-
pH Measurement: After each addition of the titrant, the solution is allowed to reach equilibrium, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of HCl added. The equivalence point is determined from the inflection point of the curve. The pKaH is the pH at the half-equivalence point, where half of the amine has been protonated.
Visualization of Relative Acidities
The following diagram illustrates the relative acidity of the conjugate acids of TMP and the compared non-nucleophilic bases. A lower position on the diagram corresponds to a stronger conjugate acid (weaker base), while a higher position indicates a weaker conjugate acid (stronger base).
Caption: Relative acidity of conjugate acids.
Discussion
The pKaH of the conjugate acid of this compound (TMP) is approximately 11.07 in aqueous solution. This value places it as a slightly stronger base than triethylamine (TEA) and diisopropylethylamine (DIPEA), whose conjugate acids have pKaH values around 10.75. The increased basicity of TMP compared to TEA and DIPEA can be attributed to the electron-donating effect of the four methyl groups on the piperidine (B6355638) ring.
In contrast, the amidine bases, 1,8-diazabicycloundec-7-ene (DBU) and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN), are significantly stronger bases. The conjugate acid of DBU has a pKaH in the range of 12.0 to 13.5 in water, and DBN's conjugate acid has a pKaH of approximately 13.5.[1] The high basicity of these compounds is due to the delocalization of the positive charge in their protonated forms across both nitrogen atoms of the amidinium system.
The choice of a non-nucleophilic base in a chemical reaction depends on the required basicity and the steric environment of the substrate. While DBU and DBN are suitable for deprotonating very weak acids, their higher basicity may not always be necessary or desirable. TMP, with its intermediate basicity and significant steric hindrance, offers a valuable alternative for reactions requiring a moderately strong, non-nucleophilic base.
References
Safety Operating Guide
Proper Disposal of 2,2,6,6-Tetramethylpiperidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,6,6-Tetramethylpiperidine, a flammable, corrosive, and toxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
This compound and its derivatives are classified as hazardous materials, requiring careful handling and disposal in accordance with local, state, and federal regulations.[1] Improper disposal can lead to serious health risks and environmental contamination. This guide outlines the necessary steps for the safe management and disposal of this chemical in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is a flammable liquid and vapor that is also harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Statement |
| Flammable Liquid | Flammable liquid and vapor.[2] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3] |
| Acute Toxicity (Oral) | Toxic if swallowed.[3] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
| Skin Corrosion | Causes severe skin burns and eye damage.[2][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |
| Eye Damage | Causes serious eye damage.[4][6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][7] Do not discharge this chemical into sewers or waterways.[3]
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and materials contaminated with it in a designated, properly labeled, and sealed container. The container should be resistant to corrosion.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., flammable, corrosive, toxic).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8] The storage area should be a designated corrosives area.[8]
2. Contaminated Material Handling:
-
Personal Protective Equipment (PPE): Any materials used for cleaning spills, such as absorbent pads or sand, must be treated as hazardous waste.[9]
-
Empty Containers: "Empty" containers of this compound retain product residue and can be dangerous.[9][10] They should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, puncture the container to prevent reuse and dispose of it according to institutional guidelines, which may include recycling.[1]
3. Accidental Spill Protocol:
-
Immediate Action: In the event of a spill, evacuate the area and remove all sources of ignition.[1] Ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder to soak up the chemical.[8][9] Do not use combustible materials like sawdust.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[3][8][10]
-
Decontamination: Clean the affected area thoroughly. All cleanup materials must be disposed of as hazardous waste.
4. Disposal Arrangement:
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed chemical waste disposal company for the final pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Regulatory Information
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. It may be classified under the following EPA hazardous waste numbers:
| EPA Waste Code | Characteristic |
| D001 | Ignitability[1] |
| D002 | Corrosivity[1] |
Always consult your local and institutional regulations to ensure full compliance, as waste disposal requirements can vary by location.[1] The recommended disposal method is to send the material to a licensed chemical destruction plant or to undergo controlled incineration with flue gas scrubbing.[3]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jlrorwxhjkirlo5q.leadongcdn.com [jlrorwxhjkirlo5q.leadongcdn.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound 1-oxyl(2564-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety and Operational Guidance for 2,2,6,6-Tetramethylpiperidine
This document provides immediate, essential safety and logistical information for the handling and disposal of 2,2,6,6-Tetramethylpiperidine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Chemical Profile and Hazards
This compound is a hindered secondary amine that is highly flammable, corrosive, and toxic.[1][2][3] It can cause severe skin burns and serious eye damage.[1][2][3][4][5] Ingestion may be harmful or fatal, and inhalation can lead to respiratory irritation.[1][2] It is crucial to handle this substance with strict adherence to safety protocols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 768-66-1 | [2] |
| Molecular Formula | C9H19N | [1] |
| Density | 0.837 g/mL at 25 °C | |
| Flash Point | 37 °C (98.6 °F) - closed cup | |
| Boiling Point | 152 °C | |
| Oral LD50 (mouse) | 220 mg/kg | [1] |
| Intravenous LD50 (mouse) | 33 mg/kg | [1] |
| UN Number | UN3286 / UN1992 | [1][2] |
| EPA Hazardous Waste Numbers | D001 (Ignitability), D002 (Corrosivity) | [1] |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full face shield.[1] | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical protective gloves (e.g., PVC).[1] For prolonged contact, use gloves with a breakthrough time of > 240 minutes. For brief contact, > 60 minutes is recommended.[1] | Prevents direct skin contact which can cause chemical burns.[1] |
| Skin and Body Protection | Overalls, PVC apron, and for large-scale use, tight-weave, non-static clothing with non-sparking safety footwear.[1] | Minimizes skin exposure and reduces the risk of ignition from static electricity.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[2] | Protects against inhalation of harmful vapors.[1] |
Standard Operating Procedure for Laboratory Use
The following workflow outlines the standard procedure for handling this compound in a laboratory setting to ensure user safety and procedural correctness.
Caption: Standard laboratory workflow for this compound.
Emergency Protocol: Chemical Spill Management
Immediate and decisive action is required in the event of a this compound spill. The following flowchart details the necessary steps to safely manage a spill.
Caption: Emergency response plan for a this compound spill.
Handling and Storage Protocols
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep the container tightly closed when not in use.
-
Prevent contact with incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat and all sources of ignition.[1][2]
-
Keep containers in an approved flame-proof area.[1]
-
Store away from incompatible substances.[4]
-
The substance absorbs carbon dioxide from the air, so ensure containers are tightly sealed.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: This material is classified under EPA hazardous waste numbers D001 for ignitability (B1175610) and D002 for corrosivity.[1]
-
Collection: Collect waste material, including contaminated absorbent materials from spills, in suitable, sealed, and clearly labeled containers.
-
Disposal: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety department or a licensed waste management authority to identify a suitable treatment and disposal facility.[1]
-
Container Decontamination: Do not reuse empty containers as they may contain explosive vapors.[1] Puncture empty containers to prevent reuse before disposal at an authorized landfill.[1]
-
Wash Water: Do not allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for appropriate treatment before disposal.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
